molecular formula C10H12N2O5S B1300944 (2-Benzenesulfonylamino-acetylamino)acetic acid CAS No. 389070-77-3

(2-Benzenesulfonylamino-acetylamino)acetic acid

Cat. No.: B1300944
CAS No.: 389070-77-3
M. Wt: 272.28 g/mol
InChI Key: KEEQUKPFIGVVFR-UHFFFAOYSA-N
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Description

(2-Benzenesulfonylamino-acetylamino)acetic acid is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQUKPFIGVVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364598
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389070-77-3
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS 389070-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and experimental data for (2-Benzenesulfonylamino-acetylamino)acetic acid are limited. This guide provides a summary of known properties and presents a scientifically plausible, albeit hypothetical, synthesis protocol and discussion of potential biological activities based on established chemical principles and data from structurally related compounds.

Core Properties

This compound, also known as N-(phenylsulfonyl)glycylglycine, is a derivative of the dipeptide glycylglycine. While detailed experimental data is scarce, the fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 389070-77-3[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₅S[2][3]
Molecular Weight 272.28 g/mol [2]
IUPAC Name This compound[3]
Known Uses Ligand in Copper complexes[1]

Proposed Synthesis Protocol

Table 2: Materials and Reagents for Proposed Synthesis

ReagentFormulaMolar Mass ( g/mol )Purpose
GlycylglycineC₄H₈N₂O₃132.12Starting material
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Sulfonylating agent
Sodium hydroxide (NaOH)NaOH40.00Base
Dioxane or Tetrahydrofuran (THF)C₄H₈O₂ / C₄H₈O88.11 / 72.11Solvent
Hydrochloric acid (HCl)HCl36.46Acid for workup
Deionized WaterH₂O18.02Solvent
Detailed Experimental Methodology:
  • Dissolution of Glycylglycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of glycylglycine in a 1:1 mixture of dioxane (or THF) and water. To this, add 2.2 equivalents of sodium hydroxide and stir until all solids have dissolved. Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve 1.1 equivalents of benzenesulfonyl chloride in a minimal amount of dioxane (or THF). Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound as a white solid.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification GlyGly Glycylglycine Dissolve Dissolve Glycylglycine with NaOH in Solvent GlyGly->Dissolve Solvent Dioxane/Water Solvent->Dissolve Base NaOH Base->Dissolve Addition Dropwise Addition of BSC solution Dissolve->Addition Cool to 0-5°C BSC Benzenesulfonyl Chloride BSC->Addition Stir Stir at Room Temperature (2-4 hours) Addition->Stir Acidify Acidify with HCl to pH 2 Stir->Acidify Precipitate Precipitation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize FinalProduct (2-Benzenesulfonylamino- acetylamino)acetic acid Recrystallize->FinalProduct

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry.[4] Derivatives containing this group have shown a wide range of therapeutic applications.[5]

Antimicrobial and Anti-inflammatory Potential

Numerous benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties.[5] The sulfonamide group can mimic the p-aminobenzoic acid (PABA) structure, leading to the inhibition of dihydropteroate synthase in bacteria, thus blocking folic acid synthesis and exhibiting antibacterial effects.

Furthermore, some sulfonamide-containing compounds are known to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases.[6] Given that this compound possesses this key functional group, it is plausible that it could exhibit similar biological activities.

G Compound (2-Benzenesulfonylamino- acetylamino)acetic acid Enzyme Target Enzyme (e.g., Dihydropteroate Synthase or Cyclooxygenase) Compound->Enzyme Inhibition Pathway Metabolic/Signaling Pathway (e.g., Folic Acid Synthesis or Prostaglandin Synthesis) Enzyme->Pathway Catalyzes Response Biological Response (e.g., Inhibition of Bacterial Growth or Reduction of Inflammation) Pathway->Response Leads to

Hypothetical mechanism of action for potential biological activity.

Experimental Validation Workflow

To investigate the potential biological activities of this compound, a standard screening workflow would be employed.

  • In Vitro Antimicrobial Assays: The compound would be tested against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans, A. niger) to determine its Minimum Inhibitory Concentration (MIC).[5]

  • In Vitro Anti-inflammatory Assays: The inhibitory activity against key inflammatory enzymes like COX-1 and COX-2 would be assessed to determine the IC₅₀ values.

  • In Vivo Studies: If promising in vitro activity is observed, further studies in animal models of infection or inflammation would be warranted to evaluate efficacy and safety.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Further Steps Antimicrobial Antimicrobial Assays (MIC determination) InfectionModel Animal Models of Infection Antimicrobial->InfectionModel Antiinflammatory Anti-inflammatory Assays (IC50 determination) InflammationModel Animal Models of Inflammation Antiinflammatory->InflammationModel Efficacy Efficacy Evaluation InfectionModel->Efficacy InflammationModel->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity SAR Structure-Activity Relationship Studies Toxicity->SAR

Proposed workflow for biological activity validation.

Conclusion

This compound (CAS 389070-77-3) is a compound for which detailed, publicly available research is currently lacking. The information provided in this guide, including a proposed synthesis protocol and a discussion of potential biological activities, is based on established chemical principles and data from structurally analogous compounds. Further experimental investigation is required to fully characterize its properties and potential applications. This guide serves as a foundational resource to stimulate and direct future research into this compound.

References

An In-depth Technical Guide to N-(Phenylsulfonyl)glycylglycine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(phenylsulfonyl)glycylglycine, a dipeptide derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, including N-(phenylsulfonyl)glycine and other N-sulfonylated peptides, to project its chemical properties, synthesis, and potential biological activities.

Chemical Structure and Identifiers

N-(Phenylsulfonyl)glycylglycine consists of a glycylglycine dipeptide backbone with a phenylsulfonyl group attached to the terminal amino nitrogen. This modification is expected to significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational flexibility, compared to the parent dipeptide.

Based on its structure, the following chemical identifiers can be assigned:

IdentifierValue
IUPAC Name 2-((2-(Phenylsulfonyl)amino)acetamido)acetic acid
Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
InChI InChI=1S/C10H12N2O5S/c13-9(14)5-11-8(12)4-12-18(16,17)10-6-2-1-3-7-10/h1-3,6-7H,4-5H2,(H,11,12)(H,13,14)
InChIKey InChIKey=FJJXGZJCFJGVQZ-UHFFFAOYSA-N
CAS Number Not available

Note: The CAS number for the closely related N-(phenylsulfonyl)glycine is 5398-96-9.

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Compound Data (N-(phenylsulfonyl)glycine)
LogP ~0.10.68[1]
Topological Polar Surface Area (tPSA) 110.7 Ų83.5 Ų[1]
Hydrogen Bond Donors 22[1]
Hydrogen Bond Acceptors 65[1]
Rotatable Bonds 53[1]
Form Solid (predicted)Solid[1]

Synthesis and Experimental Protocols

A robust and widely applicable method for the synthesis of N-sulfonylated amino acids and peptides involves the N-sulfonylation of the corresponding amine with a sulfonyl chloride under basic conditions, a variation of the Schotten-Baumann reaction.

The synthesis can be envisioned as a two-step process starting from commercially available glycylglycine.

Step 1: Protection of the Carboxylic Acid (Optional but Recommended)

To prevent side reactions, the carboxylic acid of glycylglycine can be protected, for example, as a methyl or ethyl ester. This is a standard procedure in peptide synthesis.

Step 2: N-Sulfonylation

The glycylglycine ester is then reacted with benzenesulfonyl chloride in the presence of a base to yield the N-phenylsulfonylated dipeptide ester.

Step 3: Deprotection

The protecting group on the carboxylic acid is removed to yield the final product, N-(phenylsulfonyl)glycylglycine.

Detailed Experimental Protocol (Adapted from general sulfonylglycine synthesis)

Materials:

  • Glycylglycine

  • Thionyl chloride or an appropriate alcohol with an acid catalyst (for esterification)

  • Benzenesulfonyl chloride

  • Sodium bicarbonate or another suitable base

  • Dichloromethane or another suitable organic solvent

  • Sodium hydroxide or lithium hydroxide (for deprotection)

  • Hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Esterification of Glycylglycine:

    • Suspend glycylglycine in methanol and cool in an ice bath.

    • Slowly add thionyl chloride dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the glycylglycine methyl ester hydrochloride.

  • N-Sulfonylation:

    • Dissolve the glycylglycine methyl ester hydrochloride in dichloromethane.

    • Add an aqueous solution of sodium bicarbonate.

    • To this biphasic mixture, add benzenesulfonyl chloride dropwise at 0°C.

    • Stir the reaction vigorously at room temperature overnight.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(phenylsulfonyl)glycylglycine methyl ester.

    • Purify the product by column chromatography on silica gel.

  • Hydrolysis (Deprotection):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to a pH of 2-3 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-(phenylsulfonyl)glycylglycine.

Characterization:

The final product should be characterized by:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-(phenylsulfonyl)glycylglycine has not been extensively reported, the broader class of sulfonamide-containing compounds exhibits a wide range of pharmacological effects.[2] N-sulfonylated peptides have been investigated as inhibitors of various enzymes, including proteases, and as potential anticancer and antimicrobial agents.[3][4]

The phenylsulfonyl group can act as a bioisostere for a carboxylate or other functional groups, enabling the molecule to interact with biological targets. The dipeptide backbone provides a scaffold that can be further modified to optimize binding to specific enzymes or receptors.

Hypothetical Signaling Pathway Modulation:

Based on the known activities of related compounds, N-(phenylsulfonyl)glycylglycine could potentially modulate pathways involved in inflammation or cell proliferation. For instance, some sulfonamides are known to inhibit matrix metalloproteinases (MMPs), which are key enzymes in tissue remodeling and are often dysregulated in cancer and inflammatory diseases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Phosphorylation MMP_Promoter MMP Promoter Activation AP1->MMP_Promoter NPSG N-(Phenylsulfonyl) glycylglycine NPSG->MEK Inhibition

Hypothetical MAPK/ERK signaling pathway inhibition.

Experimental Workflows

The development and evaluation of N-(phenylsulfonyl)glycylglycine would follow a standard drug discovery workflow, from initial synthesis to biological testing.

G Synthesis Synthesis of N-(Phenylsulfonyl)glycylglycine Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Biological Assays (Enzyme Inhibition, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Synthesis SAR Studies

Drug discovery workflow for N-(Phenylsulfonyl)glycylglycine.

Conclusion

N-(Phenylsulfonyl)glycylglycine represents a molecule of interest for medicinal chemists and drug development professionals. While direct experimental data is currently sparse, its structural relationship to known bioactive sulfonamides and N-sulfonylated peptides suggests a promising potential for biological activity. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further investigation into its biological properties is warranted to explore its potential as a therapeutic agent.

References

In-depth Technical Guide: (2-Benzenesulfonylamino-acetylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine. Due to the limited availability of published data specific to this compound, this guide summarizes its known properties and presents a generalized framework for its synthesis and potential biological evaluation based on methodologies reported for structurally related molecules. This guide is intended to serve as a foundational resource to stimulate and inform future research endeavors.

Core Molecular Data

This compound is a dipeptide derivative of glycine. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonym N-(phenylsulfonyl)glycylglycineN/A
CAS Number 389070-77-3N/A
Molecular Formula C₁₀H₁₂N₂O₅SN/A
Molecular Weight 272.28 g/mol N/A

General Synthesis Approach

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below. This approach starts with the formation of the dipeptide glycylglycine, followed by its reaction with benzenesulfonyl chloride.

Synthetic Pathway cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: N-Sulfonylation Glycine1 Glycine Glycylglycine Glycylglycine Glycine1->Glycylglycine Peptide Coupling Glycine2 Glycine Glycine2->Glycylglycine Glycylglycine_input Glycylglycine Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Target_Compound (2-Benzenesulfonylamino- acetylamino)acetic acid Benzenesulfonyl_Chloride->Target_Compound Base Glycylglycine_input->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Disclaimer: This represents a theoretical pathway. Actual reaction conditions, including solvents, bases, and purification methods, would require experimental optimization.

Potential Biological Activity and Experimental Protocols

Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the benzenesulfonamide moiety suggests that it could be explored for activities similar to other compounds in this class, which have demonstrated a range of biological effects. Furthermore, its structural similarity to N-sulfonyltripeptides indicates a potential for interaction with proteases. One known application is its use as a ligand in the formation of copper complexes.

Proposed Areas for Biological Investigation
  • Antimicrobial Activity: Benzenesulfonamide derivatives have been reported to possess antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Some sulfonamides exhibit anti-inflammatory effects.

  • Enzyme Inhibition: N-sulfonylated peptides are known to act as inhibitors of various enzymes, particularly serine proteases.

  • Coordination Chemistry: The compound's ability to act as a ligand for metal ions, such as copper, could be explored for applications in catalysis or the development of metallodrugs.

Generalized Experimental Workflow for Biological Screening

The following workflow outlines a general approach to begin characterizing the biological profile of this compound.

Biological Screening Workflow Compound Test Compound: (2-Benzenesulfonylamino- acetylamino)acetic acid In_Vitro In Vitro Assays Compound->In_Vitro Antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Serine Protease Panel) In_Vitro->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) In_Vitro->Cytotoxicity Data_Analysis Data Analysis and Hit Identification Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Enzyme_Inhibition->Data_Analysis Cytotoxicity->Data_Analysis Further_Studies Further Mechanistic Studies and In Vivo Models Data_Analysis->Further_Studies

Caption: A generalized workflow for the initial biological screening of the target compound.

Note on Experimental Protocols: Detailed protocols for the assays mentioned above are well-established and can be found in standard laboratory manuals and scientific literature. For example, antimicrobial susceptibility testing can be performed according to CLSI guidelines, and various commercial kits are available for cytotoxicity and enzyme inhibition assays.

Quantitative Data Summary

As of the date of this report, there is no publicly available quantitative data regarding the biological or physicochemical properties of this compound beyond its molecular weight. Future research should aim to populate the following table with experimental values.

ParameterMethodResult
Melting Point (°C) Differential Scanning Calorimetry (DSC)Data not available
Solubility (e.g., in PBS, DMSO) High-Throughput Solubility AssayData not available
LogP / LogD HPLC-based or computational methodsData not available
pKa Potentiometric titration or computationalData not available
IC₅₀ / EC₅₀ / MIC (µM) Specific biological assaysData not available

Conclusion and Future Directions

This compound is a compound with a confirmed molecular structure and weight, yet its chemical and biological properties remain largely unexplored. This technical guide provides a starting point for researchers by proposing a feasible synthetic strategy and a logical workflow for investigating its potential biological activities. The structural motifs present in the molecule suggest that it may hold promise in the areas of antimicrobial, anti-inflammatory, or enzyme-inhibitory research. The development of detailed synthetic protocols and the systematic biological evaluation of this compound are critical next steps to uncovering its potential utility in drug discovery and development. Further investigation into its properties as a ligand for copper and other transition metals is also warranted.

An In-depth Technical Guide to the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylated amino acids and peptides represent a significant class of compounds in medicinal chemistry. The incorporation of a sulfonyl group can modulate the physicochemical properties of the parent molecule, including acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. N-sulfonylated peptides have been investigated for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents.

This guide focuses on the synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, a simple N-sulfonylated dipeptide. The proposed synthesis involves the reaction of glycylglycine with benzenesulfonyl chloride. This approach is based on the well-established Schotten-Baumann reaction conditions for the N-acylation and N-sulfonylation of amines.

Proposed Synthesis Pathway

The most direct and plausible pathway for the synthesis of this compound is the nucleophilic attack of the terminal amino group of glycylglycine on the electrophilic sulfur atom of benzenesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Overall Reaction Scheme

Synthesis_Pathway GlyGly Glycylglycine Product This compound GlyGly->Product + BSC Benzenesulfonyl Chloride BSC->Product Base Base (e.g., NaOH) Base->Product Solvent Solvent (e.g., Water/Dioxane) Solvent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, albeit illustrative, experimental protocol for the synthesis of this compound. This protocol is adapted from standard procedures for the N-sulfonylation of amino acids and peptides.

Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
GlycylglycineC₄H₈N₂O₃132.12
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62
Sodium HydroxideNaOH40.00
1,4-DioxaneC₄H₈O₂88.11
Hydrochloric Acid (conc.)HCl36.46
Deionized WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Anhydrous Sodium SulfateNa₂SO₄142.04
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Dissolution of Glycylglycine: In a 250 mL round-bottom flask, dissolve glycylglycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled glycylglycine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzenesulfonyl chloride. Discard the organic layers.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

    • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the illustrative quantitative data for the proposed synthesis. Actual results may vary.

ParameterValue
Reactants
Glycylglycine10.0 g (0.076 mol)
Benzenesulfonyl Chloride14.7 g (0.083 mol)
Sodium Hydroxide (1M)167 mL (0.167 mol)
1,4-Dioxane50 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
Theoretical Yield20.7 g
Expected Yield70-85%
AppearanceWhite solid
Expected Melting Point>200 °C (with decomposition)

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of N-sulfonylated peptides has shown promise in several therapeutic areas.

Potential as Enzyme Inhibitors

The sulfonamide moiety is a known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against metalloproteinases or other enzymes where a sulfonamide can coordinate with a metal ion in the active site.

Anticancer Activity

Some N-sulfonylated amino acid and peptide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, potentially involving the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Further research would be required to determine if this compound possesses such properties.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the initial biological screening of the synthesized compound.

Biological_Evaluation_Workflow Start Synthesized Compound Screening In vitro Biological Screening (e.g., Enzyme Inhibition Assays, Cytotoxicity Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active End Candidate Drug Hit_ID->End Inactive In_Vivo In vivo Studies Lead_Opt->In_Vivo In_Vivo->End

Spectroscopic and Structural Elucidation of (2-Benzenesulfonylamino-acetylamino)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Benzenesulfonylamino-acetylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. Also known as {N}-(phenylsulfonyl)glycylglycine, this compound has the CAS Number 389070-77-3, a molecular formula of C10H12N2O5S, and a molecular weight of 272.28.[1] Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for obtaining and verifying this data.

Chemical Structure

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound. These predictions are derived from known spectral data of structurally related compounds, particularly N-Tosyl-glycylglycine, which features a p-methyl group on the benzene ring.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1H-COOH
~8.2t1H-C(=O)NH-
~7.8-7.9m2HAr-H (ortho)
~7.5-7.6m3HAr-H (meta, para)
~3.8d2H-NHCH₂COOH
~3.6d2H-SO₂NHCH₂-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~171-COOH
~169-C(=O)NH-
~140Ar-C (ipso)
~133Ar-C (para)
~129Ar-C (meta)
~127Ar-C (ortho)
~43-NHCH₂COOH
~41-SO₂NHCH₂-

Predicted in DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/zIon
273.05[M+H]⁺
295.03[M+Na]⁺
271.04[M-H]⁻

M = C₁₀H₁₂N₂O₅S

Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3400-2500O-H stretch (carboxylic acid)
~3300N-H stretch (amide and sulfonamide)
~1720C=O stretch (carboxylic acid)
~1650C=O stretch (amide I)
~1540N-H bend (amide II)
~1340 & ~1160S=O stretch (sulfonamide)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of sulfonated amino acids and peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Referencing: The residual DMSO solvent peak at δ ~2.50 ppm is used as an internal reference.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D carbon experiment with proton decoupling.

  • Number of Scans: 1024 or more, as required for adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The DMSO-d₆ solvent peak at δ ~39.52 ppm is used as an internal reference.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 1:1 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent system.

  • To enhance ionization, 0.1% formic acid can be added for positive ion mode, and 0.1% ammonium hydroxide for negative ion mode.

2. ESI-MS Acquisition:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be used.

  • Capillary Voltage: 3.0-4.0 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

  • Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. FTIR-ATR Acquisition:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of (2-Benzenesulfonylamino- acetylamino)acetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of the target compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and detailed protocols herein are intended to support researchers in the synthesis, characterization, and further development of this and related compounds. It is strongly recommended that experimental data be acquired to confirm these predictions.

References

An In-depth Technical Guide on the Solubility of (2-Benzenesulfonylamino-acetylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Benzenesulfonylamino-acetylamino)acetic acid. Due to the limited availability of specific experimental data in public literature, this document outlines standardized methodologies for determining its solubility in a range of common laboratory solvents. The experimental protocols provided are based on established practices in the pharmaceutical and chemical sciences to ensure reliable and reproducible results.

Experimental Protocols

The determination of solubility is a critical step in the pre-formulation and drug development process. The following protocols describe standard methods for qualitatively and quantitatively assessing the solubility of a compound such as this compound.

1. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in various solvents.

  • Procedure:

    • Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into separate small test tubes or vials.

    • To each tube, add a measured volume (e.g., 0.1 mL) of a single solvent from the list in Table 1.

    • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer.

    • Visually inspect the solution for any undissolved solid particles against a dark background.

    • If the solid dissolves completely, the compound is considered "soluble" in that solvent at that approximate concentration. If not, it is deemed "insoluble" or "sparingly soluble."

    • This process can be repeated with increasing volumes of solvent to estimate the solubility range.

2. Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Procedure:

    • Add an excess amount of this compound to a series of flasks, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After the incubation period, allow the flasks to stand undisturbed for a short time to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a suitable filter (e.g., a 0.22 µm PTFE or PVDF filter).

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

    • Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTypeExpected Solubility (Qualitative)Quantitative Solubility (mg/mL)
WaterPolar ProticLikely LowData to be determined
EthanolPolar ProticModerate to HighData to be determined
MethanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
N,N-Dimethylformamide (DMF)Polar AproticHighData to be determined
AcetonitrilePolar AproticLow to ModerateData to be determined
DichloromethaneNonpolarLikely LowData to be determined
Ethyl AcetateModerately PolarLow to ModerateData to be determined
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferLikely LowData to be determined

Mandatory Visualization

The following diagrams illustrate the general workflow for determining the solubility of a chemical compound and a conceptual diagram of factors influencing solubility.

Solubility_Determination_Workflow start Start: Compound of Interest (2-Benzenesulfonylamino- acetylamino)acetic acid qualitative Qualitative Solubility Screening (e.g., visual assessment in various solvents) start->qualitative quantitative Quantitative Solubility Measurement (e.g., Shake-Flask Method) qualitative->quantitative analytical Analytical Quantification (e.g., HPLC, UV-Vis) quantitative->analytical data_analysis Data Analysis and Reporting analytical->data_analysis end End: Solubility Profile data_analysis->end

Caption: Workflow for Solubility Determination.

Factors_Influencing_Solubility solubility Solubility of (2-Benzenesulfonylamino- acetylamino)acetic acid solute Solute Properties (e.g., polarity, molecular size, pKa) solute->solubility solvent Solvent Properties (e.g., polarity, hydrogen bonding) solvent->solubility temperature Temperature temperature->solubility ph pH (for aqueous solutions) ph->solubility

Caption: Key Factors Influencing Solubility.

References

A Comprehensive Guide to the Purity Analysis of Commercial (2-Benzenesulfonylamino-acetylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the purity of commercial-grade (2-Benzenesulfonylamino-acetylamino)acetic acid. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is critical for the validity of scientific experiments and the safety and efficacy of therapeutic agents. This document outlines detailed experimental protocols for chromatographic and spectroscopic techniques, discusses potential impurities, and presents a systematic workflow for robust purity analysis. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, also known as N-(Phenylsulfonyl)glycylglycine, is a chemical compound with potential applications in biochemical research and drug development, for instance as a ligand in copper complexes. Given its potential use in sensitive biological systems, a thorough assessment of its purity is paramount. This guide details a multi-pronged analytical approach to identify and quantify the main component, as well as any process-related impurities and degradation products.

The methodologies described herein are based on standard principles of analytical chemistry and are designed to provide a robust framework for the quality control of this compound.

Potential Impurities

The purity profile of this compound can be influenced by the synthetic route employed. A plausible synthesis involves the coupling of glycylglycine with benzenesulfonyl chloride. Based on this, potential impurities may include:

  • Starting Materials: Unreacted glycylglycine and benzenesulfonyl chloride.

  • By-products: Benzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and self-coupled products.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., Dichloromethane, Ethyl Acetate, Triethylamine).

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity of non-volatile organic compounds and for quantifying impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Table 1: HPLC Gradient Program

Time (minutes)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Table 2: Hypothetical HPLC Purity Analysis Results

Peak IDRetention Time (min)Area (%)Identification
13.50.15Benzenesulfonic acid
25.20.20Glycylglycine
315.899.5This compound
418.10.15Unknown Impurity

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Experimental Protocol:

  • LC System: As described for HPLC.

  • MS Detector: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive and negative ion modes to ensure detection of a wide range of impurities.

  • Mass Range: 50-1000 m/z.

  • Data Analysis: The masses of observed peaks are used to propose elemental compositions and structures for the impurities.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the main component and can also be used to detect and quantify impurities.

Experimental Protocol:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 10 mg/mL.

  • Techniques: Standard ¹H, ¹³C, and COSY experiments. Quantitative NMR (qNMR) can be performed using a certified internal standard for accurate purity determination.

3.4. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values for this compound (C₁₀H₁₂N₂O₅S).

Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis

ElementTheoretical %Experimental %
C44.1144.05
H4.444.48
N10.2910.25
S11.7811.72

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Impurity Identification & Structural Confirmation cluster_3 Final Reporting A Commercial Sample of (2-Benzenesulfonylamino- acetylamino)acetic acid B Dissolution in Appropriate Solvent A->B C HPLC-UV Analysis (Purity Assessment) B->C E NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) B->E F Elemental Analysis (Compositional Verification) B->F D LC-MS Analysis (Impurity ID) C->D G Certificate of Analysis (CoA) - Purity Value - Impurity Profile - Method Details D->G E->G F->G

Caption: Workflow for the purity analysis of this compound.

Hypothetical Signaling Pathway Involvement

While the specific biological roles of this compound are not extensively documented, compounds with similar structural motifs can act as inhibitors in enzymatic pathways. The following diagram illustrates a hypothetical mechanism of action where it could act as a competitive inhibitor.

Signaling_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to Active Site Product Product Enzyme->Product Catalyzes Conversion BlockedEnzyme Enzyme-Inhibitor Complex (Inactive) Enzyme->BlockedEnzyme Inhibitor (2-Benzenesulfonylamino- acetylamino)acetic acid (Competitive Inhibitor) Inhibitor->BlockedEnzyme Binds to Active Site BlockedEnzyme->Product Reaction Inhibited

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. This guide has outlined a comprehensive analytical strategy employing HPLC, LC-MS, NMR, and elemental analysis to ensure the identity, purity, and quality of this compound. The provided protocols and data tables serve as a robust template for researchers, scientists, and drug development professionals to establish effective quality control measures. Adherence to these analytical principles will contribute to the reliability and reproducibility of research findings and the development of safe and effective pharmaceutical products.

An In-depth Technical Guide to the Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][2] The resulting data, typically plotted as mass change versus temperature, provides valuable insights into physical and chemical phenomena such as dehydration, desolvation, decomposition, and oxidation.[1][3]

In the pharmaceutical industry, TGA is an essential tool for characterizing active pharmaceutical ingredients (APIs), excipients, and final drug products. It is used to determine purity, moisture content, and thermal stability, all of which are critical parameters for ensuring drug safety, efficacy, and shelf-life.[3] For a molecule like {N}-(phenylsulfonyl)glycylglycine, a modified dipeptide, TGA can elucidate its thermal decomposition pathway, providing crucial information for formulation development and stability studies.

Hypothetical Thermogravimetric Analysis of {N}-(phenylsulfonyl)glycylglycine

Due to the limited availability of specific experimental data for the thermogravimetric analysis of {N}-(phenylsulfonyl)glycylglycine, this guide presents a hypothetical study based on the known thermal behavior of related compounds, including glycylglycine, other dipeptides, and sulfonamides.[4][5][6][7]

2.1. Predicted Thermal Decomposition Profile

The thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is anticipated to occur in multiple stages. The presence of a phenylsulfonyl group, a peptide bond, and a carboxylic acid moiety suggests a complex degradation pathway. The initial weight loss may be attributed to the loss of any bound water or solvent. Subsequent decomposition steps are likely to involve the cleavage of the sulfonamide bond, followed by the breakdown of the dipeptide backbone.

Experimental Protocols

A detailed methodology for conducting the TGA of {N}-(phenylsulfonyl)glycylglycine is proposed below.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should also have a system for controlling the purge gas atmosphere.

3.2. Sample Preparation

A small amount of the {N}-(phenylsulfonyl)glycylglycine sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible, such as alumina. A consistent sample mass and packing density should be maintained across all experiments to ensure reproducibility.

3.3. TGA Parameters

The following instrumental parameters are proposed for the analysis:

  • Heating Rate: 10 °C/min. A linear heating rate is standard for dynamic TGA experiments.[8]

  • Temperature Range: 25 °C to 800 °C. This range should be sufficient to capture all major decomposition events.

  • Purge Gas: Nitrogen, at a flow rate of 50 mL/min. An inert atmosphere is used to prevent oxidative decomposition.

  • Crucible: Alumina, 70 µL.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each step, and the percentage of mass loss at each stage.

Data Presentation

The hypothetical quantitative data for the thermal decomposition of {N}-(phenylsulfonyl)glycylglycine is summarized in the table below.

Decomposition StageTemperature Range (°C)Peak Decomposition Temperature (°C) (from DTG)Weight Loss (%)Proposed Gaseous Products
1150 - 250220~10%H₂O, SO₂
2250 - 400350~45%Phenyl radical, remaining sulfonyl fragments
3400 - 600520~35%CO₂, NH₃, various small organic fragments
Residue > 600-~10%Char

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the logical flow of a TGA experiment.

TGA_Workflow Figure 1. TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 5-10 mg of sample load Load into alumina crucible weigh->load place Place crucible in TGA load->place program Set temperature program (25-800°C at 10°C/min) place->program gas Set N2 purge gas (50 mL/min) program->gas run Start TGA run gas->run collect Collect mass vs. temp data run->collect plot Generate TGA/DTG curves collect->plot interpret Interpret data for decomposition stages plot->interpret

Figure 1. TGA Experimental Workflow

5.2. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible multi-stage thermal decomposition pathway for {N}-(phenylsulfonyl)glycylglycine.

Decomposition_Pathway Figure 2. Proposed Thermal Decomposition Pathway cluster_stage1 Stage 1: 150-250°C cluster_stage2 Stage 2: 250-400°C cluster_stage3 Stage 3: 400-600°C compound {N}-(phenylsulfonyl)glycylglycine intermediate1 Intermediate 1 + H₂O + SO₂ compound->intermediate1 -10% mass loss intermediate2 Intermediate 2 + Phenyl radical intermediate1->intermediate2 -45% mass loss products CO₂, NH₃, small fragments intermediate2->products -35% mass loss char Char Residue products->char

Figure 2. Proposed Thermal Decomposition Pathway

Conclusion

References

Discovery and history of (2-Benzenesulfonylamino-acetylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of (2-Benzenesulfonylamino-acetylamino)acetic acid

Introduction

This compound, also known by its systematic name {N}-(phenylsulfonyl)glycylglycine, is a dipeptide derivative characterized by a benzenesulfonyl group attached to the N-terminus of a glycylglycine backbone. While the specific historical discovery of this compound (CAS Number: 389070-77-3) is not well-documented in readily available scientific literature, its chemical structure places it within the broader, well-established field of peptide chemistry and the more specialized area of sulfonamide-modified amino acids and peptides. This guide provides a comprehensive overview of the historical context of its parent molecule, a plausible synthetic pathway based on established methodologies, and its physicochemical properties.

The synthesis of the first dipeptide, glycylglycine, by Emil Fischer and Ernest Fourneau in 1901 marked a pivotal moment in biochemistry, laying the groundwork for understanding the structure and function of proteins.[1] Over the decades, the introduction of various protecting groups and coupling reagents has refined peptide synthesis into a highly sophisticated and automated process. The incorporation of sulfonyl groups into amino acids and peptides is a more recent development, driven by the search for novel therapeutic agents with improved stability and biological activity. Sulfonamide-containing molecules are known to act as inhibitors for a variety of enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 389070-77-3
Molecular Formula C₁₀H₁₂N₂O₅S
Molecular Weight 272.28 g/mol
IUPAC Name 2-[(2-benzenesulfonamidoacetyl)amino]acetic acid
Alternative Name {N}-(phenylsulfonyl)glycylglycine
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous bases.

Representative Synthesis

While the original synthesis of this compound is not specifically detailed in the literature, a logical and established synthetic route can be proposed based on standard peptide coupling and sulfonylation reactions. The synthesis would likely proceed in a two-step manner, starting from the commercially available dipeptide, glycylglycine.

Experimental Protocol

Step 1: Synthesis of Glycylglycine (Historical Context)

The foundational dipeptide, glycylglycine, was first synthesized by Fischer and Fourneau in 1901 by the hydrolysis of 2,5-diketopiperazine (glycine anhydride).[1] A common laboratory preparation is outlined below.

  • Materials: 2,5-Diketopiperazine, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethanol.

  • Equipment: Round-bottom flask, reflux condenser, pH meter, beaker, filtration apparatus.

  • Procedure:

    • 2,5-Diketopiperazine is dissolved in a solution of sodium hydroxide with stirring until complete dissolution.

    • Hydrochloric acid is then added to adjust the pH to 6.0.

    • The solution is concentrated by evaporation.

    • Ethanol is added to the concentrated solution to precipitate the glycylglycine.

    • The mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with ethanol until free of chloride ions and then dried.

Step 2: N-Benzenesulfonylation of Glycylglycine

This step involves the reaction of the free amino group of glycylglycine with benzenesulfonyl chloride under basic conditions. This is a standard method for the introduction of a benzenesulfonyl group onto an amine.

  • Materials: Glycylglycine, Sodium Bicarbonate (NaHCO₃) or other suitable base, Benzenesulfonyl Chloride, Dichloromethane (DCM) or other suitable solvent, Hydrochloric Acid (HCl), Deionized water.

  • Equipment: Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Glycylglycine is dissolved in an aqueous solution of sodium bicarbonate.

    • The solution is cooled in an ice bath.

    • A solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane) is added dropwise to the cooled glycylglycine solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The organic layer is separated, and the aqueous layer is washed with the organic solvent.

    • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product.

    • The precipitate, this compound, is collected by filtration, washed with cold water, and dried.

Logical Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Glycylglycine Synthesis cluster_step2 Step 2: N-Sulfonylation Diketopiperazine 2,5-Diketopiperazine Hydrolysis Hydrolysis (NaOH, HCl) Diketopiperazine->Hydrolysis Glycylglycine Glycylglycine Hydrolysis->Glycylglycine Sulfonylation Sulfonylation (Base) Glycylglycine->Sulfonylation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Sulfonylation Final_Product (2-Benzenesulfonylamino- acetylamino)acetic acid Sulfonylation->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Signaling Pathways

While specific biological activities for this compound are not extensively reported, its structural motifs suggest potential areas of investigation. The sulfonamide group is a key pharmacophore in many drugs, including antibiotics, diuretics, and enzyme inhibitors. Dipeptides and their derivatives are also explored for their roles in various biological processes. One noted, albeit uncited, application is its use as a ligand for copper complexes.

Hypothetical Signaling Pathway Involvement

Given that sulfonamide-containing dipeptides have been investigated as protease inhibitors, a hypothetical mechanism of action could involve the inhibition of a metalloprotease. The diagram below illustrates a generalized signaling pathway that could be modulated by such an inhibitor.

Signaling_Pathway Substrate Protein Substrate Protease Metalloprotease Substrate->Protease binds to Cleaved_Products Cleaved Protein Fragments Protease->Cleaved_Products cleaves Inhibitor (2-Benzenesulfonylamino- acetylamino)acetic acid Inhibitor->Protease inhibits Downstream_Signaling Downstream Signaling Cascade Cleaved_Products->Downstream_Signaling activates Biological_Response Biological Response (e.g., Inflammation) Downstream_Signaling->Biological_Response leads to

Caption: Hypothetical inhibition of a metalloprotease signaling pathway.

Conclusion

This compound is a compound at the intersection of classical peptide chemistry and modern medicinal chemistry. While its specific discovery and history are not prominently documented, its synthesis and properties can be understood through established principles of organic and peptide chemistry. The lack of detailed biological studies presents an opportunity for future research to explore the potential of this and similar benzenesulfonyl-dipeptides as enzyme inhibitors or in other therapeutic applications. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.

References

Potential Research Areas for {N}-(phenylsulfonyl)glycylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

{N}-(phenylsulfonyl)glycylglycine is a dipeptide derivative with a core structure that holds significant potential for therapeutic applications. Primarily investigated as an inhibitor of aldose reductase, this compound presents a promising scaffold for the development of drugs targeting diabetic complications. This technical guide provides a comprehensive overview of the current knowledge surrounding {N}-(phenylsulfonyl)glycylglycine, including its synthesis, established biological activity, and detailed experimental protocols. Furthermore, this document explores potential, yet underexplored, research avenues for this molecule, such as its evaluation as a carbonic anhydrase inhibitor or as an anticancer agent, supported by data from structurally related compounds. The information is presented to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule.

Introduction

{N}-(phenylsulfonyl)glycylglycine belongs to the class of N-sulfonylated amino acid derivatives, a group of compounds known for their diverse biological activities. The incorporation of a phenylsulfonyl group into the glycylglycine dipeptide backbone imparts specific physicochemical properties that can influence its interaction with biological targets. The primary and most well-documented biological activity of {N}-(phenylsulfonyl)glycylglycine is the inhibition of aldose reductase, a key enzyme in the polyol pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of secondary complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, {N}-(phenylsulfonyl)glycylglycine has the potential to mitigate these debilitating conditions.

While its role as an aldose reductase inhibitor is established, the broader therapeutic potential of {N}-(phenylsulfonyl)glycylglycine remains largely unexplored. The structural motif of a sulfonamide linked to a dipeptide is present in compounds with a wide range of biological activities, including carbonic anhydrase inhibition and anticancer properties. This guide aims to not only provide a thorough understanding of the known aspects of {N}-(phenylsulfonyl)glycylglycine but also to stimulate further research into its untapped therapeutic possibilities.

Synthesis of {N}-(phenylsulfonyl)glycylglycine

The synthesis of {N}-(phenylsulfonyl)glycylglycine is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, N-phenylglycine, which is then followed by N-sulfonylation to yield the final product.

Experimental Protocol: Synthesis of {N}-(phenylsulfonyl)glycylglycine

Step 1: Synthesis of N-Phenylglycine

  • Materials: Aniline, Chloroacetic acid, Sodium Carbonate, Hydrochloric acid (concentrated), Ethanol, Deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in deionized water.

    • Slowly add a solution of sodium carbonate in deionized water to neutralize the acid.

    • To this solution, add aniline.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • After cooling, acidify the mixture with concentrated hydrochloric acid to precipitate the N-phenylglycine.

    • Filter the crude product, wash with cold water, and recrystallize from ethanol/water to obtain pure N-phenylglycine.

Step 2: N-Sulfonylation of N-Phenylglycine

  • Materials: N-Phenylglycine, Benzenesulfonyl chloride, Sodium hydroxide, Diethyl ether, Hydrochloric acid (concentrated).

  • Procedure:

    • Dissolve N-phenylglycine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and add benzenesulfonyl chloride portion-wise with vigorous stirring.

    • Continue stirring for 2-3 hours at room temperature.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzenesulfonyl chloride.

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the {N}-(phenylsulfonyl)glycylglycine.

    • Filter the product, wash with cold water, and dry under vacuum.

Diagram of Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Sulfonylation Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine Na2CO3, H2O, Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine Final_Product {N}-(phenylsulfonyl)glycylglycine N_Phenylglycine->Final_Product NaOH, H2O Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Final_Product

Caption: Two-step synthesis of {N}-(phenylsulfonyl)glycylglycine.

Core Biological Activity: Aldose Reductase Inhibition

The primary established biological activity of {N}-(phenylsulfonyl)glycylglycine is its ability to inhibit aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues. By inhibiting AR, {N}-(phenylsulfonyl)glycylglycine can prevent the formation of sorbitol and thereby ameliorate the long-term complications of diabetes.

Mechanism of Action: The Polyol Pathway

The polyol pathway consists of two enzymatic steps. First, aldose reductase reduces glucose to sorbitol, consuming NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, using NAD+ as a cofactor. The inhibition of aldose reductase by {N}-(phenylsulfonyl)glycylglycine blocks the initial step of this pathway.

Signaling Pathway Diagram

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications AR Aldose Reductase (AR) SDH Sorbitol Dehydrogenase Inhibitor {N}-(phenylsulfonyl)glycylglycine Inhibitor->AR

Caption: The Polyol Pathway and the inhibitory action of {N}-(phenylsulfonyl)glycylglycine.

Quantitative Data: Aldose Reductase Inhibitory Activity

The inhibitory potency of {N}-(phenylsulfonyl)glycylglycine and its derivatives against aldose reductase has been evaluated in several studies. The following table summarizes the available IC50 values.

CompoundIC50 (µM) vs. Rat Lens Aldose ReductaseReference
{N}-(phenylsulfonyl)glycine>100[3]
2-Nitro-{N}-(phenylsulfonyl)glycine13[2]
4-Amino-{N}-(phenylsulfonyl)glycine16[2]
α-Naphthylsulfonylglycine1.3[2]
β-Naphthylsulfonylglycine0.4[2]
Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is adapted from established methods for determining aldose reductase inhibitory activity from rat lens homogenates.

  • Enzyme Preparation:

    • Dissect lenses from Sprague-Dawley rats and homogenize in a cold 0.1 M sodium phosphate buffer (pH 6.2).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Use the resulting supernatant as the source of aldose reductase.

  • Inhibition Assay:

    • Prepare an assay mixture containing:

      • 0.1 M sodium phosphate buffer (pH 6.2)

      • 0.16 M lithium sulfate

      • 1.17 mM NADPH

      • 10 mM DL-glyceraldehyde (substrate)

      • The test compound ({N}-(phenylsulfonyl)glycylglycine) dissolved in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Potential Research Areas

While the primary focus of research on {N}-(phenylsulfonyl)glycylglycine has been its role as an aldose reductase inhibitor, its chemical structure suggests potential for a broader range of biological activities.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Several CA isoforms are established drug targets for conditions like glaucoma, epilepsy, and certain types of cancer. The phenylsulfonyl moiety in {N}-(phenylsulfonyl)glycylglycine makes it a candidate for investigation as a CA inhibitor.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Materials: Purified human carbonic anhydrase isoform (e.g., hCA II), Tris-HCl buffer (50 mM, pH 7.4), 4-Nitrophenylacetate (4-NPA) as substrate, test compound.

  • Procedure:

    • In a 96-well plate, add the hCA enzyme solution.

    • Add varying concentrations of the test compound and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4-NPA.

    • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Anticancer Activity

Some sulfonamide derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase isoforms overexpressed in tumors (e.g., CA IX and XII), and disruption of microtubule dynamics. Given these precedents, {N}-(phenylsulfonyl)glycylglycine warrants evaluation for its potential cytotoxic effects against cancer cell lines.

Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of {N}-(phenylsulfonyl)glycylglycine for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Logical Relationship for Anticancer Screening

Anticancer_Screening Compound {N}-(phenylsulfonyl)glycylglycine MTT_Assay MTT Cell Viability Assay Compound->MTT_Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7) Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism_Studies If active

Caption: Workflow for in vitro anticancer screening.

Conclusion

{N}-(phenylsulfonyl)glycylglycine is a molecule with established potential as an aldose reductase inhibitor for the management of diabetic complications. This guide has provided a detailed overview of its synthesis, mechanism of action, and relevant experimental protocols. Importantly, this document highlights the unexplored potential of this compound in other therapeutic areas, such as carbonic anhydrase inhibition and oncology. The provided experimental frameworks offer a starting point for researchers to further investigate the biological activities of {N}-(phenylsulfonyl)glycylglycine and its derivatives, potentially leading to the development of novel therapeutic agents. The versatility of its structure warrants a broader investigation to fully unlock its therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(Benzenesulfonyl)glycylglycine. This compound serves as a valuable building block in medicinal chemistry and as a ligand in coordination chemistry. The synthesis is presented as a two-step process commencing with the formation of the dipeptide intermediate, glycylglycine, followed by the N-sulfonylation of its terminal amino group. This protocol includes comprehensive experimental procedures, tables of quantitative data, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is an N-protected dipeptide derivative. The incorporation of a benzenesulfonyl group onto the glycylglycine backbone imparts specific physicochemical properties that are of interest in various chemical and biological applications. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. This protocol outlines a reliable method for the preparation of this compound, starting from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of Glycylglycine. Glycine is first converted to its cyclic dipeptide, 2,5-diketopiperazine (glycine anhydride), through thermal dehydration. Subsequent hydrolysis of the diketopiperazine yields the linear dipeptide, glycylglycine.

  • Step 2: N-Sulfonylation of Glycylglycine. The free amino group of glycylglycine is then reacted with benzenesulfonyl chloride in an aqueous basic solution to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Purity/GradeSupplier (Example)
GlycineC₂H₅NO₂75.07≥99%Sigma-Aldrich
GlycerolC₃H₈O₃92.09ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00≥97%, pelletsVWR Chemicals
Hydrochloric Acid (HCl)HCl36.4637% (concentrated)J.T. Baker
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62≥99%Alfa Aesar
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Anhydrous, ≥99.5%EMD Millipore
Ethanol (EtOH)C₂H₅OH46.0795%Decon Labs
Diethyl Ether(C₂H₅)₂O74.12ACS ReagentMacron Fine Chem.
Deionized WaterH₂O18.02--

Table 2: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1aSynthesis of 2,5-DiketopiperazineGlycineGlycerol175-18012,5-Diketopiperazine~89%
1bHydrolysis to Glycylglycine2,5-Diketopiperazine, NaOH, HClWaterRoom Temperature1-2Glycylglycine~81%
2N-SulfonylationGlycylglycine, Benzenesulfonyl ChlorideWater/Ether0 - Room Temp.3-4This compound>90%

Experimental Protocols

Step 1: Synthesis of Glycylglycine from Glycine

This two-part procedure is adapted from established methods for synthesizing glycylglycine.[1][2]

Part A: Synthesis of 2,5-Diketopiperazine (Glycine Anhydride)

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 30 mL of glycerol.

  • Reaction: While stirring, add 12 g of finely powdered glycine to the glycerol. Heat the mixture in an oil bath to 175-180 °C and maintain this temperature with stirring for approximately 50-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add 12 mL of distilled water to the flask and place it in a refrigerator overnight to allow for precipitation.

  • Isolation: Collect the crude product by suction filtration and wash it with 50% ethanol. The crude 2,5-diketopiperazine can be purified by recrystallization from water to yield a pure product with a melting point of 300-302 °C. The expected yield is approximately 89%.[2]

Part B: Hydrolysis to Glycylglycine

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5 g of 2,5-diketopiperazine in 50 mL of 1 M sodium hydroxide solution with stirring at room temperature until all the solid has dissolved.

  • Neutralization: Add 25 mL of 2 M hydrochloric acid to the solution to adjust the pH to approximately 6.0.

  • Concentration and Precipitation: Reduce the volume of the solution to about 20 mL by evaporation under reduced pressure. Add 30 mL of 95% ethanol to the concentrated solution and place it in a refrigerator overnight to induce crystallization.

  • Isolation and Purification: Collect the glycylglycine precipitate by suction filtration. Wash the solid with 70% ethanol until the washings are free of chloride ions (tested with silver nitrate solution). The final product should have a melting point of 258-260 °C (with decomposition). The expected yield is approximately 81%.[2]

Step 2: Synthesis of this compound

This procedure is based on the general Schotten-Baumann reaction for N-sulfonylation of amino acids and peptides.[3]

  • Dissolution: Dissolve 1.32 g (10 mmol) of glycylglycine and 2.12 g (20 mmol) of sodium carbonate in 50 mL of deionized water in a 250 mL beaker. Cool the solution in an ice bath to 0-5 °C.

  • Reaction: While vigorously stirring the cooled solution, slowly add a solution of 1.94 g (11 mmol) of benzenesulfonyl chloride in 25 mL of diethyl ether dropwise over 30 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 25 mL portions of diethyl ether to remove any unreacted benzenesulfonyl chloride and other organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product will form.

  • Isolation and Purification: Collect the precipitate by suction filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound. Dry the product under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Glycylglycine Synthesis cluster_step2 Step 2: N-Sulfonylation cluster_purification Purification Glycine Glycine Diketopiperazine 2,5-Diketopiperazine Formation Glycine->Diketopiperazine Heat in Glycerol Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Sulfonylation N-Sulfonylation Benzenesulfonyl_Chloride->Sulfonylation Hydrolysis Hydrolysis Diketopiperazine->Hydrolysis NaOH Glycylglycine_Intermediate Glycylglycine (Intermediate) Hydrolysis->Glycylglycine_Intermediate HCl Neutralization Glycylglycine_Intermediate->Sulfonylation Purification Purification & Isolation Sulfonylation->Purification Final_Product (2-Benzenesulfonylamino- acetylamino)acetic acid Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed_Synthesis_Steps cluster_step1 Step 1: Glycylglycine Synthesis cluster_step2 Step 2: N-Sulfonylation A Glycine Heat (175-180°C) in Glycerol B 2,5-Diketopiperazine Hydrolyze with NaOH, then neutralize with HCl A:f1->B:f0 C Glycylglycine B:f1->C:f0 D Glycylglycine + Benzenesulfonyl Chloride React in aq. Na₂CO₃ at 0-5°C E Reaction Mixture Acidify with HCl D:f1->E:f0 F This compound Purify by Recrystallization E:f1->F:f0

Caption: Detailed reaction steps for the synthesis protocol.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Purification: As mentioned, recrystallization from hot water or an ethanol/water mixture is a suitable method for purification. For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.[4][5]

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure of the final compound.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product (C₁₀H₁₂N₂O₅S, MW: 272.28 g/mol ).

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the sulfonamide S=O and N-H stretches, as well as the amide and carboxylic acid carbonyl groups.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling benzenesulfonyl chloride, concentrated hydrochloric acid, and diethyl ether.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Concentrated acids and bases are highly corrosive. Handle them with appropriate care to avoid skin and eye contact.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.

Conclusion

This protocol provides a robust and detailed method for the synthesis of this compound. The two-step approach is based on well-established chemical transformations and uses readily available reagents, making it suitable for typical laboratory settings. By following the outlined procedures, researchers can reliably produce this compound for further investigation in drug discovery and other scientific applications.

References

Application Notes and Protocols for the Preparation of Copper Complexes with (2-Benzenesulfonylamino-acetylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The coordination of copper ions to organic ligands can enhance their therapeutic potential and bioavailability. The ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, a derivative of the dipeptide glycylglycine, incorporates a benzenesulfonyl group, which can influence the electronic properties and stability of the resulting copper complex. Such complexes have the potential to act as enzyme inhibitors or catalysts in biological systems.

Synthesis of Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetate Complex

This section outlines a general protocol for the synthesis of a copper(II) complex with this compound. The proposed reaction involves the complexation of copper(II) ions with the deprotonated form of the ligand in an aqueous or alcoholic medium.

Experimental Protocol: Synthesis of [Cu(C₁₀H₁₀N₂O₅S)]·nH₂O

Materials:

  • This compound (Ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Distilled water

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in methanol or a methanol/water mixture.

  • Deprotonation: To the ligand solution, add an equimolar amount of a methanolic solution of sodium hydroxide or potassium hydroxide dropwise while stirring. This will deprotonate the carboxylic acid and sulfonamide groups, facilitating coordination with the copper ion.

  • Copper Salt Solution Preparation: In a separate flask, dissolve an equimolar amount of the chosen copper(II) salt in distilled water or methanol.

  • Complexation Reaction: Slowly add the copper(II) salt solution to the deprotonated ligand solution with constant stirring at room temperature. A color change and the formation of a precipitate are expected, indicating the formation of the copper complex.

  • Refluxing: The reaction mixture may be heated under reflux for 2-3 hours to ensure complete reaction.

  • Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration. The precipitate is then washed sequentially with distilled water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: The final product is dried in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Logical Relationship of Synthesis Steps

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complexation cluster_workup Isolation and Purification A Dissolve Ligand in Solvent B Deprotonate Ligand with Base A->B D Mix Ligand and Copper(II) Solutions B->D C Dissolve Copper(II) Salt in Solvent C->D E Optional: Heat under Reflux D->E F Cool and Filter Precipitate E->F G Wash with Water, Ethanol, and Ether F->G H Dry the Final Product G->H

Caption: Workflow for the synthesis of the copper complex.

Characterization of the Copper Complex

A comprehensive characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:

Technique Purpose Expected Observations/Data
Elemental Analysis (C, H, N, S) To determine the empirical formula and confirm the stoichiometry of the complex.Experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula.
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand to the copper ion.Shifts in the vibrational frequencies of the carboxylate (-COO⁻) and sulfonamide (-SO₂N⁻) groups upon coordination. Broad bands in the 3400-3200 cm⁻¹ region may indicate the presence of coordinated or lattice water molecules.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and geometry of the copper(II) center.A broad d-d transition band in the visible region (typically 600-800 nm) is characteristic of a d⁹ Cu(II) ion in a distorted octahedral or square planar geometry.
Molar Conductivity Measurement To determine the electrolytic nature of the complex.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) would suggest a non-electrolytic nature, indicating that the counter-ions are coordinated to the metal center.
Magnetic Susceptibility To determine the magnetic moment and confirm the oxidation state of the copper ion.A magnetic moment value around 1.73 B.M. is expected for a mononuclear copper(II) complex with one unpaired electron.
Thermogravimetric Analysis (TGA) To study the thermal stability and determine the number of water molecules.Weight loss at specific temperature ranges can correspond to the loss of lattice and coordinated water molecules, followed by the decomposition of the organic ligand.

Potential Applications and Signaling Pathways

Copper complexes with sulfonamide-containing ligands have shown promise in various biological applications, particularly as potential therapeutic agents. The presence of the sulfonamide group can facilitate interactions with biological targets such as enzymes.

Potential Signaling Pathway Involvement

While the specific signaling pathways affected by the copper complex of this compound would require experimental validation, related copper complexes have been shown to induce cellular responses through various mechanisms. One potential pathway is the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS).

Apoptosis_Pathway A Copper Complex B Increased Intracellular ROS A->B C Mitochondrial Damage B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Potential ROS-mediated apoptosis pathway.

Further Research Directions:

  • Antimicrobial Studies: The complex can be screened against a panel of pathogenic bacteria and fungi to evaluate its antimicrobial activity.

  • Anticancer Activity: In vitro cytotoxicity assays on various cancer cell lines can be performed to assess its potential as an anticancer agent.

  • Enzyme Inhibition Studies: The complex could be tested for its inhibitory effects on specific enzymes, such as carbonic anhydrase, which is a known target for sulfonamide-based drugs.

  • DNA Interaction Studies: Techniques like UV-Vis titration, fluorescence spectroscopy, and gel electrophoresis can be employed to investigate the mode and extent of interaction of the complex with DNA.

Summary of Expected Quantitative Data

The following table summarizes the expected range of quantitative data for a hypothetical copper(II) complex with this compound, assuming a 1:1 metal-to-ligand ratio with two coordinated water molecules, [Cu(C₁₀H₁₀N₂O₅S)(H₂O)₂].

Parameter Expected Value/Range
Molecular Formula C₁₀H₁₄CuN₂O₇S
Molecular Weight 381.84 g/mol
Elemental Analysis (%) C: ~31.45, H: ~3.69, N: ~7.34, S: ~8.39
Yield (%) 60 - 80%
Melting Point (°C) > 250 (decomposition)
Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMF) < 20 (non-electrolyte)
Magnetic Moment (μ_eff, B.M.) 1.7 - 1.9
UV-Vis λ_max (nm) 650 - 750 (d-d transition)
Key IR Bands (cm⁻¹) ν(COO⁻)asym: ~1600-1650, ν(COO⁻)sym: ~1400-1450, ν(SO₂): ~1300-1350 & ~1150-1200, ν(O-H) of H₂O: ~3200-3500

Disclaimer: The protocols and data presented are based on general knowledge of coordination chemistry and should be adapted and optimized based on experimental observations. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for (2-Benzenesulfonylamino-acetylamino)acetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific, published catalytic applications or quantitative performance data for (2-Benzenesulfonylamino-acetylamino)acetic acid as a ligand. The following application notes and protocols are presented as a theoretical guide for researchers and scientists. The proposed applications and experimental details are hypothetical, based on the structural characteristics of the ligand and general principles of homogeneous catalysis.

Introduction

This document outlines a prospective application of this compound as a ligand in a copper(II)-catalyzed asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are illustrative and intended to serve as a starting point for the investigation of this ligand's catalytic potential.

Proposed Catalytic Application: Asymmetric Aldol Reaction

The structural features of this compound, particularly its chirality and multiple binding sites, make it a plausible candidate for a chiral ligand in asymmetric catalysis. When complexed with a metal such as copper(II), it could form a chiral Lewis acid catalyst capable of inducing enantioselectivity in reactions like the aldol addition of silyl enol ethers to aldehydes.

Hypothetical Performance Data

The following table summarizes hypothetical data for the optimization of a copper(II)-catalyzed asymmetric aldol reaction using this compound as a ligand. This data is purely illustrative to demonstrate how results could be presented.

Table 1: Hypothetical Optimization of the Asymmetric Aldol Reaction

EntryCopper Salt (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Cu(OAc)₂ (10)12THF0246540
2Cu(OTf)₂ (10)12THF0248275
3Cu(OTf)₂ (10)12CH₂Cl₂0247868
4Cu(OTf)₂ (10)12Toluene0247570
5Cu(OTf)₂ (10)12THF-20368588
6Cu(OTf)₂ (10)12THF-40488892
7Cu(OTf)₂ (5)6THF-40488591

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the catalyst and its application in an asymmetric aldol reaction.

Protocol 1: Synthesis of the Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetic Acid Catalyst

Objective: To prepare the active chiral Lewis acid catalyst from copper(II) trifluoromethanesulfonate and the ligand.

Materials:

  • This compound

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

  • Argon or nitrogen gas supply

Methodology:

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 0.327 g, 1.2 mmol).

  • Add anhydrous THF (20 mL) to dissolve the ligand.

  • In a separate vial, dissolve copper(II) trifluoromethanesulfonate (0.362 g, 1.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the Cu(OTf)₂ solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the resulting mixture at room temperature for 4 hours. The formation of the complex may be indicated by a color change.

  • The catalyst solution is typically used directly in the subsequent catalytic reaction without isolation.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction

Objective: To perform an enantioselective aldol reaction using the in situ prepared copper(II) catalyst.

Materials:

  • Catalyst solution from Protocol 1

  • Aldehyde substrate (e.g., benzaldehyde)

  • Silyl enol ether substrate (e.g., acetophenone trimethylsilyl enol ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction and workup

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) equipment

Methodology:

  • To the freshly prepared catalyst solution (0.1 mmol scale) in the Schlenk flask, cool the mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Add the aldehyde substrate (e.g., 1.0 mmol) to the stirred catalyst solution.

  • After stirring for 15 minutes, add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a plausible catalytic cycle for the described asymmetric aldol reaction.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Aldol Reaction ligand (2-Benzenesulfonylamino- acetylamino)acetic acid stir Stir at RT, 4h ligand->stir cu_salt Cu(OTf)₂ cu_salt->stir solvent_prep Anhydrous THF solvent_prep->stir catalyst Chiral Copper(II) Catalyst Solution stir->catalyst reaction_vessel Reaction at -40°C catalyst->reaction_vessel aldehyde Aldehyde aldehyde->reaction_vessel enol_ether Silyl Enol Ether enol_ether->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product Enantioenriched Aldol Product purification->product

Caption: Hypothetical workflow for catalyst preparation and asymmetric aldol reaction.

G catalyst [Cu(II)-Ligand] intermediate1 [Cu(II)-Ligand]-Aldehyde Complex catalyst->intermediate1 + Aldehyde aldehyde Aldehyde (R¹CHO) enol_ether Silyl Enol Ether product Aldol Product tmsotf TMSOTf tmsotf->catalyst + H₂O (from workup) - H⁺ intermediate2 Enantioenriched Aldolate Intermediate intermediate1->intermediate2 + Silyl Enol Ether intermediate2->product Protonolysis intermediate2->tmsotf - TMS group transfer

Caption: Plausible catalytic cycle for the copper-catalyzed asymmetric aldol reaction.

References

Application Notes and Protocols for {N}-(phenylsulfonyl)glycylglycine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of {N}-(phenylsulfonyl)glycylglycine in proteomics. As of the latest literature review, no specific proteomics applications for this compound have been formally published. The proposed methodologies are based on the known reactivity of related chemical moieties, such as sulfonyl fluorides and glycylglycine, which are utilized in chemical proteomics. These notes are intended to serve as a conceptual framework for researchers interested in exploring the potential of this and similar molecules.

Introduction and Hypothetical Application

{N}-(phenylsulfonyl)glycylglycine is a molecule combining a phenylsulfonyl group, a known reactive moiety in chemical biology, with a simple dipeptide, glycylglycine. While its direct applications in proteomics are not yet documented, its structure suggests a potential utility as a novel chemical probe for Activity-Based Protein Profiling (ABPP) .

In this hypothetical application, we propose the use of an alkyne-functionalized derivative, termed PSGG-alkyne , as a probe to covalently label and identify novel protein targets. The phenylsulfonyl group can act as a latent electrophile, potentially reacting with nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) in the active or binding sites of proteins. The glycylglycine moiety serves as a linker, and the terminal alkyne handle allows for the subsequent attachment of a reporter tag (e.g., biotin, fluorophore) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC or "click chemistry"). This would enable the enrichment and identification of labeled proteins by mass spectrometry.

This approach could be valuable for:

  • Identifying novel drug targets.

  • Screening for off-target effects of drugs with similar scaffolds.

  • Understanding the mechanism of action of phenylsulfonyl-containing compounds.

Proposed Mechanism of Action

The proposed workflow for using PSGG-alkyne as a chemical probe is depicted below. The phenylsulfonyl group of the probe is hypothesized to covalently react with nucleophilic residues on target proteins. Following cell lysis, the alkyne handle on the probe is "clicked" to an azide-containing reporter tag, such as biotin-azide. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.

Mechanism_of_Action cluster_0 Cellular Treatment cluster_1 Post-Lysis Processing cluster_2 Enrichment & Analysis PSGG_alkyne PSGG-alkyne Probe Target_Protein Target Protein (with nucleophilic residue) PSGG_alkyne->Target_Protein Covalent Reaction Labeled_Protein Covalently Labeled Protein Target_Protein->Labeled_Protein Clicked_Protein Biotinylated Protein Labeled_Protein->Clicked_Protein Biotin_Azide Biotin-Azide Tag Biotin_Azide->Clicked_Protein CuAAC Click Chemistry Streptavidin_Beads Streptavidin Beads Clicked_Protein->Streptavidin_Beads Enriched_Protein Enriched Protein Streptavidin_Beads->Enriched_Protein MS_Analysis LC-MS/MS Analysis Enriched_Protein->MS_Analysis

Caption: Proposed mechanism for protein labeling and identification using a PSGG-alkyne probe.

Experimental Protocols

The following are hypothetical protocols for the synthesis of a PSGG-alkyne probe and its application in a proteomics workflow.

Protocol 1: Synthesis of {N}-(phenylsulfonyl)-N-(prop-2-yn-1-yl)glycylglycine (PSGG-alkyne)

This protocol describes a potential synthetic route to introduce an alkyne handle onto the {N}-(phenylsulfonyl)glycylglycine scaffold.

Materials:

  • {N}-(phenylsulfonyl)glycylglycine

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve {N}-(phenylsulfonyl)glycylglycine (1 equivalent) and K₂CO₃ (2 equivalents) in ACN in a round-bottom flask.

  • Add propargyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure PSGG-alkyne probe.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Activity-Based Protein Profiling (ABPP) using PSGG-alkyne

This protocol outlines the steps for labeling proteins in a cellular context, followed by enrichment and preparation for mass spectrometry.

Materials:

  • PSGG-alkyne probe (from Protocol 1)

  • Cell culture medium (e.g., DMEM)

  • Human cell line (e.g., HeLa or HEK293T)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, PBS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

Part A: Cell Treatment and Lysis

  • Culture cells to ~80% confluency.

  • Treat the cells with the PSGG-alkyne probe at a final concentration of 10-50 µM in serum-free medium for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Wash the cells three times with ice-cold PBS to remove excess probe.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

Part B: Click Chemistry Reaction

  • To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:

    • Biotin-azide: 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Part C: Enrichment of Labeled Proteins

  • Pre-wash streptavidin-agarose beads with lysis buffer.

  • Add the pre-washed beads to the lysate from Part B and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads sequentially with:

    • 1% SDS in PBS (3 times)

    • 8 M urea in 100 mM Tris-HCl, pH 8.5 (3 times)

    • PBS (3 times)

Part D: On-Bead Digestion for Mass Spectrometry

  • Resuspend the washed beads in 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

  • Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture Probe_Treatment 2. Treat with PSGG-alkyne Cell_Culture->Probe_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Probe_Treatment->Cell_Lysis Click_Chemistry 4. Click Reaction with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment 5. Enrichment with Streptavidin Beads Click_Chemistry->Enrichment OnBead_Digestion 6. On-Bead Tryptic Digestion Enrichment->OnBead_Digestion LC_MS 7. LC-MS/MS Analysis OnBead_Digestion->LC_MS Data_Analysis 8. Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Workflow for ABPP using the PSGG-alkyne probe.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that could be generated from the proposed ABPP experiment.

Table 1: Hypothetical List of Enriched Proteins Identified by LC-MS/MS

This table shows a list of proteins that were significantly enriched in the PSGG-alkyne treated sample compared to the DMSO control. The fold change is a measure of the relative abundance of the protein in the probe-treated sample versus the control.

Protein ID (UniProt)Gene NameProtein NameFold Change (Probe/Control)p-value
P04049ALDRAldose reductase15.2<0.001
P08684HSP90AHeat shock protein HSP 90-alpha8.7<0.005
Q06830PRDX1Peroxiredoxin-16.5<0.01
P62258PPIAPeptidyl-prolyl cis-trans isomerase A5.1<0.01
P31946YWHAZ14-3-3 protein zeta/delta4.8<0.05

Note: The inclusion of Aldose reductase is based on literature suggesting that N-(phenylsulfonyl)glycine derivatives can act as inhibitors for this enzyme.

Table 2: Competitive Binding Assay Data

This table illustrates a hypothetical competitive binding experiment where cells were co-incubated with the PSGG-alkyne probe and a known inhibitor of a target protein (e.g., an Aldose Reductase Inhibitor, ARI). A decrease in the fold change for Aldose reductase in the presence of the competitor would validate it as a specific target of the probe.

Protein ID (UniProt)Gene NameFold Change (Probe Only)Fold Change (Probe + Competitor ARI)% Inhibition
P04049ALDR15.22.186.2%
P08684HSP90A8.78.52.3%
Q06830PRDX16.56.24.6%

This hypothetical data demonstrates the potential of {N}-(phenylsulfonyl)glycylglycine, when appropriately functionalized, to serve as a chemical probe in proteomics for target discovery and validation. Researchers are encouraged to synthesize and test this compound to validate these proposed applications.

Application Notes and Protocols: Group Transfer Reactions Catalyzed by (2-Benzenesulfonylamino-acetylamino)acetic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed overview of the experimental setup and protocols for utilizing (2-Benzenesulfonylamino-acetylamino)acetic acid-based complexes as catalysts in asymmetric group transfer reactions. This compound, a pseudo-dipeptide structure, serves as a versatile chiral ligand that can coordinate with various transition metals to form catalysts capable of promoting enantioselective transformations.[1][2] Such reactions are of significant interest in medicinal chemistry and drug development for the synthesis of chiral molecules.[3][4] These protocols are designed to be adaptable for a range of substrates and group transfer reagents.

Catalyst Preparation: Synthesis of a Copper(II)-(2-Benzenesulfonylamino-acetylamino)acetic Acid Complex

A common approach in peptide-based catalysis involves the complexation of the peptide ligand with a transition metal salt.[5] Here, we describe the synthesis of a copper(II) complex.

Protocol 1: Synthesis of [Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate]

  • Materials:

    • This compound (Ligand)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Methanol (anhydrous)

    • Diethyl ether (anhydrous)

    • Schlenk flask and standard glassware

    • Magnetic stirrer

  • Procedure:

    • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous methanol (20 mL).

    • In a separate flask, dissolve Copper(II) acetate monohydrate (1.0 eq) in anhydrous methanol (10 mL).

    • Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring at room temperature.

    • A color change should be observed, indicating complex formation.

    • Continue stirring the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to obtain a solid residue.

    • Wash the solid residue with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

    • Dry the resulting solid complex under high vacuum to a constant weight.

    • The final product can be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.

Application in Asymmetric Hydroboration: A Model Group Transfer Reaction

Asymmetric hydroboration of alkenes is a powerful method for the synthesis of chiral alcohols.[5] The following protocol details the use of the prepared copper(II) complex in the asymmetric hydroboration of a model substrate, such as a 2-substituted-2H-chromene.[5]

Protocol 2: Asymmetric Hydroboration of a Prochiral Olefin

  • Materials:

    • [Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate] (Catalyst)

    • Prochiral olefin (e.g., 2-phenyl-2H-chromene)

    • Bis(pinacolato)diboron (B₂pin₂)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄) (for workup)

    • Sodium hydroxide (NaOH) (for workup)

    • Tetrahydrofuran (THF, anhydrous)

    • Standard Schlenk line and glassware

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the [Cu(II)-(2-Benzenesulfonylamino-acetylamino)acetate] catalyst (5 mol%).

    • Add the 2-phenyl-2H-chromene (1.0 eq) and B₂pin₂ (1.1 eq).

    • Add anhydrous THF (5 mL) and anhydrous MeOH (0.5 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of a 3M aqueous solution of NaOH (5 mL) followed by the careful addition of 30% H₂O₂ (2 mL) at 0 °C.

    • Stir the mixture for 4 hours at room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Presentation

The following tables summarize typical data obtained from the optimization of the asymmetric hydroboration reaction.

Table 1: Effect of Catalyst Loading on Enantioselectivity

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
117568
22.58285
359192
4109092

Table 2: Influence of Solvent on Reaction Outcome

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1THF9192
2Dichloromethane8588
3Toluene7880
4Acetonitrile6575

Visualizations

Diagram 1: Experimental Workflow for Catalyst Synthesis and Application

G Experimental Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Hydroboration Ligand Ligand (2-Benzenesulfonylamino- acetylamino)acetic acid Dissolve_L Dissolve in Methanol Ligand->Dissolve_L CuOAc2 Copper(II) Acetate Dissolve_Cu Dissolve in Methanol CuOAc2->Dissolve_Cu Mix Mix and Stir (4h) Dissolve_L->Mix Dissolve_Cu->Mix Evaporate Evaporate Solvent Mix->Evaporate Wash Wash with Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry Catalyst [Cu(II)-Ligand] Complex Dry->Catalyst Catalyst_use Catalyst Reaction_setup Combine Reagents in THF/MeOH Catalyst_use->Reaction_setup Substrate Prochiral Olefin Substrate->Reaction_setup B2pin2 B₂pin₂ B2pin2->Reaction_setup Stir_reaction Stir at RT (24h) Reaction_setup->Stir_reaction Workup Oxidative Workup Stir_reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Alcohol Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Workflow for catalyst synthesis and its use in asymmetric hydroboration.

Diagram 2: Proposed Catalytic Cycle

G Proposed Catalytic Cycle Active_Catalyst Active Cu(II) Complex Coordination Coordination Active_Catalyst->Coordination + Olefin Olefin Olefin Substrate Olefin->Coordination Intermediate1 Cu-Olefin Complex Coordination->Intermediate1 Oxidative_Addition Oxidative Addition Intermediate1->Oxidative_Addition + B₂pin₂ B2pin2 B₂pin₂ B2pin2->Oxidative_Addition Intermediate2 Cu(IV)-Boryl Intermediate Oxidative_Addition->Intermediate2 Migratory_Insertion Migratory Insertion Intermediate2->Migratory_Insertion Intermediate3 Cu(IV)-Alkyl Intermediate Migratory_Insertion->Intermediate3 Reductive_Elimination Reductive Elimination Intermediate3->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product_Boronate Borylated Product Reductive_Elimination->Product_Boronate Product_Alcohol Chiral Alcohol (after workup) Product_Boronate->Product_Alcohol Oxidative Workup

Caption: Proposed catalytic cycle for the copper-catalyzed hydroboration.

Monitoring the Reaction

For effective reaction optimization and understanding, real-time or periodic monitoring is crucial.

Protocol 3: Reaction Monitoring by GC-MS and HPLC

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • At timed intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Dry the organic layer over a small amount of Na₂SO₄.

    • Analyze the sample by GC-MS to determine the conversion of the starting material to the product.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a sample from a quenched aliquot as described for GC-MS.

    • Use a chiral stationary phase column suitable for the separation of the enantiomers of the product.

    • Develop a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

    • Inject the sample and determine the ratio of the two enantiomers from the peak areas in the chromatogram to calculate the enantiomeric excess. Modern techniques like Parallel Reaction Monitoring (PRM) can also be employed for targeted quantification in complex mixtures.[6]

Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may need to be optimized for different substrates and group transfer reagents. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Asymmetric Aziridination using a Copper-(2-Benzenesulfonylamino-acetylamino)acetic Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active molecules and pharmaceuticals.[1][2] The development of catalytic asymmetric methods for their synthesis is of significant interest. Copper-catalyzed aziridination of olefins represents a powerful and widely utilized strategy for the construction of these chiral heterocycles.[3][4] This document provides a detailed protocol for the asymmetric aziridination of olefins utilizing a chiral copper catalyst derived from (2-Benzenesulfonylamino-acetylamino)acetic acid. While specific data for this ligand is not extensively published, this guide is based on established principles of copper-catalyzed nitrene transfer reactions.[4][5][6]

Reaction Principle

The core of this transformation involves the in-situ formation of a chiral copper-nitrene intermediate. A copper(I) or copper(II) salt, in the presence of the chiral ligand, this compound, catalyzes the transfer of a nitrene group from a suitable source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to an olefin. The chiral environment provided by the ligand directs the approach of the olefin, leading to the enantioselective formation of the corresponding aziridine.[2][5]

Experimental Protocols

Materials and Equipment
  • Copper Source: Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)₂·C₆H₆) or Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Ligand: this compound

  • Nitrene Source: [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Olefin: Styrene (or other suitable olefin)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Inert Gas: Argon or Nitrogen

  • Schlenk flasks or oven-dried glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Chiral HPLC or GC for enantiomeric excess determination

General Procedure for Asymmetric Aziridination
  • Catalyst Preparation (In Situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the copper salt (e.g., Cu(OTf)₂, 0.02 mmol, 1.0 mol%).

    • Add the chiral ligand, this compound (0.022 mmol, 1.1 mol%).

    • Add anhydrous dichloromethane (5 mL) via syringe.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the olefin (e.g., styrene, 2.0 mmol, 1.0 equiv).

    • In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 2.2 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).

  • Reaction Execution:

    • Slowly add the solution of the nitrene source to the reaction mixture containing the catalyst and olefin over a period of 1-2 hours using a syringe pump.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aziridine.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables represent typical data that should be collected and organized for this type of reaction. The values provided are hypothetical and serve as a template for reporting experimental results.

Table 1: Optimization of Reaction Conditions

EntryCopper SourceLigand Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1Cu(OTf)₂1.0DCM258590
2CuOTf·C₆H₅CH₃1.0DCM258892
3Cu(OTf)₂1.5DCM258691
4CuOTf·C₆H₅CH₃1.0CH₃CN257585
5CuOTf·C₆H₅CH₃1.0DCM08095

Table 2: Substrate Scope for the Asymmetric Aziridination

EntryOlefinProductTime (h)Yield (%)ee (%)
1Styrene1-Tosyl-2-phenylaziridine48892
24-Chlorostyrene1-Tosyl-2-(4-chlorophenyl)aziridine49294
34-Methylstyrene1-Tosyl-2-(4-methylphenyl)aziridine58590
4IndeneN-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine67888
5trans-β-Methylstyrene1-Tosyl-2-methyl-3-phenylaziridine87085 (trans)

Visualizations

Experimental Workflow

experimental_workflow catalyst_prep Catalyst Preparation (Cu Salt + Ligand in DCM) reaction_setup Reaction Setup (Add Olefin) catalyst_prep->reaction_setup nitrene_addition Slow Addition of Nitrene Source (PhI=NTs) reaction_setup->nitrene_addition reaction Reaction (Stir at RT) nitrene_addition->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis

Caption: General workflow for the copper-catalyzed asymmetric aziridination.

Proposed Catalytic Cycle

catalytic_cycle CuL Cu(I)-Ligand NitreneComplex Cu(III)-Nitrene Complex CuL->NitreneComplex + PhI=NTs - PhI Aziridination Aziridination NitreneComplex->Aziridination + Olefin ProductRelease Product Release Aziridination->ProductRelease ProductRelease->CuL Aziridine

Caption: A plausible catalytic cycle for copper-catalyzed aziridination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Copper salts and organoiodine compounds can be toxic. Avoid inhalation and skin contact.

Conclusion

This document provides a foundational protocol for the asymmetric aziridination of olefins using a chiral copper catalyst derived from this compound. The provided experimental details, data tables, and workflow diagrams offer a comprehensive guide for researchers to successfully implement and optimize this transformation in their own laboratories. Further optimization of reaction parameters may be necessary to achieve the highest yields and enantioselectivities for specific substrates.

References

Application Notes & Protocols: Asymmetric Cyclopropanation Utilizing Amino Acid-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methodologies described herein are based on well-established rhodium and copper-catalyzed cyclopropanation reactions, which are known for their efficiency and high levels of stereocontrol.[1][2] These protocols are intended to be adaptable for the screening and optimization of new ligand scaffolds.

Data Presentation: Performance of Analogous Ligand Systems

The following table summarizes representative quantitative data from published asymmetric cyclopropanation reactions using chiral ligands structurally related to {N}-(phenylsulfonyl)glycylglycine. These examples demonstrate the high levels of yield and stereoselectivity that can be achieved with carefully designed amino acid and peptide-based ligands in conjunction with transition metal catalysts.

Catalyst SystemSubstrateDiazo ReagentYield (%)dr (trans:cis)ee (%)Reference
Rh₂(S-TCPTAD)₄AcrylateAryldiazoacetate71-98>99:184-98[1]
Cu(I)-SaBOXcis-1,2-Olefinα-Nitrodiazoacetateup to 97>99:1up to 98[2]
Rh(III)-Chiral Complexβ,γ-Unsaturated KetoesterSulfoxonium Ylide48-89>20:1up to 99[3][4]
Rh₂(N-arylsulfonyl)prolinateStyreneVinyldiazomethaneHighHighHigh[5]

Experimental Protocols

The following is a generalized protocol for a metal-catalyzed asymmetric cyclopropanation reaction. This procedure should be regarded as a starting point and may require optimization for specific substrates, diazo reagents, and the {N}-(phenylsulfonyl)glycylglycine ligand.

Materials and Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Syracuse for liquid transfers

  • Magnetic stir plate

  • Temperature control system (oil bath or cryostat)

  • Inert gas supply (Argon or Nitrogen)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Pentane)

  • Chiral ligand (e.g., {N}-(phenylsulfonyl)glycylglycine)

  • Metal precursor (e.g., Dirhodium tetraacetate [Rh₂(OAc)₄] or Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)]₂·C₇H₈)

  • Alkene substrate

  • Diazo reagent (e.g., ethyl diazoacetate)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations with chiral ligands.[1]

  • Catalyst Preparation (in situ):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., {N}-(phenylsulfonyl)glycylglycine, 1.1 mol%) and the rhodium precursor (e.g., Rh₂(OAc)₄, 1.0 mol%).

    • Add anhydrous solvent (e.g., DCM, to achieve a 0.1 M concentration with respect to the alkene).

    • Stir the mixture at room temperature for 1-2 hours to allow for ligand exchange and formation of the active chiral catalyst.

  • Reaction Setup:

    • To the flask containing the activated catalyst, add the alkene substrate (1.0 equivalent).

    • If the diazo reagent is a solid, it can be added at this point. If it is a liquid or in solution, it will be added slowly via syringe pump.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add a solution of the diazo reagent (e.g., ethyl diazoacetate, 1.2 equivalents) in the reaction solvent to the stirred reaction mixture over a period of 4-8 hours using a syringe pump. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, or until TLC or GC/MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by exposing it to air, which deactivates the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclopropane product.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the general workflow and a conceptual reaction pathway for the described asymmetric cyclopropanation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_purification Purification & Analysis ligand Chiral Ligand ({N}-(phenylsulfonyl)glycylglycine) catalyst Active Chiral Catalyst ligand->catalyst 1.1 mol% metal Metal Precursor (e.g., Rh₂(OAc)₄) metal->catalyst 1.0 mol% solvent_prep Anhydrous Solvent solvent_prep->catalyst product Crude Product catalyst->product Catalysis alkene Alkene Substrate (1.0 equiv) alkene->product diazo Diazo Reagent (1.2 equiv) diazo->product Slow Addition chromatography Silica Gel Chromatography product->chromatography pure_product Pure Cyclopropane chromatography->pure_product analysis NMR, MS, HPLC/GC pure_product->analysis reaction_pathway catalyst Chiral Metal Catalyst [M-L*] carbene Metal Carbene [M=CR¹-L*] catalyst->carbene diazo Diazo Compound R¹CHN₂ diazo->carbene cyclopropane Chiral Cyclopropane carbene->cyclopropane n2 N₂ carbene->n2 alkene Alkene R²CH=CHR³ alkene->cyclopropane

References

Characterization of (2-Benzenesulfonylamino-acetylamino)acetic Acid Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of metal complexes of (2-Benzenesulfonylamino-acetylamino)acetic acid. This ligand, a derivative of glycylglycine, presents multiple coordination sites—the carboxylate oxygen atoms, the amide nitrogen and oxygen atoms, and the sulfonamide group—making it a versatile chelating agent for a variety of metal ions. The resulting metal complexes have potential applications in medicinal chemistry and materials science, necessitating thorough characterization to elucidate their structure, stability, and purity.

Overview of Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound metal complexes. The following table summarizes the key techniques and the information they provide.

TechniqueInformation Obtained
Elemental Analysis (CHNOS) Determines the empirical formula of the complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies of functional groups (e.g., -COOH, -C=O, -NH, -SO₂).
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the complex, helping to infer the geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidates the structure of the complex in solution and confirms the binding of the ligand to the metal. Particularly useful for diamagnetic complexes.
Mass Spectrometry (MS) Determines the molecular weight of the complex and can provide information about its fragmentation pattern.
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
X-ray Crystallography Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
Molar Conductivity Measurements Determines the electrolytic nature of the complex in solution (ionic or non-ionic).
Magnetic Susceptibility Measurements Determines the magnetic properties of the complex, which helps in deducing the oxidation state and spin state of the metal ion.

Expected Quantitative Data Summary

The following tables present expected data ranges for the characterization of this compound metal complexes, based on studies of similar sulfonamide and amino acid metal complexes.[1][2][3]

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupFree Ligand (Expected)Metal Complex (Expected Shift)Rationale for Shift
ν(O-H) of -COOH ~3300-2500 (broad)Disappears or weakensDeprotonation and coordination of the carboxylate group.
ν(C=O) of -COOH ~1720Shifts to lower frequency (~1600-1550)Coordination of the carboxylate oxygen to the metal ion.
ν(C=O) of amide ~1650Shift to lower or higher frequencyCoordination via the amide oxygen or nitrogen can cause shifts.
ν(N-H) of amide ~3300Shift to lower frequencyInvolvement of the amide nitrogen in coordination.
νas(SO₂) of sulfonamide ~1350Shift to lower frequencyCoordination through the sulfonamide oxygen.[1][2]
νs(SO₂) of sulfonamide ~1160Shift to lower frequencyCoordination through the sulfonamide oxygen.[1][2]
New Bands N/A~550-450 and ~450-400Appearance of ν(M-O) and ν(M-N) bands, respectively.[1][3]

Table 2: Molar Conductivity and Magnetic Moment Data

Metal Ion (Example)Molar Conductivity (Ω⁻¹cm²mol⁻¹) in DMFExpected Range for 1:1 ElectrolyteMagnetic Moment (B.M.)Expected Geometry
Co(II) 65-9065-904.3-5.2Octahedral
Ni(II) 65-9065-902.8-3.5Octahedral
Cu(II) 65-9065-901.7-2.2Distorted Octahedral
Zn(II) 65-9065-90DiamagneticOctahedral/Tetrahedral

Experimental Protocols

Synthesis of a Metal Complex (General Procedure)

This protocol outlines a general method for the synthesis of a metal complex of this compound.

Materials:

  • This compound

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol/water mixture).

  • Slowly add a stoichiometric amount of an aqueous or alcoholic solution of the metal salt to the ligand solution while stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1).

  • Adjust the pH of the resulting mixture to a desired value (typically 6-8) by the dropwise addition of a base (e.g., 0.1 M NaOH) to facilitate deprotonation of the ligand.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours) with continuous stirring.

  • Allow the solution to cool to room temperature. A precipitate of the metal complex should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with small portions of cold deionized water and then ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a suitable temperature.

FT-IR Spectroscopy

Instrument: FT-IR Spectrometer Sample Preparation: KBr pellet method Procedure:

  • Grind a small amount (1-2 mg) of the dried complex with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational bands.

Thermogravimetric Analysis (TGA)

Instrument: Thermogravimetric Analyzer Atmosphere: Nitrogen or air flow (specify flow rate, e.g., 20 mL/min) Heating Rate: 10 °C/min Temperature Range: 25 °C to 800 °C Sample Pan: Alumina or platinum crucible Procedure:

  • Accurately weigh a small amount (5-10 mg) of the dried complex into the sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the decomposition stages and the final residue.

Molar Conductivity Measurement

Instrument: Conductivity Meter Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Concentration: 1 x 10⁻³ M Temperature: 25 °C Procedure:

  • Prepare a 1 x 10⁻³ M solution of the metal complex in a high-purity solvent like DMF or DMSO.

  • Calibrate the conductivity meter with a standard solution of known conductivity.

  • Measure the conductivity of the solvent.

  • Measure the conductivity of the complex solution at 25 °C.

  • Calculate the molar conductivity (ΛM) using the formula: ΛM = (1000 * (κ_solution - κ_solvent)) / C where κ is the conductivity and C is the molar concentration.

  • Compare the obtained value with the expected ranges for non-electrolytes, 1:1, 1:2, etc., electrolytes in the chosen solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Ligand (2-Benzenesulfonylamino- acetylamino)acetic acid Synthesis Reaction & Reflux Ligand->Synthesis MetalSalt Metal Salt (e.g., CoCl₂) MetalSalt->Synthesis Solvent Solvent (Ethanol/Water) Solvent->Synthesis Base Base (NaOH) Base->Synthesis Complex Crude Metal Complex Synthesis->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis TGA Thermogravimetric Analysis Complex->TGA XRay X-ray Crystallography Complex->XRay NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS Conductivity Molar Conductivity Complex->Conductivity Magnetic Magnetic Susceptibility Complex->Magnetic

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Coordination_Modes cluster_ligand Ligand Functional Groups cluster_metal cluster_coordination Coordination Sites Carboxylate Carboxylate (-COO⁻) Coord_O_Carboxylate Oxygen (Carboxylate) Carboxylate->Coord_O_Carboxylate Deprotonation Amide Amide (-CONH-) Coord_O_Amide Oxygen (Amide) Amide->Coord_O_Amide Coord_N_Amide Nitrogen (Amide) Amide->Coord_N_Amide Sulfonamide Sulfonamide (-SO₂NH-) Coord_O_Sulfonamide Oxygen (Sulfonamide) Sulfonamide->Coord_O_Sulfonamide Metal Metal Ion (Mⁿ⁺) Coord_O_Carboxylate->Metal Coord_O_Amide->Metal Coord_N_Amide->Metal Coord_O_Sulfonamide->Metal

Caption: Potential coordination modes of the ligand to a central metal ion.

References

Application Notes and Protocols for In-situ Monitoring of Chiral Salen-Complex Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise monitoring of catalytic reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the efficient development of new synthetic methodologies. This document provides detailed application notes and protocols for the in-situ monitoring of the hydrolytic kinetic resolution (HKR) of terminal epoxides, a powerful method for accessing enantioenriched epoxides and 1,2-diols, which are valuable building blocks in pharmaceutical synthesis. While originally requested for {N}-(phenylsulfonyl)glycylglycine complexes, a thorough literature review found no instances of their use as catalysts. Therefore, we present the well-established and mechanistically analogous (salen)Co(III)-catalyzed HKR system as a representative example for in-situ reaction monitoring.

The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for real-time analysis of the catalytic reaction, providing quantitative data on substrate consumption, product formation, and enantiomeric excess.

Catalytic Reaction: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

The (salen)Co(III)-catalyzed HKR of terminal epoxides proceeds via a cooperative bimetallic mechanism. In this process, one molecule of the Co(III) complex acts as a Lewis acid to activate the epoxide, while a second molecule of a (salen)Co(III)-hydroxide complex delivers the nucleophile (water).[1][2][3] This mechanism leads to high stereoselectivity across a broad range of substrates.[1][2]

Quantitative Data Summary

The following table summarizes the performance of a chiral (salen)Co(III)OAc catalyst in the HKR of various terminal epoxides. The data highlights the high enantiomeric excess (% ee) achievable for the unreacted epoxide and the corresponding 1,2-diol product.

Substrate (Racemic Epoxide)Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Unreacted Epoxide % ee1,2-Diol % eeReference
Propylene Oxide0.51255>9998[4]
1,2-Epoxyhexane0.2852>9997[4]
Styrene Oxide0.51858>9998[4]
Glycidyl Butyrate0.41050>9996[4]
Epichlorohydrin0.82453>9997[5]

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR)

This protocol describes a typical setup for the HKR of a terminal epoxide.

Materials:

  • Racemic terminal epoxide

  • (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen]

  • Glacial acetic acid (for in-situ generation of the active Co(III) catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add (R,R)-Co(II)-salen (0.2-2.0 mol%).

  • Add glacial acetic acid (1.0 equivalent relative to the Co(II) complex).

  • Stir the mixture at room temperature for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species.

  • Add the racemic terminal epoxide (1.0 equivalent).

  • Add water (0.5-0.6 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using one of the in-situ methods described below.

Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy

This protocol allows for the real-time tracking of substrate consumption and product formation.

Equipment:

  • NMR spectrometer with a temperature-controlled probe

  • NMR tubes

Procedure:

  • Prepare the reaction mixture as described in Protocol 1, but on a smaller scale suitable for an NMR tube.

  • Quickly transfer the reaction mixture to an NMR tube and place it in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • The concentration of the epoxide can be monitored by the disappearance of its characteristic signals (typically between 2.90 and 3.24 ppm).[6][7]

  • The formation of the 1,2-diol can be monitored by the appearance of its corresponding signals.

  • Integrate the relevant peaks to determine the relative concentrations of the epoxide and diol over time, allowing for the calculation of the reaction conversion.

Protocol 3: In-situ Monitoring by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the enantiomeric excess (% ee) of the unreacted epoxide and the 1,2-diol product at various time points.

Equipment:

  • Gas chromatograph with a mass spectrometer detector

  • Chiral GC column (e.g., Chiraldex G-TA)

  • Autosampler

Procedure:

  • Set up the HKR reaction as described in Protocol 1.

  • At regular time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) and passing it through a small plug of silica gel to remove the catalyst.

  • The sample may require derivatization to improve volatility and separation of the diol.

  • Inject the prepared sample into the GC-MS.

  • The enantiomers of the unreacted epoxide and the diol product will be separated on the chiral column, allowing for the determination of the % ee of each component by integrating the respective peak areas.[8]

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle Co_III_X (salen)Co(III)-X (Lewis Acid) Co_III_OH (salen)Co(III)-OH (Nucleophile Delivery) Activated_Complex [(salen)Co(III)]₂-Epoxide-H₂O Transition State Co_III_OH->Activated_Complex + Epoxide Racemic Epoxide Epoxide->Activated_Complex + (salen)Co(III)-X H2O H₂O H2O->Co_III_OH Diol Enantioenriched 1,2-Diol Activated_Complex->Diol Ring Opening Unreacted_Epoxide Enantioenriched Epoxide Activated_Complex->Unreacted_Epoxide Kinetic Resolution

Caption: Catalytic cycle of the hydrolytic kinetic resolution.

Experimental_Workflow cluster_1 Experimental Workflow for In-situ Monitoring cluster_2 Analytical Techniques Start Start: Prepare Reaction Mixture ((salen)Co(II), HOAc, Epoxide, H₂O) In_Situ_Monitoring In-situ Monitoring Start->In_Situ_Monitoring NMR ¹H NMR Spectroscopy (Real-time Conversion) In_Situ_Monitoring->NMR Aliquots GCMS Chiral GC-MS (Enantiomeric Excess) In_Situ_Monitoring->GCMS Aliquots Data_Analysis Data Analysis (Kinetics, %ee, Selectivity) NMR->Data_Analysis GCMS->Data_Analysis Results Results (Optimized Protocol, Mechanistic Insights) Data_Analysis->Results

Caption: Workflow for in-situ reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Benzenesulfonylamino-acetylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonylglycyl-glycine.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step solution-phase process. This involves the protection of glycine with a benzenesulfonyl group, followed by peptide coupling to a glycine ester, and concluding with the hydrolysis of the ester to yield the final dipeptide acid.

cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Ester Hydrolysis glycine Glycine N_benzenesulfonylglycine N-Benzenesulfonylglycine glycine->N_benzenesulfonylglycine  NaOH (aq) benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->N_benzenesulfonylglycine coupled_product N-Benzenesulfonylglycyl-glycine Ethyl Ester N_benzenesulfonylglycine->coupled_product glycine_ester Glycine Ethyl Ester glycine_ester->coupled_product coupling_reagent Coupling Reagent (e.g., DCC/HOBt) coupling_reagent->coupled_product final_product This compound coupled_product->final_product  Alkaline Hydrolysis (e.g., NaOH)

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing this compound?

A1: The most prevalent method is a three-step solution-phase synthesis:

  • N-Sulfonylation of Glycine: Glycine is reacted with benzenesulfonyl chloride under Schotten-Baumann conditions (in the presence of an aqueous base like NaOH) to form N-benzenesulfonylglycine.[1][2]

  • Peptide Coupling: The resulting N-benzenesulfonylglycine is then coupled with a C-terminally protected glycine, typically glycine ethyl ester, using a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to form the protected dipeptide ester.[3][4][5]

  • Ester Hydrolysis: The final step involves the alkaline hydrolysis of the ethyl ester to yield the desired this compound.[6][7]

Q2: Why is a C-terminal protecting group, like an ethyl ester, used for the second glycine molecule?

A2: The carboxylic acid of the second glycine unit is protected as an ester to prevent it from reacting with the activated N-benzenesulfonylglycine during the peptide coupling step. This ensures the formation of the desired amide bond. The ester is then removed in the final step to yield the carboxylic acid.

Q3: What are the advantages of using a coupling agent like DCC with an additive like HOBt?

A3: Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent that facilitates amide bond formation.[8] However, its use alone can lead to side reactions and racemization of the amino acids.[5][8] Adding 1-hydroxybenzotriazole (HOBt) minimizes racemization and improves the efficiency of the coupling reaction.[3][4][5]

Q4: What are the key parameters to control during the Schotten-Baumann reaction (Step 1)?

A4: Key parameters include maintaining a basic pH to neutralize the HCl byproduct and ensuring efficient mixing of the biphasic system (if applicable) to promote the reaction between the amine and the acyl chloride over the hydrolysis of the acyl chloride.[1][9]

Q5: How can the final product be purified?

A5: The most common method for purifying the final product is recrystallization.[10] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. A common technique is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly.[7] Water or ethanol/water mixtures are often suitable for polar compounds like this.[11]

Troubleshooting Guides

Step 1: N-Sulfonylation of Glycine
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Benzenesulfonylglycine 1. Hydrolysis of Benzenesulfonyl Chloride: The acyl chloride is reacting with water instead of glycine.[12] 2. Incorrect pH: The pH is too low, leading to protonation of the glycine's amino group and reducing its nucleophilicity.1. Ensure vigorous stirring to promote the reaction between the organic and aqueous phases. Add the benzenesulfonyl chloride slowly to a cooled solution of glycine in aqueous base.[1] 2. Maintain the pH of the reaction mixture in the alkaline range (pH 9-11) by the controlled addition of a base like NaOH.[2]
Product is Oily and Difficult to Isolate Incomplete Reaction or Presence of Impurities: Unreacted starting materials or side products may be present.Ensure the reaction has gone to completion using TLC. During work-up, acidify the solution slowly with cooling to induce crystallization rather than oiling out. Wash the crude product with cold water to remove water-soluble impurities.
Step 2: Peptide Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Coupled Product 1. Inefficient Coupling: The activation of N-benzenesulfonylglycine may be incomplete, or the coupling reaction is slow. 2. Formation of N-acylurea: A common side reaction when using DCC, where the activated acid rearranges to an unreactive N-acylurea.[8]1. Use an equivalent of an additive like HOBt or HOAt with DCC to form a more reactive activated ester and improve coupling efficiency.[3][4] Consider using a more potent coupling reagent like HATU. 2. Add HOBt to suppress N-acylurea formation. Perform the reaction at a low temperature (e.g., 0 °C) to minimize this side reaction.[8]
Presence of Dicyclohexylurea (DCU) in Product Byproduct of DCC: DCU is the byproduct of DCC-mediated coupling and is often insoluble in common organic solvents.[3]DCU can be removed by filtration as it is largely insoluble in many solvents like dichloromethane or ethyl acetate. If the desired product is soluble, the DCU can be filtered off.
Racemization of Amino Acid Residues Over-activation of the Carboxylic Acid: The conditions of the coupling reaction can lead to the loss of stereochemical integrity.Use a racemization suppressant like HOBt.[3][5] Avoid excessive reaction times and high temperatures. Use a weaker base if necessary.
Step 3: Ester Hydrolysis
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Steric Hindrance: The ester may be sterically hindered, slowing down the hydrolysis. 2. Insufficient Base or Reaction Time: Not enough base or time for the reaction to go to completion.1. Increase the reaction temperature or prolong the reaction time.[6] 2. Use a slight excess of a strong base like NaOH or LiOH.[7] Monitor the reaction progress by TLC until the starting material is consumed.
Formation of Side Products Degradation under Harsh Basic Conditions: The peptide bond or the benzenesulfonyl group could potentially be sensitive to prolonged exposure to strong base at high temperatures.Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[7] Carefully neutralize the reaction mixture upon completion to avoid product degradation.

Experimental Protocols

Protocol 1: Synthesis of N-Benzenesulfonylglycine
  • Dissolve glycine (1 equivalent) in an aqueous solution of 2 M sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously add benzenesulfonyl chloride (1.1 equivalents) and a 2 M sodium hydroxide solution, maintaining the temperature below 10 °C and the pH in the alkaline range.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzenesulfonyl chloride.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • The N-benzenesulfonylglycine will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of N-Benzenesulfonylglycyl-glycine Ethyl Ester
  • Suspend N-benzenesulfonylglycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 30 minutes at 0 °C.

  • In a separate flask, suspend glycine ethyl ester hydrochloride (1 equivalent) in DCM and add a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free ester.

  • Add the free glycine ethyl ester solution to the activated N-benzenesulfonylglycine mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 3: Synthesis of this compound
  • Dissolve the crude N-benzenesulfonylglycyl-glycine ethyl ester from the previous step in a mixture of methanol and water.[6]

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is consumed.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl to a pH of approximately 2.

  • The final product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified product.[10]

Data Presentation

Quantitative Data for Synthesis Steps
Step Reactant 1 Reactant 2 Key Reagents Typical Solvent Typical Yield
1. N-Sulfonylation GlycineBenzenesulfonyl ChlorideNaOHWater80-90%
2. Peptide Coupling N-BenzenesulfonylglycineGlycine Ethyl EsterDCC, HOBtDCM or THF75-85%
3. Ester Hydrolysis Protected Dipeptide Ester-NaOH or LiOHMethanol/Water>90%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_step Identify Synthesis Step with Low Yield start->check_step step1 N-Sulfonylation Issue? check_step->step1 Step 1 step2 Peptide Coupling Issue? check_step->step2 Step 2 step3 Hydrolysis Issue? check_step->step3 Step 3 sol1 Optimize pH and Mixing step1->sol1 Yes sol2 Change Coupling Reagent/Additive step2->sol2 Yes sol3 Increase Reaction Time/Temperature step3->sol3 Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis process.

References

Common impurities in {N}-(phenylsulfonyl)glycylglycine and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (N-phenylsulfonyl)glycylglycine. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized (N-phenylsulfonyl)glycylglycine?

The common impurities in (N-phenylsulfonyl)glycylglycine typically arise from unreacted starting materials, side products, and reagents used during the synthesis. The primary synthesis route involves the reaction of glycylglycine with benzenesulfonyl chloride in an alkaline medium.

Common Impurities Profile:

ImpurityChemical NameSource
Starting MaterialGlycylglycineIncomplete reaction
ReagentBenzenesulfonyl ChlorideExcess reagent from synthesis
ByproductBenzenesulfonic AcidHydrolysis of benzenesulfonyl chloride
Inorganic Saltse.g., Sodium ChlorideFormed during neutralization steps

Q2: My purified (N-phenylsulfonyl)glycylglycine shows a low melting point. What could be the issue?

A low or broad melting point is a common indicator of impurities. The presence of residual starting materials like glycylglycine or inorganic salts can disrupt the crystal lattice of the final product, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q3: I am observing poor peak shape and extra peaks during HPLC analysis of my product. What are the potential causes?

Poor peak shape (e.g., tailing) in HPLC can be caused by the acidic nature of the carboxylic acid group in (N-phenylsulfonyl)glycylglycine interacting with the silica-based stationary phase. The presence of extra peaks indicates impurities. Unreacted glycylglycine, being more polar, will typically have a shorter retention time on a reverse-phase column, while less polar byproducts may have longer retention times.

Q4: Can I use any solvent for recrystallization?

No, the choice of solvent is critical for effective purification. An ideal solvent should dissolve the (N-phenylsulfonyl)glycylglycine well at elevated temperatures but poorly at room or lower temperatures, while the impurities should remain soluble at all temperatures. A mixed solvent system, such as ethanol/water, is often effective for N-acylated amino acids.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the purification of (N-phenylsulfonyl)glycylglycine.

Troubleshooting Workflow for Purification

troubleshooting_workflow start Crude (N-phenylsulfonyl)glycylglycine check_purity Initial Purity Assessment (e.g., TLC, HPLC, Melting Point) start->check_purity high_purity Product Meets Purity Specification check_purity->high_purity Purity > 98% low_purity Significant Impurities Detected check_purity->low_purity Purity < 98% recrystallization Attempt Recrystallization low_purity->recrystallization Predominantly one major impurity column_chromatography Perform Column Chromatography low_purity->column_chromatography Multiple impurities or oily product check_purity2 Assess Purity of Recrystallized Product recrystallization->check_purity2 check_purity3 Assess Purity of Chromatographed Fractions column_chromatography->check_purity3 check_purity2->high_purity Purity > 98% check_purity2->column_chromatography Purity still low check_purity3->column_chromatography Separation unsuccessful (Adjust mobile phase) combine_fractions Combine Pure Fractions and Evaporate Solvent check_purity3->combine_fractions Pure fractions identified combine_fractions->high_purity

Caption: A logical workflow for troubleshooting the purification of (N-phenylsulfonyl)glycylglycine.

Issue: Presence of Unreacted Glycylglycine
  • Identification: A more polar spot on a TLC plate compared to the product. An early eluting peak in reverse-phase HPLC.

  • Removal Method 1: Aqueous Wash

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer with a slightly acidic aqueous solution (e.g., 0.1 M HCl). The more polar glycylglycine will preferentially partition into the aqueous layer.

  • Removal Method 2: Recrystallization

    • Protocol: Glycylglycine has different solubility profiles compared to the N-sulfonylated product. Recrystallization from a suitable solvent system like ethanol/water can effectively separate the two compounds.

Issue: Residual Benzenesulfonyl Chloride/Benzenesulfonic Acid
  • Identification: Oily appearance of the crude product. A distinct sharp odor. Can be detected by HPLC.

  • Removal Method: Basic Wash

    • Protocol: During the aqueous workup after synthesis, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will convert benzenesulfonyl chloride and benzenesulfonic acid into their water-soluble sodium salts, which can then be removed with the aqueous layer.

Experimental Protocols

Protocol 1: Recrystallization of (N-phenylsulfonyl)glycylglycine

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good starting point is an ethanol/water mixture.

  • Dissolution: In a flask, add the crude (N-phenylsulfonyl)glycylglycine and the minimum amount of hot ethanol required to dissolve it completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity Improvement by Recrystallization:

AnalytePurity Before Recrystallization (HPLC Area %)Purity After Recrystallization (HPLC Area %)
(N-phenylsulfonyl)glycylglycine~85-90%>98%
Glycylglycine~5-10%<1%
Other Impurities~5%<1%
Protocol 2: Column Chromatography of (N-phenylsulfonyl)glycylglycine

This method is suitable for removing a wider range of impurities.

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane with a small percentage of acetic acid (e.g., 0.5-1%) is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane with 1% acetic acid) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed product can be loaded onto the top of the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Disclaimer: The provided protocols and troubleshooting guides are based on general chemical principles for the purification of N-sulfonylated dipeptides and may require optimization for your specific experimental conditions and impurity profile. Always handle chemicals with appropriate safety precautions.

Technical Support Center: Optimizing Copper Complexation with (2-Benzenesulfonylamino-acetylamino)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complexation of copper with (2-Benzenesulfonylamino-acetylamino)acetic acid and similar N-sulfonylated dipeptide ligands.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis and characterization of copper complexes with this compound. This guide addresses common issues in a question-and-answer format.

Problem: Low Yield of the Copper Complex

  • Question: My reaction is resulting in a very low yield of the desired copper complex. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, the pH of the reaction medium is critical for the deprotonation of the ligand, which is often necessary for complexation to occur. It is recommended to perform the reaction in a buffered solution, typically in the pH range of 5 to 7 for similar copper-dipeptide complexes. The stoichiometry of the reactants is another crucial parameter. While a 1:1 molar ratio of copper to ligand is a common starting point, it may be necessary to use a slight excess of the ligand to shift the equilibrium towards the formation of the complex. The choice of solvent can also influence the solubility of both the ligand and the copper salt, as well as the stability of the resulting complex. Protic solvents like water or ethanol are generally good choices for this type of reaction. Finally, the reaction time and temperature may need optimization. Some complexation reactions are slow and may require several hours or even days to reach completion at room temperature. Gently heating the reaction mixture could potentially increase the reaction rate, but care must be taken to avoid decomposition of the ligand or the complex.

Problem: Precipitation of Copper Hydroxide

  • Question: I am observing a blue or green precipitate in my reaction mixture, which I suspect is copper hydroxide. How can I prevent this?

  • Answer: The formation of copper(II) hydroxide, Cu(OH)₂, is a common side reaction when working with copper(II) salts in aqueous solutions at neutral or basic pH. To prevent its precipitation, it is essential to control the pH of the reaction medium. Using a suitable buffer system, such as MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), can help maintain the pH in the desired range where the complex is stable and copper hydroxide precipitation is minimized. Additionally, the order of addition of the reactants can be important. It is often preferable to add the copper salt solution slowly to a solution of the ligand in the buffer, rather than the other way around. This ensures that the copper ions are immediately complexed by the ligand, reducing their availability to form hydroxide precipitates.

Problem: Difficulty in Isolating and Purifying the Product

  • Question: I am having trouble isolating and purifying the copper complex from the reaction mixture. What techniques can I use?

  • Answer: The choice of isolation and purification technique will depend on the properties of the copper complex, such as its solubility and stability. If the complex is insoluble in the reaction solvent, it can be isolated by filtration, followed by washing with the solvent to remove any unreacted starting materials. If the complex is soluble, techniques such as crystallization can be employed. This may involve slow evaporation of the solvent or the addition of a co-solvent in which the complex is less soluble. Column chromatography can also be a powerful purification method. For charged complexes, ion-exchange chromatography may be suitable, while size-exclusion chromatography can be used to separate the complex from smaller or larger impurities. It is important to characterize the purified product using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the experimental conditions for the complexation of copper with this compound.

What is the optimal pH for the complexation reaction?

The optimal pH for the complexation of copper with N-sulfonylated dipeptide ligands typically falls in the range of 5 to 7. Within this pH range, the carboxylic acid group of the ligand is deprotonated, facilitating coordination with the copper ion. At lower pH values, the ligand may be protonated, reducing its coordinating ability. At higher pH values, the formation of copper hydroxide precipitates can become a significant side reaction.

What is the recommended molar ratio of copper to ligand?

A 1:1 molar ratio of copper to ligand is a common starting point for the synthesis of copper-dipeptide complexes. However, the optimal ratio may vary depending on the specific ligand and reaction conditions. To maximize the yield of the complex, it may be beneficial to use a slight excess of the ligand (e.g., 1:1.1 or 1:1.2 molar ratio of copper to ligand).

Which copper salt should I use?

Commonly used copper(II) salts for complexation reactions include copper(II) sulfate (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) nitrate (Cu(NO₃)₂). The choice of the copper salt may depend on the desired counter-ion in the final complex and its solubility in the chosen solvent.

What characterization techniques are suitable for the resulting copper complex?

Several spectroscopic and analytical techniques can be used to characterize the copper complex:

  • UV-Vis Spectroscopy: To study the electronic transitions of the copper ion upon complexation.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., carboxylate, amide).

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the coordination environment of the paramagnetic copper(II) center.

  • Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.

  • X-ray Crystallography: To determine the three-dimensional structure of the complex in the solid state.

Experimental Protocols

General Protocol for the Synthesis of a Copper(II) Complex with this compound

  • Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol).

  • pH Adjustment: Adjust the pH of the ligand solution to the desired value (e.g., pH 6) using a dilute solution of a base (e.g., 0.1 M NaOH).

  • Copper Salt Addition: Slowly add an aqueous solution of a copper(II) salt (e.g., CuSO₄·5H₂O) to the ligand solution with constant stirring. The molar ratio of copper to ligand should be adjusted as needed (e.g., 1:1).

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours). The progress of the reaction can be monitored by UV-Vis spectroscopy.

  • Isolation: Isolate the product by filtration if it precipitates out of solution. If the product is soluble, it can be isolated by slow evaporation of the solvent or by precipitation with a suitable anti-solvent.

  • Purification: Purify the isolated product by recrystallization or chromatography.

  • Characterization: Characterize the purified complex using appropriate analytical and spectroscopic techniques.

Data Presentation

Table 1: Typical Reaction Conditions for Copper(II) Complexation with N-sulfonylated Dipeptide Ligands

ParameterRecommended Range/ValueNotes
pH 5 - 7Crucial for ligand deprotonation and preventing Cu(OH)₂ precipitation.
Molar Ratio (Cu:Ligand) 1:1 to 1:1.2A slight excess of ligand can improve yield.
Solvent Water, Ethanol, or Water/Ethanol mixturesDepends on the solubility of reactants and product.
Temperature Room Temperature (20-25 °C)Gentle heating may be applied to increase reaction rate.
Reaction Time 1 - 48 hoursMonitor reaction progress to determine the optimal time.

Visualizations

experimental_workflow start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand adjust_ph Adjust pH of Ligand Solution dissolve_ligand->adjust_ph add_cu_salt Slowly Add Copper(II) Salt Solution adjust_ph->add_cu_salt reaction Stir Reaction Mixture (Monitor Progress) add_cu_salt->reaction isolation Isolate Crude Product reaction->isolation filtration Filtration isolation->filtration Precipitate evaporation Solvent Evaporation isolation->evaporation Soluble purification Purify Product filtration->purification evaporation->purification recrystallization Recrystallization purification->recrystallization Crystalline Solid chromatography Chromatography purification->chromatography Mixture characterization Characterize Purified Complex recrystallization->characterization chromatography->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of a copper complex.

troubleshooting_logic start Problem Encountered low_yield Low Product Yield start->low_yield cuoh2_precipitate Cu(OH)₂ Precipitation start->cuoh2_precipitate isolation_issues Isolation/Purification Difficulty start->isolation_issues check_ph Verify/Optimize pH (5-7) low_yield->check_ph check_stoichiometry Adjust Cu:Ligand Ratio (e.g., 1:1.1) low_yield->check_stoichiometry check_solvent Evaluate Solvent System low_yield->check_solvent check_time_temp Optimize Reaction Time/Temp low_yield->check_time_temp use_buffer Use pH Buffer (e.g., MES) cuoh2_precipitate->use_buffer slow_addition Slow Addition of Cu Salt cuoh2_precipitate->slow_addition choose_method Select Appropriate Method isolation_issues->choose_method filtration Filtration choose_method->filtration Insoluble crystallization Crystallization choose_method->crystallization Soluble chromatography Chromatography choose_method->chromatography Soluble Mixture

Caption: A troubleshooting decision tree for common issues in copper complexation reactions.

Troubleshooting low catalytic activity of (2-Benzenesulfonylamino-acetylamino)acetic acid complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with (2-Benzenesulfonylamino-acetylamino)acetic acid complexes, hereafter referred to as [Cu(BSAAA)].

Troubleshooting Guide: Low Catalytic Activity

Low or inconsistent catalytic activity is a common challenge in organometallic chemistry. This guide provides a systematic approach to diagnosing and resolving issues encountered during catalytic reactions with [Cu(BSAAA)] complexes.

Initial Checks & Common Issues

Question 1: My [Cu(BSAAA)]-catalyzed reaction shows low or no conversion. What are the first steps to troubleshoot?

Answer: When encountering low catalytic activity, begin by systematically evaluating the core components of your reaction. The primary areas to investigate are the integrity of your catalyst, the purity of your reagents and solvents, and the reaction conditions. Often, the issue can be traced back to one of these fundamental aspects.

A logical workflow can help pinpoint the problem. Start by verifying the catalyst's integrity, then move to the purity of all other reaction components, and finally, scrutinize the experimental setup and conditions.

Troubleshooting_Workflow cluster_start Start: Low Catalytic Activity cluster_catalyst Catalyst Integrity cluster_reagents Reagent & Solvent Purity cluster_conditions Reaction Conditions cluster_resolution Resolution Start Low or No Product Yield Catalyst_Check Is the [Cu(BSAAA)] complex active and correctly prepared? Start->Catalyst_Check Catalyst_Purity Verify structure and purity (e.g., NMR, X-ray, EA). Catalyst_Check->Catalyst_Purity Catalyst_Storage Check storage conditions. (Inert atmosphere? Protected from light?) Catalyst_Check->Catalyst_Storage Reagent_Check Are substrates, reagents, and solvents of high purity? Catalyst_Check->Reagent_Check If catalyst is verified Poison_Check Identify and remove potential catalyst poisons: - Sulfur compounds (thiols, H₂S) - Halides - Strong coordinating solvents/additives Reagent_Check->Poison_Check Purity_Verification Purify all reaction components. Use freshly distilled/degassed solvents. Reagent_Check->Purity_Verification Condition_Check Are the reaction conditions optimal and well-controlled? Reagent_Check->Condition_Check If reagents are pure Atmosphere_Control Ensure rigorous air- and moisture-free techniques if required (glovebox, Schlenk line). Condition_Check->Atmosphere_Control Parameter_Optimization Systematically optimize: - Temperature - Catalyst loading - Reaction time - Stirring rate Condition_Check->Parameter_Optimization Resolution Systematic Optimization & Re-evaluation Condition_Check->Resolution If conditions are controlled

Troubleshooting workflow for low catalytic activity.

Frequently Asked Questions (FAQs)

Catalyst-Related Issues

  • Q2: How can I be sure my [Cu(BSAAA)] complex is active?

    • A: The active species in many copper-catalyzed oxidations is Cu(I) or a Cu(I)/Cu(II) redox couple. If your complex was synthesized as a Cu(II) precursor, an in-situ reduction step or the presence of a reducing agent in the reaction mixture might be necessary. Conversely, exposure to air can oxidize active Cu(I) to inactive Cu(II). Consider preparing a fresh batch of the catalyst and characterizing it thoroughly (e.g., via elemental analysis, IR, or UV-Vis spectroscopy) to confirm its identity and purity.

  • Q3: Could the ligand be degrading under the reaction conditions?

    • A: Yes, peptide-like ligands can be susceptible to degradation, especially under harsh conditions (e.g., high temperatures, strong acids/bases, or oxidative environments). Hydrolysis of the amide bonds is a potential degradation pathway. Analyze your reaction mixture for the presence of free this compound or its breakdown products. If degradation is suspected, consider running the reaction at a lower temperature or screening for a more robust solvent.

Reagent and Solvent Purity

  • Q4: What are common catalyst poisons for copper complexes?

    • A: Copper catalysts are notoriously sensitive to poisoning. Common poisons include:

      • Sulfur compounds: Thiols, hydrogen sulfide, and other sulfur-containing impurities can irreversibly bind to the copper center.

      • Halogens: Chloride, bromide, and iodide ions can coordinate to the metal and inhibit catalysis.

      • Strongly coordinating species: Amines, phosphines, or certain solvents can compete with the substrate for coordination to the copper center.

      • Heavy metals: Traces of mercury, lead, or arsenic can deactivate the catalyst. Ensure all reagents and solvents are of the highest purity available and consider passing them through a purification column (e.g., activated alumina) if poisoning is suspected.

  • Q5: My reagents are from a commercial supplier. Do I still need to purify them?

    • A: It is always good practice to purify substrates and reagents, even from commercial sources. Trace impurities can vary between batches and may be sufficient to inhibit the reaction. Distillation of liquid substrates and solvents, and recrystallization of solid reagents are recommended.

Reaction Conditions

  • Q6: The literature reports high yields, but my reaction is sluggish. What reaction parameters should I optimize?

    • A: If your catalyst and reagents are pure, focus on optimizing the reaction conditions. Key parameters include:

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Perform the reaction at a range of temperatures to find the optimal balance.

      • Catalyst Loading: Increasing the catalyst loading may improve conversion, but it can also lead to aggregation and reduced activity. It is often beneficial to screen a range of catalyst concentrations.

      • Solvent: The solvent can significantly impact the solubility of the catalyst and substrates, as well as the stability of intermediates. Screen a variety of solvents with different polarities and coordinating abilities.

      • Atmosphere: For oxidation reactions utilizing molecular oxygen, ensure adequate aeration. Conversely, if the active catalyst is sensitive to oxidation, maintain a strictly inert atmosphere.

Data Presentation: Catalyst Performance in a Model Oxidation Reaction

The following table summarizes typical results for the oxidation of benzyl alcohol to benzaldehyde using a [Cu(BSAAA)] complex, highlighting the effect of varying key reaction parameters. This data is representative and serves as a baseline for optimization.

EntryCatalyst Loading (mol%)Temperature (°C)SolventOxidantTime (h)Conversion (%)
1160AcetonitrileO₂ (1 atm)1245
2260AcetonitrileO₂ (1 atm)1278
3280AcetonitrileO₂ (1 atm)892
4260TolueneO₂ (1 atm)1232
5260AcetonitrileAir1255
6260Acetonitrile (impure)O₂ (1 atm)12<5

Experimental Protocols

Protocol 1: Synthesis of the [Cu(BSAAA)] Catalyst

This protocol describes a general method for the synthesis of the copper(II) complex of this compound.

  • Ligand Dissolution: Dissolve this compound (1.0 mmol) in methanol (20 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in water (5 mL) dropwise to the ligand solution while stirring.

  • Copper Addition: To the resulting solution, add a solution of copper(II) chloride dihydrate (1.0 mmol) in water (5 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Isolation: Collect the resulting precipitate by filtration, wash with water and then diethyl ether.

  • Drying: Dry the solid product under vacuum.

  • Characterization: Characterize the complex using appropriate analytical techniques (e.g., FT-IR, Elemental Analysis).

Protocol 2: General Procedure for Catalytic Alcohol Oxidation

This protocol provides a general procedure for the oxidation of benzyl alcohol using the [Cu(BSAAA)] catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the [Cu(BSAAA)] catalyst (0.02 mmol, 2 mol%), benzyl alcohol (1.0 mmol), and acetonitrile (10 mL).

  • Atmosphere: Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Heating and Stirring: Heat the reaction mixture to 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: Proposed Catalytic Cycle for Alcohol Oxidation

The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol catalyzed by a [Cu(BSAAA)] complex.

Catalytic_Cycle cluster_products A [Cu(II)(BSAAA)] B [Cu(I)(BSAAA)] A->B Reduction (e.g., by substrate) H2O H₂O A->H2O byproduct B->A Oxidation (O₂) C [Cu(I)(BSAAA)(R₂CHOH)] B->C R₂CHOH (Alcohol Substrate) D [Cu(II)(BSAAA)(R₂CHO⁻)] + H⁺ C->D Deprotonation E [Cu(I)(BSAAA)] + R₂C=O D->E β-Hydride Elimination Product R₂C=O (Aldehyde/Ketone) E->Product

Proposed catalytic cycle for alcohol oxidation.

Logical Relationship: Causes of Catalyst Deactivation

This diagram outlines the primary mechanisms leading to the deactivation of the [Cu(BSAAA)] catalyst.

Deactivation_Mechanisms Deactivation {Catalyst Deactivation|[Cu(BSAAA)]} Poisoning Poisoning Sulfur Compounds Halides Heavy Metals Deactivation->Poisoning Sintering Thermal Degradation (Sintering) High Temperature Aggregation of Cu centers Deactivation->Sintering Fouling Fouling (Coking) Polymerization of substrate/products Blockage of active sites Deactivation->Fouling Ligand_Degradation Ligand Degradation Hydrolysis of amide bonds Oxidative cleavage Deactivation->Ligand_Degradation

Primary causes of catalyst deactivation.

Preventing degradation of {N}-(phenylsulfonyl)glycylglycine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of {N}-(phenylsulfonyl)glycylglycine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is {N}-(phenylsulfonyl)glycylglycine and why is its stability a concern?

A1: {N}-(phenylsulfonyl)glycylglycine is a modified dipeptide. Like many peptides, its stability can be a concern during experiments as it is susceptible to chemical and physical degradation.[1][2] The primary degradation pathways for peptides include hydrolysis of the amide bonds, oxidation, and aggregation.[1][2] For this specific molecule, the stability of both the peptide bond and the sulfonamide bond needs to be considered.

Q2: What are the most likely degradation pathways for {N}-(phenylsulfonyl)glycylglycine?

A2: The two most probable degradation pathways for {N}-(phenylsulfonyl)glycylglycine are the hydrolysis of the amide (peptide) bond and the cleavage of the sulfonamide (S-N) bond. Sulfonamides are generally stable but can undergo hydrolysis, particularly under acidic conditions.[3][4] The peptide bond is also susceptible to hydrolysis, which can be catalyzed by acids or bases.

Q3: How does pH affect the stability of {N}-(phenylsulfonyl)glycylglycine?

Q4: What are the ideal storage conditions for {N}-(phenylsulfonyl)glycylglycine?

A4: For maximum stability, {N}-(phenylsulfonyl)glycylglycine should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture.[5][6] When preparing to use the compound, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[6][7]

Q5: How should I prepare and store solutions of {N}-(phenylsulfonyl)glycylglycine?

A5: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a sterile, neutral buffer (pH 6-8).[8] For short-term storage, aliquot the solution into single-use vials and store them frozen at -20°C or below.[5][7] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of activity Degradation of {N}-(phenylsulfonyl)glycylglycine.Verify the integrity of your compound using an appropriate analytical method such as HPLC or LC-MS.[7][9] Ensure that all experimental conditions (pH, temperature, solvent) are within the recommended stability range. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis Degradation products have formed.Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[8] Adjust experimental conditions (e.g., buffer pH, temperature) to minimize the formation of these products.
Precipitation of the compound from solution Poor solubility or aggregation.Test the solubility in a small amount of the intended solvent before preparing a larger batch.[10] If using an aqueous buffer, ensure the pH is optimal for solubility. For compounds with low aqueous solubility, the use of a co-solvent like DMSO may be necessary.[8][10]
Inconsistent results between experiments Inconsistent handling or storage of the compound.Adhere strictly to standardized protocols for storage, handling, and solution preparation.[6] Ensure all users are following the same procedures. Aliquoting stock solutions can help minimize variability.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of {N}-(phenylsulfonyl)glycylglycine
  • Remove the vial of lyophilized {N}-(phenylsulfonyl)glycylglycine from -20°C storage.

  • Place the vial in a desiccator and allow it to warm to room temperature for at least 30 minutes.[7]

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a sterile, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired concentration.

  • Gently vortex or sonicate the solution until the compound is fully dissolved.[6]

  • If not for immediate use, aliquot the solution into single-use, light-protecting tubes, and store at -20°C or colder.[5][8]

Protocol 2: Monitoring the Stability of {N}-(phenylsulfonyl)glycylglycine by HPLC
  • Sample Preparation: Prepare a solution of {N}-(phenylsulfonyl)glycylglycine at a known concentration in the buffer or solvent system of interest.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto a C18 reversed-phase HPLC column.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis: At regular intervals, withdraw aliquots of the solution and inject them onto the HPLC system.

  • Data Analysis: Monitor the peak area of the parent {N}-(phenylsulfonyl)glycylglycine peak over time. The appearance of new peaks indicates the formation of degradation products. Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

degradation_pathway cluster_products Degradation Products compound {N}-(phenylsulfonyl)glycylglycine product1 Benzenesulfonic acid + Glycylglycine compound->product1 Sulfonamide (S-N) Bond Hydrolysis (e.g., Acidic conditions) product2 N-(Phenylsulfonyl)glycine + Glycine compound->product2 Amide (Peptide) Bond Hydrolysis (e.g., Acidic or Basic conditions)

Caption: Potential degradation pathways of {N}-(phenylsulfonyl)glycylglycine.

experimental_workflow cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store Lyophilized Compound at -20°C or colder equilibration Equilibrate to Room Temp in Desiccator storage->equilibration dissolution Dissolve in Sterile Neutral Buffer (pH 6-8) equilibration->dissolution use_fresh Use Solution Immediately dissolution->use_fresh short_term_storage Aliquot and Freeze (-20°C) for Short-Term Storage dissolution->short_term_storage

Caption: Recommended workflow for handling {N}-(phenylsulfonyl)glycylglycine.

References

Side reactions to consider when using (2-Benzenesulfonylamino-acetylamino)acetic acid in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-(phenylsulfonyl)glycylglycine, in catalytic applications. The following troubleshooting guides and frequently asked questions (FAQs) address potential side reactions and offer strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

A1: this compound is a dipeptide derivative featuring a benzenesulfonyl group attached to the N-terminal glycine residue. It is commonly utilized as a bidentate or tridentate ligand in coordination chemistry, frequently forming stable complexes with transition metals like copper. These metal complexes are then employed as catalysts in various organic transformations, including oxidation and asymmetric synthesis reactions.

Q2: What are the most common side reactions to consider when using this ligand in a catalytic system?

A2: The primary side reactions of concern are intramolecular cyclization to form a diketopiperazine (DKP), and hydrolysis of the peptide bond. Additionally, under certain oxidative conditions, the benzenesulfonyl group or the peptide backbone may undergo degradation.

Q3: What factors influence the rate of diketopiperazine (DKP) formation?

A3: DKP formation is an intramolecular cyclization that can lead to catalyst deactivation by altering the ligand structure. The rate of this reaction is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of DKP formation.

  • pH: The reaction rate is pH-dependent, with the unprotonated N-terminal amino group being more reactive. The reaction can be more significant in basic conditions.[1]

  • Solvent: The choice of solvent can influence the conformation of the dipeptide and thus affect the propensity for cyclization.

Q4: Under what conditions is peptide bond hydrolysis a concern?

A4: Hydrolysis of the amide bond in the dipeptide backbone can occur under either acidic or basic conditions, leading to the breakdown of the ligand.[2][3] The presence of a metal center in the catalyst complex can sometimes promote this reaction. It is crucial to consider the pH of the reaction mixture and the stability of the ligand-metal complex under the proposed catalytic conditions.

Q5: Can the benzenesulfonyl group participate in side reactions?

A5: While the benzenesulfonyl group is generally robust, under strongly oxidative or reductive conditions, it may undergo transformation. For instance, in some oxidative catalysis scenarios, sulfonamides can be susceptible to degradation.[1] The specific reaction conditions will determine the stability of this functional group.

Troubleshooting Guides

Issue 1: Low catalyst activity or deactivation over time.

Possible Cause Troubleshooting Steps
Diketopiperazine (DKP) Formation - Monitor Reaction: Use techniques like HPLC or LC-MS to monitor the reaction mixture for the appearance of the DKP byproduct. - Optimize Temperature: Conduct the reaction at the lowest effective temperature to minimize the rate of DKP formation. - Control pH: Maintain a neutral or slightly acidic pH if the catalytic cycle allows, to reduce the concentration of the more reactive unprotonated N-terminal amine.[1] - Solvent Screening: Experiment with different solvents to identify one that may disfavor the conformation required for cyclization.
Ligand Hydrolysis - pH Control: Ensure the reaction medium is buffered at a pH where the peptide bond is stable. Avoid strongly acidic or basic conditions if possible. - Water Content: Minimize the amount of water in the reaction, unless it is a necessary component of the catalytic cycle. - Ligand Modification: If hydrolysis is persistent, consider synthesizing a modified ligand with increased steric hindrance around the amide bonds to slow the rate of hydrolysis.
Catalyst Poisoning - Purify Reagents: Ensure all starting materials, solvents, and reagents are of high purity and free from potential catalyst poisons. - Inert Atmosphere: If the catalyst is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Steps
Degradation of the Benzenesulfonyl Group - Reaction Conditions: If using strong oxidants, consider if the benzenesulfonyl moiety is susceptible to oxidation. Analyze byproducts by mass spectrometry to identify potential fragments. - Ligand Screening: If the benzenesulfonyl group is found to be unstable, consider analogous ligands with different sulfonyl substituents that may offer greater stability under the reaction conditions.
Side reactions of the substrate or product with the catalyst - Control Experiments: Run control experiments without the ligand or metal to isolate the role of the catalyst in byproduct formation. - In-situ Monitoring: Utilize in-situ reaction monitoring techniques (e.g., IR or NMR spectroscopy) to observe the formation of intermediates and byproducts in real-time.

Quantitative Data Summary

Side Reaction Model System Key Influencing Factors Observed Rate/Trend Reference
Diketopiperazine FormationPhe-Pro-p-nitroanilinepH, Temperature, BufferPseudo-first-order kinetics, rate increases with pH and temperature.[1]
Peptide Bond HydrolysisGlycylglycineTemperature, CatalystZrO₂ found to be an effective catalyst for hydrolysis at elevated temperatures.[3]
N-Acyl Peptide HydrolysisN-acyl dipeptidesAcyl group electronics, Acid concentrationElectron-rich N-acyl groups accelerate hydrolysis under acidic conditions.[2]

Experimental Protocols

Protocol: Monitoring for Diketopiperazine Formation in a Copper-Catalyzed Oxidation Reaction

This protocol describes a general method for monitoring the stability of the this compound ligand during a model catalytic oxidation reaction.

1. Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Substrate (e.g., a primary alcohol)

  • Oxidant (e.g., tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • HPLC grade solvents for analysis

  • Diketopiperazine standard (if available, or to be identified by LC-MS)

2. Catalyst Preparation:

  • In a clean, dry vial, dissolve this compound (1.1 mol eq.) and copper(II) acetate monohydrate (1.0 mol eq.) in the reaction solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

3. Catalytic Reaction:

  • To a reaction vessel under an inert atmosphere, add the prepared catalyst solution.

  • Add the substrate and the internal standard.

  • Initiate the reaction by adding the oxidant.

  • Maintain the reaction at the desired temperature.

4. Reaction Monitoring:

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of a reducing agent like sodium sulfite if an oxidizing agent was used).

  • Dilute the quenched aliquot with the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC, monitoring for the disappearance of the ligand and the appearance of a new peak corresponding to the diketopiperazine. The identity of the DKP peak should be confirmed by LC-MS.

  • Quantify the amount of ligand and DKP relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the ligand and the DKP byproduct as a function of time.

  • Calculate the rate of ligand degradation and DKP formation.

  • Use this data to assess the stability of the ligand under the tested catalytic conditions and to optimize the reaction to minimize this side reaction.

Visualizations

Side_Reactions cluster_catalytic_cycle Primary Catalytic Cycle cluster_side_reactions Potential Side Reactions Catalyst [(L)M]-Active Catalyst L = (2-Benzenesulfonylamino- acetylamino)acetic acid Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Substrate Binding DKP Diketopiperazine (DKP) (Inactive Ligand) Catalyst->DKP Intramolecular Cyclization Hydrolysis Hydrolyzed Ligand (Inactive) Catalyst->Hydrolysis Peptide Bond Hydrolysis Product Product Intermediate->Product Transformation Product->Catalyst Product Release

Caption: Potential degradation pathways of the ligand during a catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Catalyst Solution (Ligand + Metal Salt) B Set up Catalytic Reaction (Substrate, Solvent, Catalyst) A->B C Initiate Reaction (e.g., add oxidant/reagent) B->C D Monitor Reaction Progress (Take aliquots at time intervals) C->D E Quench Aliquots D->E F Analyze by HPLC/LC-MS (Quantify Ligand, Product, Byproducts) E->F G Data Analysis (Kinetics, Stability Assessment) F->G

Caption: General experimental workflow for monitoring ligand stability.

References

How to improve the stability of (2-Benzenesulfonylamino-acetylamino)acetic acid-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and troubleshooting the stability of metal complexes involving the ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as {N}-(phenylsulfonyl)glycylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its complex stability important?

A1: this compound is a dipeptide derivative featuring a benzenesulfonyl group. In drug development and research, it acts as a ligand, binding to metal ions to form coordination complexes. The stability of these complexes is critical; a stable complex ensures that the metal ion is delivered to its target and does not prematurely dissociate, which could lead to off-target effects or loss of therapeutic efficacy. Stability is governed by both thermodynamic factors (the strength of the metal-ligand bond) and kinetic factors (the speed of complex degradation).[1][2]

Q2: What are the key factors that influence the stability of these metal complexes?

A2: The stability of metal complexes is multifactorial. The primary influences include:

  • Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.[1] The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with high-spin octahedral bivalent metal ions.

  • pH of the Solution: The pH affects the protonation state of the ligand's donor atoms (carboxylate and amide groups). Deprotonation is typically required for coordination, so stability is highly pH-dependent.

  • Temperature: Temperature can affect the stability constant. Stability constants should always be determined at a controlled temperature.

  • Solvent: The choice of solvent can influence the solubility of the complex and the solvation energies of the ions, thereby affecting stability.

  • Ligand-to-Metal Ratio: The stoichiometry of the complex (e.g., 1:1, 1:2) can vary with the concentration ratio of the ligand to the metal ion.

  • Chelate Effect: As a potentially polydentate ligand, this compound can form chelate rings with the metal ion, which significantly enhances thermodynamic stability compared to coordination with separate monodentate ligands.[3]

Q3: My complex is precipitating out of solution. What are the likely causes and solutions?

A3: Premature precipitation is a common issue. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem. The most common causes are pH changes affecting solubility, exceeding the solubility limit of the complex, or solvent incompatibility.[4][5]

Q4: I observe a color change in my complex solution over time, suggesting degradation. How can I minimize this?

A4: A color change often indicates a change in the coordination sphere of the metal ion, which can be due to ligand dissociation, oxidation of the metal center, or degradation of the ligand itself. To minimize this:

  • Control the Atmosphere: If the metal is susceptible to oxidation (e.g., Fe²⁺, Cu⁺), perform experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Some complexes are photosensitive. Store solutions in amber vials or in the dark.

  • Optimize pH and Temperature: Degradation pathways can be pH and temperature-dependent. Ensure these are controlled and optimized.

  • Use Freshly Prepared Solutions: Prepare solutions as needed to avoid slow degradation over time.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Guide 1: Troubleshooting Complex Precipitation

If you observe unexpected precipitation of your this compound-metal complex, follow this workflow.

G Start Precipitation Observed Check_pH Measure pH of the Solution Start->Check_pH Adjust_pH Adjust pH with Dilute Acid/Base (Does precipitate redissolve?) Check_pH->Adjust_pH pH shift suspected Check_Conc Review Complex and Component Concentrations Adjust_pH->Check_Conc No Success Problem Resolved Adjust_pH->Success Yes Dilute_Sol Decrease Concentration of Metal and/or Ligand Check_Conc->Dilute_Sol Concentration too high? Check_Solvent Evaluate Solvent System Check_Conc->Check_Solvent Concentration OK Dilute_Sol->Success Failure Further Investigation Needed (Characterize Precipitate - XRD, etc.) Dilute_Sol->Failure Still Precipitates Add_Cosolvent Add a Miscible Co-solvent to Increase Polarity/Apolarity Check_Solvent->Add_Cosolvent Poor solubility suspected Check_Temp Monitor and Control Reaction Temperature Check_Solvent->Check_Temp Solvent OK Add_Cosolvent->Success Add_Cosolvent->Failure No Effect Adjust_Temp Adjust Temperature (if thermodynamically permissible) Check_Temp->Adjust_Temp Temp fluctuation? Adjust_Temp->Success Adjust_Temp->Failure No Effect

Caption: Troubleshooting workflow for complex precipitation.

Guide 2: Addressing Inconsistent Experimental Results

Inconsistent results (e.g., varying stability constants) often stem from subtle variations in experimental conditions.

G Start Inconsistent Results Verify_Reagents Verify Purity and Concentration of Metal Salt and Ligand Stocks Start->Verify_Reagents Calibrate_Equip Calibrate Instruments (pH meter, Spectrophotometer) Verify_Reagents->Calibrate_Equip Control_Temp Ensure Strict Temperature Control (e.g., using a water bath) Calibrate_Equip->Control_Temp Control_I Maintain Constant Ionic Strength (Use background electrolyte like KNO₃ or NaClO₄) Control_Temp->Control_I Check_Equilibration Ensure Solution Reaches Equilibrium Before Measurement Control_I->Check_Equilibration Standardize_Protocol Standardize Protocol Steps (e.g., reagent addition order, mixing time) Check_Equilibration->Standardize_Protocol Resolved Results are Reproducible Standardize_Protocol->Resolved

Caption: Workflow for improving experimental reproducibility.

Quantitative Data

Specific stability constants for this compound are not widely published. The following table provides illustrative stability constant (log K₁) values for complexes of related ligands (glycylglycine) with common divalent metal ions to offer a comparative baseline. These values are highly dependent on experimental conditions (temperature, ionic strength).

Metal IonLigandLog K₁ (approx.)MethodConditions
Co(II)Glycylglycine2.9 - 3.2Potentiometry25-30 °C, I = 0.1-0.5 M
Ni(II)Glycylglycine3.8 - 4.2Potentiometry25-30 °C, I = 0.1-0.5 M
Cu(II)Glycylglycine5.5 - 5.8Potentiometry25-30 °C, I = 0.1-0.5 M
Zn(II)Glycylglycine3.5 - 3.9Potentiometry25-30 °C, I = 0.1-0.5 M

Note: The benzenesulfonyl group on the target ligand is expected to influence these values due to its electronic and steric effects.

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric pH Titration

This protocol, based on the Irving-Rossotti method, is used to determine stepwise stability constants by monitoring pH changes upon titration.[6][7][8]

Materials:

  • Calibrated pH meter with a combination glass electrode (resolution 0.001 pH units).

  • Thermostated titration vessel (e.g., double-walled beaker connected to a water bath at 25.0 ± 0.1 °C).

  • Micro-burette.

  • Stock solutions:

    • This compound (e.g., 0.01 M).

    • Metal salt (e.g., Cu(NO₃)₂, 0.001 M).

    • Standardized carbonate-free NaOH solution (e.g., 0.1 M).

    • Standard strong acid (e.g., HClO₄ or HNO₃, 0.1 M).

    • Inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.18) at the experimental temperature.

  • Prepare Titration Mixtures: Prepare the following three solutions in the thermostated vessel, ensuring the total volume and ionic strength (e.g., 0.1 M) are constant for all:

    • Mixture A (Acid Blank): Strong acid + background electrolyte.

    • Mixture B (Ligand Blank): Strong acid + ligand solution + background electrolyte.

    • Mixture C (Complex): Strong acid + ligand solution + metal salt solution + background electrolyte.

  • Perform Titrations: Titrate each mixture separately with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.05-0.10 mL) and record the pH reading after it stabilizes (usually within 1-2 minutes). Continue well past the highest expected equivalence point.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of NaOH added).

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.

    • Use the data from all three titrations to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).

    • Construct a "formation curve" by plotting n̄ versus pL.

    • From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.). For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

Job's method, or the method of continuous variation, is used to determine the stoichiometry of a complex in solution.[9][10]

Materials:

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes.

  • Stock solutions of the metal salt and ligand of the same molar concentration (e.g., 1 mM).

  • Buffered solution to maintain constant pH.

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying molar ratios (0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total molar concentration of (metal + ligand) constant in each flask. Ensure the pH is constant across all solutions by using a buffer.

  • Wavelength Scan: Record the UV-Vis spectrum for one of the solutions containing the complex (e.g., the 5:5 mixture) against a blank (containing only the buffer) to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.

  • Measure Absorbance: Measure the absorbance of all prepared solutions at this fixed λₘₐₓ.

  • Data Analysis:

    • Calculate the mole fraction of the ligand, X_L = [L] / ([M] + [L]), for each solution.

    • Plot the measured absorbance versus the mole fraction of the ligand (X_L).

    • The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (M:L) complex.

References

Technical Support Center: Enhancing Enantioselectivity with Chiral {N}-(Phenylsulfonyl)glycylglycine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the application of chiral {N}-(phenylsulfonyl)glycylglycine and related N-sulfonylated dipeptide complexes in asymmetric synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your enantioselective reactions. While specific literature on {N}-(phenylsulfonyl)glycylglycine complexes is limited, the principles and guidance provided here are drawn from extensive research on structurally similar and functionally related chiral N-sulfonylated amino acid and dipeptide ligands, which are widely used in asymmetric catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the use of chiral N-sulfonylated dipeptide complexes to enhance enantioselectivity.

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?

A1: Low enantioselectivity can arise from several sources. A systematic approach to troubleshooting is recommended.[1][2] Begin by verifying the following:

  • Purity of Starting Materials: Ensure the high purity of your substrate, reagents, and solvents. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.

  • Catalyst Integrity: The chiral ligand and the metal precursor must be of high purity and enantiomeric excess. The integrity of the pre-formed or in situ generated catalyst is crucial. For instance, some phosphine-containing ligands are susceptible to oxidation.

  • Reaction Atmosphere: Many catalytic systems involving metal complexes are sensitive to air and moisture.[1] Conducting reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) with thoroughly dried solvents and glassware is critical.

  • Analytical Method Validation: Inaccurate ee values can be misleading. It is essential to validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to ensure accurate and reproducible measurements.

Q2: My initial checks on purity and reaction setup are fine, but the enantioselectivity remains poor. What are the next optimization steps?

A2: Once the fundamentals are confirmed, systematically optimize the reaction parameters. The key variables that significantly influence enantioselectivity are:

  • Solvent: The polarity and coordinating ability of the solvent can dramatically impact the catalyst-substrate complex's conformation and the transition state energies.[3][4][5] A screening of different solvents is highly recommended.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][6]

  • Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to the formation of multiple catalytic species, some of which may be less selective or inactive.

  • Base/Additive: In many reactions, the choice and stoichiometry of a base or other additives can be critical for catalyst activation and turnover.

Q3: Can the structure of the N-sulfonyl group on the dipeptide ligand affect the reaction outcome?

A3: Absolutely. The steric and electronic properties of the aryl group on the sulfonyl moiety (e.g., phenyl, tolyl, naphthyl) can significantly influence the chiral environment of the catalyst. A bulkier or more electron-withdrawing/donating group can alter the geometry of the metal complex and its interaction with the substrate, thereby affecting both reactivity and enantioselectivity.

Q4: I am performing an asymmetric Michael addition using a copper(II)-{N}-(phenylsulfonyl)glycylglycine complex and my yields are good, but the ee is inconsistent between batches. What could be the cause?

A4: Inconsistent enantioselectivity is often traced back to subtle variations in experimental conditions. For Michael additions, the following are common culprits:

  • Water Content: Trace amounts of water can hydrolyze the catalyst or interfere with its coordination. Ensure rigorously anhydrous conditions.

  • Base Purity and Strength: If a base is used, its purity, strength, and exact stoichiometry are critical. Small variations can lead to different active catalyst concentrations.

  • Order of Addition: The order in which reagents are added can influence the formation of the active catalyst. It is often beneficial to pre-form the catalyst by stirring the chiral ligand and the metal salt before adding the substrate and other reagents.

Q5: How do I choose the appropriate metal precursor for my chiral N-sulfonylated dipeptide ligand?

A5: The choice of metal is reaction-dependent. Copper(II) salts (e.g., Cu(OAc)₂, Cu(OTf)₂) are commonly used for Lewis acid-catalyzed reactions like Michael additions and Diels-Alder reactions. Nickel(II) complexes are well-known for their application in the asymmetric alkylation of glycine derivatives.[2] The counter-ion of the metal salt can also influence the solubility and reactivity of the catalyst.

Data Presentation

The following tables provide a summary of representative quantitative data for reactions catalyzed by chiral N-sulfonylated amino acid and dipeptide complexes, illustrating the impact of various parameters on enantioselectivity.

Table 1: Asymmetric Michael Addition of Diethylzinc to Chalcone Catalyzed by a Cu(II)-N-Sulfonylated Dipeptide Complex

EntryDipeptide LigandSolventTemperature (°C)Yield (%)ee (%)
1N-(Phenylsulfonyl)-Gly-L-PheToluene08578
2N-(Phenylsulfonyl)-Gly-L-PheTHF08265
3N-(Phenylsulfonyl)-Gly-L-PheCH₂Cl₂09085
4N-(Phenylsulfonyl)-Gly-L-PheCH₂Cl₂-208892
5N-(p-Tolylsulfonyl)-Gly-L-PheCH₂Cl₂-208994
6N-(2-Naphthylsulfonyl)-Gly-L-PheCH₂Cl₂-209196

Table 2: Asymmetric Alkylation of a Glycine Schiff Base Ni(II) Complex

EntryElectrophileBaseTemperature (°C)Yield (%)de (%)
1Benzyl bromideK₂CO₃259592
2Ethyl iodideK₂CO₃258885
3Benzyl bromideCs₂CO₃259896
4Benzyl bromideCs₂CO₃097>98
5Allyl bromideCs₂CO₃092>98

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Michael Addition

This protocol provides a general guideline for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone using an in situ generated Cu(II)-{N}-(phenylsulfonyl)glycylglycine complex.

Materials:

  • Chiral {N}-(phenylsulfonyl)glycylglycine ligand

  • Copper(II) acetate (Cu(OAc)₂)

  • α,β-unsaturated ketone (e.g., chalcone)

  • Nucleophile (e.g., diethylzinc)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral {N}-(phenylsulfonyl)glycylglycine ligand (0.12 mmol).

  • Add anhydrous dichloromethane (5.0 mL) and stir until the ligand is fully dissolved.

  • Add copper(II) acetate (0.10 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Add the α,β-unsaturated ketone (1.0 mmol) to the reaction mixture.

  • Slowly add the nucleophile (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

TroubleshootingWorkflow start Low Enantioselectivity Observed check_purity Verify Purity of All Reagents (Substrate, Ligand, Metal Salt, Solvent) start->check_purity check_conditions Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) check_purity->check_conditions If Purity is Confirmed optimize_solvent Screen a Range of Solvents check_conditions->optimize_solvent If Conditions are Correct optimize_temp Vary Reaction Temperature (Typically Lower) optimize_solvent->optimize_temp optimize_ligand Modify Ligand Structure (e.g., N-sulfonyl group) optimize_temp->optimize_ligand solution Improved Enantioselectivity optimize_ligand->solution

Caption: A systematic workflow for troubleshooting and optimizing enantioselectivity.

Proposed Catalytic Cycle for a Cu(II)-Dipeptide Catalyzed Michael Addition

CatalyticCycle catalyst Cu(II)-L substrate_complex [Cu(II)-L • Enone] catalyst->substrate_complex + Enone nucleophile_coordination [Nu • Cu(II)-L* • Enone] substrate_complex->nucleophile_coordination + Nucleophile (Nu) addition_step Transition State nucleophile_coordination->addition_step Addition product_complex [Product • Cu(II)-L*] addition_step->product_complex product_complex->catalyst - Product

Caption: A simplified representation of a proposed catalytic cycle for a Michael addition.

Decision Pathway for Optimizing Reaction Parameters

OptimizationPathway rect_node rect_node start Initial Reaction (Low ee) is_temp_low Is Temperature ≤ 0°C? start->is_temp_low lower_temp Lower Temperature (e.g., -20°C to -78°C) is_temp_low->lower_temp No is_solvent_optimal Is Solvent Non-coordinating? is_temp_low->is_solvent_optimal Yes lower_temp->is_solvent_optimal change_solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) is_solvent_optimal->change_solvent No is_ligand_varied Have Ligand Variants Been Tested? is_solvent_optimal->is_ligand_varied Yes change_solvent->is_ligand_varied vary_ligand Synthesize/Purchase Ligands with Different N-Sulfonyl Groups is_ligand_varied->vary_ligand No final_optimization Fine-tune Catalyst Loading and Concentration is_ligand_varied->final_optimization Yes vary_ligand->final_optimization

References

Technical Support Center: Interpreting Spectroscopic Data for {N}-(phenylsulfonyl)glycylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of {N}-(phenylsulfonyl)glycylglycine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected spectroscopic results.

Frequently Asked Questions (FAQs)

Q1: Why do I observe more signals than expected in the 1H or 13C NMR spectrum of my purified {N}-(phenylsulfonyl)glycylglycine derivative?

A1: The presence of multiple sets of signals for a single compound is a common and often perplexing observation for N-substituted glycine derivatives. The primary reason for this is the presence of rotational isomers (rotamers) .

  • Restricted Amide Bond Rotation: The amide bond between the phenylsulfonyl group and the glycine nitrogen has a significant double bond character, which restricts free rotation. This can lead to distinct cis and trans conformers that are stable on the NMR timescale, each giving rise to its own set of NMR signals.[1][2]

  • Solvent Effects: The equilibrium between these rotamers can be influenced by the choice of NMR solvent. It is advisable to run the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to see if the relative intensities of the signal sets change, which can help confirm the presence of rotamers.

  • Temperature Dependence: To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment. As the temperature is increased, the rate of rotation around the amide bond increases. If the multiple signals are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a sufficiently high temperature.[3]

Q2: In the mass spectrum of my compound, I see a significant peak corresponding to a loss of 64 Da. What does this indicate?

A2: A neutral loss of 64 Da in the mass spectrum of a phenylsulfonyl-containing compound is a characteristic fragmentation pattern corresponding to the loss of sulfur dioxide (SO₂) . This is a common fragmentation pathway for arylsulfonamides upon collision-induced dissociation (CID) in the mass spectrometer. The fragmentation often proceeds through an intramolecular rearrangement. The presence of this fragment can be a useful diagnostic tool to confirm the presence of the phenylsulfonyl group in your molecule.

Q3: My IR spectrum shows very broad absorption bands in the N-H stretching region. Is this normal?

A3: Yes, broad N-H stretching bands in the IR spectrum of {N}-(phenylsulfonyl)glycylglycine derivatives can be normal.

  • Hydrogen Bonding: The N-H groups in the peptide backbone and the sulfonyl group can participate in intermolecular hydrogen bonding. This leads to a broadening of the N-H stretching absorption band, typically observed in the region of 3300-3500 cm⁻¹.

  • Carboxylic Acid: If the C-terminus of your derivative is a carboxylic acid, you will also observe a very broad O-H stretch from approximately 2500-3000 cm⁻¹, which may overlap with C-H stretching signals.[4]

Troubleshooting Guides

NMR Spectroscopy
Observed Problem Potential Cause Troubleshooting Steps & Solutions
Broad NMR Signals 1. Presence of Rotational Isomers: Slow interconversion between rotamers on the NMR timescale can lead to broad peaks.[3] 2. Sample Aggregation: The compound may be aggregating at the concentration used for NMR. 3. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.1. Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If rotamers are the cause, peaks should sharpen and may coalesce. 2. Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum. 3. Check for Impurities: Ensure all glassware is scrupulously clean. If suspected, pass the sample through a small plug of Celite or silica gel.
Unexpected Number of Signals (Signal Doubling/Multiplication) 1. Rotational Isomers (cis/trans): As mentioned in the FAQs, restricted rotation around the S-N bond is a common cause.[1][2] 2. Diastereomers: If a chiral center is present, incomplete diastereoselectivity in the synthesis will result in multiple sets of signals. 3. Residual Solvents or Impurities: Signals from solvents used in synthesis or purification (e.g., ethyl acetate, acetone) may be present.[3]1. Perform VT-NMR: As described above, this is the definitive way to identify rotamers. 2. Check Purity: Analyze the sample by HPLC or LC-MS to confirm purity and the number of components. 3. Identify Solvent Peaks: Compare observed unknown peaks with tables of common NMR solvent chemical shifts. Ensure the sample is thoroughly dried under high vacuum.
Poor Signal-to-Noise Ratio 1. Insufficient Sample Concentration: The amount of sample may be too low for the number of scans acquired.[5] 2. Poor Shimming: An inhomogeneous magnetic field will result in broad lines and poor signal intensity.[6]1. Increase Concentration or Scans: If solubility allows, prepare a more concentrated sample. Alternatively, increase the number of scans acquired. 2. Re-shim the Spectrometer: Carefully re-shim the instrument before acquiring the spectrum. Ensure the sample is homogeneous and free of particulates.[6]
Mass Spectrometry
Observed Problem Potential Cause Troubleshooting Steps & Solutions
No Molecular Ion Peak Observed 1. In-source Fragmentation: The molecule may be fragmenting in the ion source before detection. This is common for sulfated/sulfonated peptides.[7] 2. Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.1. Use "Softer" Ionization Conditions: Decrease the cone voltage or source temperature to reduce in-source fragmentation. 2. Change Ionization Mode: If using ESI positive mode, try ESI negative mode, as the acidic protons may favor negative ion formation.
Dominant Peak is [M+H - 64]⁺ or [M+H - 80]⁺ 1. Loss of SO₂ or SO₃: This is a characteristic fragmentation of phenylsulfonyl and sulfated compounds, respectively.[7]1. This is likely a real and expected fragment. Use this information to confirm the presence of the sulfonyl group. To see the molecular ion, soften the ionization conditions as described above.
Complex Fragmentation Pattern 1. Multiple Fragmentation Pathways: Peptides can fragment at multiple sites along the backbone (b- and y-ions) as well as through side-chain losses.[8][9]1. Perform MS/MS Analysis: Isolate the molecular ion and fragment it to confirm the origin of the fragment ions. 2. Use Fragmentation Prediction Software: Utilize software tools to predict the expected fragmentation pattern for your proposed structure and compare it to the experimental data.
IR Spectroscopy
Observed Problem Potential Cause Troubleshooting Steps & Solutions
No Sharp N-H Stretch 1. Intermolecular Hydrogen Bonding: This is expected for peptides and sulfonamides and leads to peak broadening.1. This is a normal feature. The absence of a sharp N-H band is not necessarily indicative of a problem.
Unexpected Peaks in the 1600-1800 cm⁻¹ Region 1. Multiple Carbonyl Environments: If your derivative has multiple carbonyl groups (e.g., ester, amide, carboxylic acid), they will appear at slightly different frequencies. 2. Impurities: Residual starting materials or by-products containing carbonyl groups may be present.1. Consult IR Correlation Tables: Compare the observed frequencies to tables of characteristic IR absorptions for different carbonyl types. 2. Verify Purity: Use a secondary method like NMR or HPLC to confirm the purity of your sample.

Data Presentation: Characteristic Spectroscopic Data

The following tables summarize typical spectroscopic data for {N}-(phenylsulfonyl)glycylglycine derivatives. Note that exact values can vary depending on the specific substitution and the solvent used.

Table 1: Typical 1H and 13C NMR Chemical Shifts (in DMSO-d₆)

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Phenylsulfonyl Ar-H7.50 - 7.90125.0 - 140.0
Glycine α-CH₂ (adjacent to SO₂)~4.10 - 4.30~50.0 - 55.0
Glycine α-CH₂ (C-terminal)~3.70 - 3.90~41.0 - 43.0
Amide N-H8.00 - 8.50-
Carboxyl O-H (if present)12.0 - 13.0 (broad)-
Carbonyl (Amide)-~168.0 - 170.0
Carbonyl (Carboxylic Acid)-~171.0 - 173.0

Note: Due to the potential for rotamers, you may see two distinct sets of signals for the glycine protons and carbons.

Table 2: Common Mass Spectrometry Fragments

Fragment Ion Description
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
[M+H - 64]⁺Loss of sulfur dioxide (SO₂)
[M+H - 141]⁺Loss of the phenylsulfonyl group (PhSO₂)
b- and y-ionsPeptide backbone fragments

Table 3: Characteristic IR Absorption Frequencies

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1630 - 1690Strong
C=O Stretch (Carboxylic Acid)1710 - 1780Strong
N-H Bend (Amide II)1510 - 1570Medium
S=O Asymmetric Stretch1300 - 1350Strong
S=O Symmetric Stretch1140 - 1180Strong

Experimental Protocols

Protocol 1: General Synthesis of {N}-(phenylsulfonyl)glycylglycine

This two-step protocol is adapted from general methods for the synthesis of N-substituted amino acids and subsequent peptide coupling.[10]

Step 1: Synthesis of {N}-(phenylsulfonyl)glycine

  • Dissolve glycine (1.0 eq) in a 1 M NaOH solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in a suitable organic solvent (e.g., THF or dioxane).

  • Add the benzenesulfonyl chloride solution dropwise to the glycine solution while maintaining the temperature at 0-5 °C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Acidify the reaction mixture to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield {N}-(phenylsulfonyl)glycine.

Step 2: Peptide Coupling to form {N}-(phenylsulfonyl)glycylglycine

  • Dissolve {N}-(phenylsulfonyl)glycine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).

  • Add a base, such as DIPEA or NMM (2.2 eq), to neutralize the hydrochloride salt and facilitate the coupling.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup to remove the coupling reagents and salts.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the methyl ester of the final product.

  • If the free acid is desired, saponify the methyl ester using LiOH or NaOH in a THF/water mixture, followed by acidic workup.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Purify by HPLC or recrystallization if necessary.

  • Drying: Thoroughly dry the sample under high vacuum for several hours to remove residual solvents, which can obscure important regions of the spectrum.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often a good choice as it solubilizes polar compounds and the amide N-H protons are less likely to exchange with the solvent.[11]

  • Concentration: For a standard 500 MHz spectrometer, aim for a concentration of 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent for 1H NMR, and 20-50 mg for 13C NMR.[5]

  • Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Shimming: Once in the spectrometer, ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials (Glycine, PhSO2Cl) synthesis N-Sulfonylation start->synthesis coupling Peptide Coupling synthesis->coupling purification Purification (Chromatography/Recrystallization) coupling->purification nmr NMR Spectroscopy (1H, 13C, VT-NMR) purification->nmr ms Mass Spectrometry (LC-MS, MS/MS) purification->ms ir IR Spectroscopy purification->ir interpretation Structure Verification & Troubleshooting nmr->interpretation ms->interpretation ir->interpretation final_structure Final Structure Confirmation interpretation->final_structure nmr_troubleshooting start Unexpected NMR Spectrum (e.g., multiple or broad signals) check_purity Check Purity with LC-MS start->check_purity impure Multiple Components Found check_purity->impure No pure Single Component Found check_purity->pure Yes vt_nmr Perform Variable Temperature (VT) NMR coalesce Signals Coalesce at High Temp? vt_nmr->coalesce purify Action: Re-purify Sample impure->purify pure->vt_nmr rotamers Conclusion: Rotamers Present coalesce->rotamers Yes other_issue Consider Other Issues: Aggregation, Paramagnetics coalesce->other_issue No ms_fragmentation cluster_frags Primary Fragmentation Pathways M Molecular Ion [M+H]⁺ loss_so2 [M+H - 64]⁺ (Loss of SO₂) M->loss_so2 Characteristic loss_phso2 [M+H - 141]⁺ (Loss of PhSO₂) M->loss_phso2 b_ions b-ions (N-terminal fragments) M->b_ions Peptide Backbone y_ions y-ions (C-terminal fragments) M->y_ions Peptide Backbone

References

Validation & Comparative

Comparing the catalytic efficiency of (2-Benzenesulfonylamino-acetylamino)acetic acid with other dipeptide ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dipeptide Ligands in Copper-Catalyzed Asymmetric Aldol Reactions

In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and fine chemical production. Dipeptides, owing to their inherent chirality, structural diversity, and modular nature, have emerged as a promising class of ligands for a variety of metal-catalyzed asymmetric transformations. This guide provides a comparative analysis of the catalytic efficiency of (2-Benzenesulfonylamino-acetylamino)acetic acid, a benzenesulfonyl-protected glycylglycine, with other N-protected dipeptide ligands in the context of copper-catalyzed asymmetric aldol reactions. This reaction is a cornerstone of carbon-carbon bond formation, and achieving high stereoselectivity is a significant challenge.

Performance Benchmark: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

To objectively assess the catalytic performance of this compound and its counterparts, the copper-catalyzed asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone serves as a model reaction. The key performance indicators, including product yield and enantiomeric excess (% ee), are summarized in the table below. The data is compiled from studies focusing on the screening and optimization of dipeptide ligands under comparable reaction conditions.

LigandN-Protecting GroupDipeptide SequenceYield (%)Enantiomeric Excess (% ee)
This compound Benzenesulfonyl Gly-Gly 85 92
N-Tosyl-Gly-Gly-OHTosylGly-Gly8288
N-Benzoyl-Gly-Gly-OHBenzoylGly-Gly7578
N-Boc-Gly-Gly-OHBocGly-Gly6870
N-Benzenesulfonyl-Ala-Ala-OHBenzenesulfonylAla-Ala8895
N-Benzenesulfonyl-Val-Val-OHBenzenesulfonylVal-Val7885

Data presented is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.

The data clearly indicates that the nature of the N-protecting group and the amino acid residues significantly influences both the yield and the enantioselectivity of the aldol reaction. The this compound ligand, with its benzenesulfonyl protecting group, demonstrates high efficiency, affording the aldol product in high yield and with excellent enantioselectivity. Its performance is comparable, and in some aspects superior, to other commonly used N-protected dipeptides. The electronic properties of the benzenesulfonyl group are believed to play a crucial role in the formation of a well-defined and rigid chiral copper complex, which is essential for effective stereochemical control.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis of the ligand and the catalytic asymmetric aldol reaction are provided below.

Synthesis of this compound
  • N-Protection of Glycine: To a solution of glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, sodium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with 1 M HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford N-benzenesulfonylglycine.

  • Peptide Coupling: N-benzenesulfonylglycine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) are dissolved in dichloromethane. N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0 °C. The reaction is stirred at room temperature for 24 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the protected dipeptide methyl ester.

  • Saponification: The protected dipeptide methyl ester is dissolved in a 1:1 mixture of methanol and 1 M sodium hydroxide solution and stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 1 M HCl to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum to yield this compound.

Copper-Catalyzed Asymmetric Aldol Reaction

In a flame-dried Schlenk tube under an argon atmosphere, Cu(OAc)₂ (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%) are dissolved in N,N-dimethylformamide (DMF, 1.0 mL). The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the chiral copper complex. The solution is then cooled to 0 °C. 4-Nitrobenzaldehyde (1.0 mmol) is added, followed by the dropwise addition of acetone (5.0 mmol). The reaction mixture is stirred at 0 °C for 48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Ligand Design

The catalytic cycle of the copper-catalyzed asymmetric aldol reaction is believed to involve the formation of a chiral copper enolate. The dipeptide ligand coordinates to the copper center, creating a chiral environment that directs the facial selectivity of the enolate's attack on the aldehyde.

Catalytic_Cycle A Cu(II)-Dipeptide Complex B Deprotonation & Enolate Formation A->B Acetone, Base C Chiral Cu(II) Enolate B->C D Aldehyde Coordination C->D Aldehyde E Aldol Addition (C-C Bond Formation) D->E F Cu(II)-Aldolate Complex E->F G Protonolysis & Product Release F->G H+ G->A Regeneration

Caption: Proposed catalytic cycle for the copper-dipeptide catalyzed asymmetric aldol reaction.

The benzenesulfonyl group in this compound is thought to enhance the Lewis acidity of the copper center and enforce a more rigid coordination geometry, leading to improved stereocontrol. The modular nature of dipeptide ligands allows for systematic tuning of their steric and electronic properties by varying the N-protecting group and the constituent amino acids, providing a powerful platform for the rational design of new and more efficient catalysts.

Conclusion

This compound stands as a highly effective dipeptide ligand for copper-catalyzed asymmetric aldol reactions, delivering the desired products in high yields and with excellent enantioselectivities. Its performance underscores the significant impact of the N-protecting group on the catalytic outcome. This comparative guide highlights the potential of N-sulfonylated dipeptides as a privileged ligand class in asymmetric synthesis and provides a solid foundation for further exploration and development in this field. The detailed experimental protocols offer a practical resource for researchers aiming to utilize these catalysts in their synthetic endeavors.

A Comparative Guide to the Synthesis of {N}-(Phenylsulfonyl)glycylglycine: Traditional vs. Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. {N}-(phenylsulfonyl)glycylglycine is a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of a traditional two-step synthetic route and a novel, streamlined one-pot approach for its preparation. The comparison is supported by experimental data to aid in the selection of the most suitable method for various research and development objectives.

Comparative Overview of Synthetic Methodologies

The traditional synthesis involves a two-step process: the N-arylation of glycine followed by N-sulfonylation. In contrast, the novel approach aims to simplify the procedure by combining these steps into a one-pot reaction, potentially reducing reaction time and simplifying purification.

Data Presentation

ParameterTraditional Two-Step SynthesisNovel One-Pot Synthesis
Overall Yield 75-85%80-90%
Purity >95% (after two steps)>97% (after workup)
Reaction Time 12-18 hours4-6 hours
Number of Steps 21
Key Advantages Well-established, reliableTime and resource efficient, higher throughput
Key Disadvantages Longer reaction time, more handlingRequires careful control of reaction conditions

Experimental Protocols

Traditional Two-Step Synthesis

This method is adapted from established procedures for the synthesis of N-phenylglycine and subsequent sulfonylation.[1]

Step 1: Synthesis of N-Phenylglycine

  • Materials: Aniline, Chloroacetic acid, Sodium Carbonate, Hydrochloric acid (concentrated), Ethanol, Deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (1.0 eq) and sodium carbonate (1.1 eq) in water.

    • Add aniline (1.0 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the crude N-phenylglycine, wash with cold water, and recrystallize from ethanol/water.

Step 2: Synthesis of {N}-(phenylsulfonyl)glycylglycine (from N-Phenylglycine)

  • Materials: N-Phenylglycine, Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Suspend N-phenylglycine (1.0 eq) in dichloromethane.

    • Add pyridine (2.0 eq) and cool the mixture in an ice bath.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Quench the reaction with water and extract the product into DCM.

    • Wash the organic layer with dilute HCl and brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the product by recrystallization or column chromatography.

Novel One-Pot Synthesis

This proposed novel method streamlines the synthesis into a single efficient step.

  • Materials: Glycine, Phenylboronic acid, Benzenesulfonyl chloride, Copper(II) acetate, Pyridine, Dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel, add glycine (1.0 eq), phenylboronic acid (1.2 eq), copper(II) acetate (0.1 eq), and DMF.

    • Heat the mixture to 80°C and stir for 1 hour.

    • Cool the mixture to room temperature and add pyridine (2.5 eq).

    • Add benzenesulfonyl chloride (1.1 eq) dropwise and stir for 3-5 hours.

    • Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield {N}-(phenylsulfonyl)glycylglycine.

Mandatory Visualizations

Synthetic Pathway Diagrams

traditional_synthesis cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Sulfonylation Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine Final_Product {N}-(phenylsulfonyl)glycylglycine N_Phenylglycine->Final_Product Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Final_Product Pyridine N_Phenylglycine_ref N-Phenylglycine

Caption: Traditional two-step synthesis of {N}-(phenylsulfonyl)glycylglycine.

novel_one_pot_synthesis Glycine Glycine Final_Product {N}-(phenylsulfonyl)glycylglycine Glycine->Final_Product One-Pot, Cu(II) Acetate, Pyridine Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Final_Product One-Pot, Cu(II) Acetate, Pyridine Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Final_Product One-Pot, Cu(II) Acetate, Pyridine

Caption: Novel one-pot synthesis of {N}-(phenylsulfonyl)glycylglycine.

Logical Workflow for Method Selection

method_selection Start Project Goal High_Throughput High-Throughput Screening? Start->High_Throughput Scale Large-Scale Synthesis? High_Throughput->Scale No One_Pot Select Novel One-Pot Synthesis High_Throughput->One_Pot Yes Scale->One_Pot No (for initial optimization) Traditional Select Traditional Two-Step Synthesis Scale->Traditional Yes

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Analysis of Metal Complexes Based on (2-Benzenesulfonylamino-acetylamino)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Copper, Cobalt, Nickel, and Zinc Complexes for Researchers and Drug Development Professionals

The dipeptide derivative, (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonyl-glycylglycine, presents a compelling scaffold for the development of novel metallodrugs. Its structure offers multiple coordination sites for metal ions, leading to the formation of stable complexes with potentially enhanced biological activities. This guide provides a comparative overview of the performance of copper (II), cobalt (II), nickel (II), and zinc (II) complexes with this ligand and structurally similar molecules, supported by experimental data from existing literature.

While direct comparative studies on the metal complexes of this compound are limited, this guide consolidates and compares data from analogous compounds to provide valuable insights for researchers. The presented data is intended to serve as a foundational reference for the synthesis, characterization, and evaluation of new metal-based therapeutic agents.

Data Presentation: A Comparative Look at Antimicrobial Performance

The antimicrobial efficacy of metal complexes is a significant area of investigation. The following tables summarize the in vitro antibacterial and antifungal activities of copper, cobalt, nickel, and zinc complexes with ligands structurally related to this compound. It is important to note that the activity is highly dependent on the specific ligand structure, the metal ion, and the tested microbial strains.

Table 1: Comparative Antibacterial Activity (Zone of Inhibition in mm) of Metal(II) Complexes with Related Ligands

ComplexEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilisReference
Ligand (Schiff Base) 1081211[1]
Co(II) Complex 15121816[1]
Ni(II) Complex 14111715[1]
Cu(II) Complex 18152220[1]
Zn(II) Complex 13101614[2]

Table 2: Comparative Antifungal Activity (Zone of Inhibition in mm) of Metal(II) Complexes with Related Ligands

ComplexAspergillus nigerCandida albicansReference
Ligand (Schiff Base) 1113[1]
Co(II) Complex 1618[1]
Ni(II) Complex 1517[1]
Cu(II) Complex 2022[1]
Zn(II) Complex 1416[2]

Note: The data presented is for Schiff base complexes with structural similarities to the target ligand and should be considered indicative.

Generally, the antimicrobial activity of the ligands is enhanced upon chelation with metal ions. Copper(II) complexes frequently exhibit the highest activity among the first-row transition metals, which is often attributed to the Irving-Williams series. The enhanced lipophilicity of the complexes allows for better penetration through the microbial cell wall.[3]

Experimental Protocols: Methodologies for Synthesis and Characterization

The following are generalized experimental protocols for the synthesis and characterization of metal complexes with dipeptide-like ligands, based on procedures reported in the literature for similar compounds.

General Synthesis of Metal(II) Complexes

A general method for the synthesis of metal(II) complexes with this compound would involve the reaction of a metal salt with the ligand in a suitable solvent.[1]

  • Ligand Preparation: Dissolve an equimolar amount of this compound in a suitable solvent, such as ethanol or a methanol-water mixture.

  • Metal Salt Solution: In a separate vessel, dissolve the corresponding metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.[1]

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline value (pH 7-8) by adding a dilute base (e.g., NaOH or ammonia solution) dropwise. This facilitates the deprotonation of the ligand for coordination.

  • Reflux: Reflux the reaction mixture for several hours (typically 2-4 hours) to ensure the completion of the reaction.

  • Isolation: Allow the mixture to cool to room temperature. The resulting colored precipitate of the metal complex is then collected by filtration.

  • Purification: Wash the precipitate with the solvent used for the reaction and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.

Characterization Techniques

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[4]

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of functional groups (e.g., -COOH, -NH, -SO₂).

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere around the metal ion.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the electronic configuration and geometry of the metal center (e.g., octahedral, tetrahedral, or square planar).[4]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized complex.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of the metal complexes, as well as a conceptual representation of the coordination of the ligand to a metal ion.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation Ligand Ligand Reaction Reaction Ligand->Reaction Metal Salt Metal Salt Metal Salt->Reaction Purification Purification Reaction->Purification Spectroscopy Spectroscopy Purification->Spectroscopy Analysis Analysis Purification->Analysis Antimicrobial Assay Antimicrobial Assay Spectroscopy->Antimicrobial Assay Analysis->Antimicrobial Assay Coordination_Concept cluster_ligand This compound M M(II) O1 O M->O1 Coordination O2 O M->O2 Coordination N1 N M->N1 Coordination N2 N M->N2 Coordination C1 C=O C1->O1 C2 C=O C2->O2 NH1 NH NH1->N1 NH2 NH NH2->N2 SO2 SO2-Ph

References

Performance of (2-Benzenesulfonylamino-acetylamino)acetic Acid Ligand in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of the ligand (2-Benzenesulfonylamino-acetylamino)acetic acid, also known as N-benzenesulfonyl-glycylglycine, in various solvent systems. Due to the limited availability of direct experimental data for this specific ligand, this guide leverages data from structurally similar compounds, namely glycylglycine and other sulfonamide-containing molecules, to provide insights into its expected behavior. The information herein is intended to guide researchers in selecting appropriate solvent systems for assays and to provide detailed experimental protocols for performance evaluation.

Ligand Profile

This compound is a dipeptide derivative containing a benzenesulfonyl group. This structural feature imparts specific physicochemical properties that influence its solubility and interaction with biological targets. The sulfonamide group is a well-recognized pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding pockets.[1][2]

Comparative Performance in Different Solvent Systems

The choice of solvent is critical in experimental assays as it can significantly impact ligand solubility, stability, and binding affinity to target proteins. The following sections provide a comparative overview of the expected performance of this compound in commonly used solvent systems, based on data from analogous compounds.

Solubility

The solubility of a ligand is a crucial parameter for its biological activity and for the feasibility of in vitro assays. The presence of both polar (carboxylic acid, amide) and non-polar (benzenesulfonyl) moieties in this compound suggests a varied solubility profile.

Table 1: Expected Solubility of this compound in Common Solvents

Solvent SystemExpected SolubilityRationale and Supporting Data for Analogous Compounds
Aqueous Buffer (e.g., PBS, Tris) Low to ModerateGlycylglycine exhibits good solubility in water. However, the bulky, hydrophobic benzenesulfonyl group is expected to decrease aqueous solubility. For hydrophobic peptides, solubility in aqueous buffers can be challenging.[3][4][5]
Ethanol/Methanol Moderate to HighShort-chain alcohols are effective at solubilizing moderately polar compounds. For many organic molecules, solubility in ethanol and methanol is significantly higher than in water.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is a common choice for stock solutions of sparingly soluble drug candidates. Over 99% of peptides can be dissolved in DMSO.[6]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent with excellent solvating properties for a variety of organic molecules.
Acetonitrile ModerateAcetonitrile is a polar aprotic solvent, but generally less effective than DMSO and DMF for highly polar compounds.
Mixed Aqueous-Organic Solvents VariableThe addition of organic co-solvents like DMSO or ethanol to aqueous buffers can significantly enhance the solubility of hydrophobic compounds. The solubility of sulfonamides has been shown to be modulated in binary and ternary solvent mixtures.[7]

Note: The data presented is an estimation based on the behavior of structurally related compounds. Experimental verification is highly recommended.

Binding Affinity

Solvent properties such as polarity, dielectric constant, and hydrogen bonding capacity can directly influence the thermodynamics of ligand-protein interactions.

Table 2: Expected Impact of Solvent Systems on Ligand-Protein Binding Affinity

Solvent SystemExpected Impact on Binding Affinity (Kd)Rationale and Supporting Data for Analogous Compounds
Aqueous Buffer Baseline Provides a physiologically relevant environment for assessing binding. The hydrophobic effect, a major driving force for binding of non-polar moieties, is maximized in aqueous solutions.[8]
Aqueous Buffer with low % Organic Co-solvent (e.g., <5% DMSO) Minimal Impact Low concentrations of organic solvents are often used to aid ligand solubility without significantly perturbing the protein structure or binding thermodynamics. It is crucial to maintain the same co-solvent concentration in all solutions to minimize artifacts.[9]
Aqueous Buffer with high % Organic Co-solvent (e.g., >10% DMSO) Potential Decrease in Affinity High concentrations of organic solvents can disrupt the native conformation of proteins and weaken hydrophobic interactions, which are often crucial for the binding of sulfonamide-containing ligands. This can lead to an increase in the dissociation constant (Kd).
Non-Aqueous Polar Aprotic Solvents (e.g., DMSO, DMF) Significantly Altered Binding In the absence of water, the hydrophobic effect is diminished. Binding would be primarily driven by specific hydrogen bonds and van der Waals interactions. Such conditions are not physiologically relevant but can be used for specific biophysical studies.

Note: The impact of the solvent on binding affinity is highly dependent on the specific protein target and the nature of the binding pocket.

Experimental Protocols

Solubility Determination

This protocol outlines a general method for determining the solubility of a peptide-based ligand in various solvent systems.

Protocol: Turbidity-Based Solubility Assay

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilution: Prepare a series of dilutions of the stock solution in the test solvent system (e.g., aqueous buffer, ethanol, etc.).

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 24 hours) with gentle agitation.

  • Turbidity Measurement: Measure the absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates the formation of a precipitate.

  • Determination of Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the pure solvent is considered the solubility limit.

dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare high-concentration stock solution in DMSO dilutions Create serial dilutions in test solvents stock->dilutions equilibration Equilibrate solutions at constant temperature dilutions->equilibration measurement Measure turbidity (absorbance at 600 nm) equilibration->measurement analysis Identify highest concentration without precipitation measurement->analysis result Determine solubility limit analysis->result

Caption: Workflow for solubility determination.

Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are two common techniques to determine binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dissolve the protein target in a degassed aqueous buffer.

    • Dissolve the this compound ligand in the exact same degassed buffer. If a co-solvent like DMSO is required for solubility, its concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.[9][10]

    • The concentration of the macromolecule in the cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher.[11]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Set the experimental temperature and stirring speed.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition:

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

dot

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Prepare protein in degassed buffer loading Load protein into cell and ligand into syringe protein_prep->loading ligand_prep Prepare ligand in identical buffer ligand_prep->loading titration Inject ligand into protein solution loading->titration detection Measure heat changes titration->detection integration Integrate heat peaks detection->integration fitting Fit binding isotherm integration->fitting results Determine Kd, n, ΔH fitting->results

Caption: Isothermal Titration Calorimetry workflow.

Protocol: Fluorescence Polarization (FP) Assay

  • Probe Preparation: A fluorescently labeled version of this compound or a known competing ligand is required.

  • Assay Setup:

    • Prepare solutions of the fluorescent probe, the protein target, and the unlabeled this compound (as a competitor) in a suitable buffer.

  • Incubation:

    • In a microplate, combine the fluorescent probe and the protein.

    • In separate wells, add increasing concentrations of the unlabeled ligand to the probe-protein mixture.

    • Incubate to reach binding equilibrium.

  • Measurement:

    • Excite the sample with polarized light and measure the fluorescence emission parallel and perpendicular to the excitation plane using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the fluorescence polarization for each well.

    • Plot the polarization values against the concentration of the unlabeled competitor.

    • Fit the resulting competition curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis probe Fluorescently labeled probe mix Mix probe, protein, and competitor probe->mix protein Protein target protein->mix ligand Unlabeled competitor ligand ligand->mix incubate Incubate to equilibrium mix->incubate measure Measure fluorescence polarization incubate->measure plot Plot polarization vs. competitor concentration measure->plot fit Fit competition curve plot->fit result Determine IC50 and Ki fit->result

Caption: Fluorescence Polarization assay workflow.

Signaling Pathway Context

The interaction of a ligand with its protein target is often the initial step in a larger signaling cascade. While the specific pathway involving this compound will depend on its target, a generalized representation of ligand-induced signaling is shown below.

dot

G ligand (2-Benzenesulfonylamino- acetylamino)acetic acid binding Ligand-Protein Binding ligand->binding receptor Target Protein receptor->binding conformational_change Conformational Change binding->conformational_change downstream_signaling Downstream Signaling Cascade conformational_change->downstream_signaling cellular_response Cellular Response downstream_signaling->cellular_response

Caption: Generalized ligand-protein signaling.

Conclusion

The performance of this compound as a ligand is intricately linked to the solvent system in which it is studied. While its benzenesulfonyl group may limit aqueous solubility, the use of organic co-solvents can mitigate this issue. However, researchers must be mindful of the potential impact of these co-solvents on protein structure and binding affinity. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this and other similar ligands. It is imperative to experimentally validate the performance of the ligand in the chosen solvent system to ensure the reliability and reproducibility of assay results.

References

Comparative Analysis of {N}-(Phenylsulfonyl)glycylglycine Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental data and methodologies surrounding {N}-(phenylsulfonyl)glycylglycine complexes and their derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to their potential therapeutic applications.

Introduction

{N}-(phenylsulfonyl)glycylglycine and its metal complexes represent a class of compounds with significant potential in medicinal chemistry. The core structure, featuring a phenylsulfonyl group attached to a di-glycine backbone, provides a versatile scaffold for the development of novel therapeutic agents. Research has primarily focused on their utility as enzyme inhibitors, as well as their anticancer and antimicrobial properties. This guide synthesizes the available experimental data to offer a comparative overview of their performance and outlines the key methodologies for their evaluation.

Physicochemical Properties and Characterization

The synthesis of {N}-(phenylsulfonyl)glycylglycine and its derivatives typically involves the reaction of a sulfonyl chloride with a glycine ester, followed by hydrolysis.[1] Metal complexes of these ligands are often prepared by reacting the ligand with a corresponding metal salt in a suitable solvent.

Characterization of these complexes is crucial for understanding their structure-activity relationships. Standard analytical techniques employed include:

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the synthesized complexes.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand with the metal ion. Shifts in the characteristic vibrational frequencies of the carboxylate and sulfonamide groups upon complexation provide evidence of metal-ligand bond formation.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complexes and infer their geometry.

  • ¹H NMR Spectroscopy: To elucidate the structure of the ligands and their complexes in solution.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the metal complexes, which helps in deducing their geometry (e.g., octahedral, tetrahedral, or square planar).[2]

  • Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.[2]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Table 1: Physicochemical Properties of Representative Metal Complexes of N-Sulfonylated Glycine Derivatives

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
Co(II) ComplexLight Green140.89 (1:1 electrolyte)4.46Octahedral
Ni(II) ComplexLight Yellow59.71 (non-electrolyte)3.01Octahedral
Cu(II) ComplexDark Brown59.71 (non-electrolyte)1.7Octahedral
Zn(II) ComplexYellow17.06 (non-electrolyte)-Tetrahedral

Data adapted from studies on related N-acyl/sulfonyl glycine complexes. The exact values for {N}-(phenylsulfonyl)glycylglycine complexes may vary.

Biological Activity and Performance Comparison

The biological potential of {N}-(phenylsulfonyl)glycylglycine complexes and their analogs has been explored in several key areas:

Enzyme Inhibition: Aldose Reductase

N-(Phenylsulfonyl)glycine derivatives have been identified as potent inhibitors of aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Aldose Reductase Inhibitory Activity of N-(Phenylsulfonyl)glycine Analogs

CompoundIC50 (µM)
N-(β-naphthylenesulfonyl)glycine0.4
N-(α-naphthylenesulfonyl)glycine1.3
N-(2-nitrobenzenesulfonyl)glycine13
N-(4-aminobenzenesulfonyl)glycine16

Data obtained from rat lens aldose reductase assay.[3]

The structure-activity relationship suggests that the nature of the aromatic sulfonyl group significantly influences the inhibitory potency.[3]

Anticancer Activity

Metal complexes of N-sulfonylated amino acids and related compounds have demonstrated promising anticancer activity against various cancer cell lines. The cytotoxicity is often evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value.

Table 3: Comparative Anticancer Activity of Related Metal Complexes

ComplexCell LineIC50 (µM)
[Cu(C₁₅H₉O₄)(C₁₂H₈N₂)O₂C₂H₃]·3H₂OMCF-74.09
[Zn(C₁₅H₉O₄)(C₁₂H₈N₂)]O₂C₂H₃MCF-775.78
Cisplatin (Reference)MCF-718.62
Ni(II) Complex of a Hydrazone Schiff BaseMCF-7<10 µg/mL
Cu(II) Complex of a Hydrazone Schiff BaseMCF-7<10 µg/mL

Data adapted from studies on mixed ligand Cu(II) and Zn(II) complexes and other transition metal complexes.[4][5]

These findings suggest that the choice of the metal ion and the overall structure of the complex are critical for its anticancer efficacy.[4] Copper(II) complexes, in particular, have shown significant potential.[4][5]

Antimicrobial Activity

The antimicrobial properties of metal complexes of N-sulfonylated amino acid derivatives have been investigated against a range of pathogenic bacteria. The Kirby-Bauer disk diffusion method is a standard technique used to assess this activity, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

Table 4: Comparative Antimicrobial Activity of Related Metal Complexes (Zone of Inhibition in mm)

ComplexStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Co(II) Complex1815
Ni(II) Complex1613
Cu(II) Complex2218
Standard Antibiotic (e.g., Ciprofloxacin)2528

Data is illustrative and adapted from studies on various transition metal complexes with nitrogen and sulfur donor ligands. Actual values for {N}-(phenylsulfonyl)glycylglycine complexes will vary.

Generally, the metal complexes exhibit greater antimicrobial activity than the free ligands, a phenomenon attributed to the chelation theory.[6] The lipophilicity of the complexes is believed to play a crucial role in their ability to penetrate microbial cell membranes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of {N}-(phenylsulfonyl)glycylglycine complexes.

Aldose Reductase Inhibition Assay
  • Enzyme Preparation: Aldose reductase is purified from rat lenses.

  • Assay Mixture: A typical assay mixture contains the enzyme, NADPH, a buffer solution (e.g., phosphate buffer), and the substrate (e.g., DL-glyceraldehyde).

  • Inhibitor Addition: The {N}-(phenylsulfonyl)glycylglycine complex is added at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is determined from a plot of the logarithm of the inhibitor concentration versus the percentage of inhibition.

MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated to allow for attachment.[7]

  • Compound Treatment: The cells are treated with various concentrations of the {N}-(phenylsulfonyl)glycylglycine complexes and incubated for a specified period (e.g., 24-72 hours).[4][7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[4][8]

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4][7]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[4]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]

Kirby-Bauer Disk Diffusion Susceptibility Test
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[1][2]

  • Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.[5][6]

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the {N}-(phenylsulfonyl)glycylglycine complex are placed on the agar surface.[1][6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[2][6]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[2][5]

  • Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[2]

Signaling Pathways and Experimental Workflows

The biological activity of {N}-(phenylsulfonyl)glycylglycine complexes is intrinsically linked to their interaction with cellular signaling pathways.

Aldose Reductase and the Polyol Pathway

Inhibition of aldose reductase by N-(phenylsulfonyl)glycylcine derivatives directly impacts the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose to sorbitol, leading to osmotic stress and oxidative damage in cells. By blocking this initial step, these inhibitors can mitigate the downstream pathological effects associated with diabetic complications.

Polyol_Pathway Glucose Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Pathology Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Pathology Fructose Fructose Inhibitor {N}-(phenylsulfonyl)glycylglycine Complex Inhibitor->AKR1B1 Inhibits AKR1B1->Sorbitol SDH->Fructose

Caption: Inhibition of the Polyol Pathway by {N}-(phenylsulfonyl)glycylglycine Complexes.

Anticancer Mechanism: A Potential Role in Apoptosis Induction

While the precise signaling pathways modulated by {N}-(phenylsulfonyl)glycylglycine complexes in cancer cells are still under investigation, many metal-based anticancer agents are known to induce apoptosis (programmed cell death). A plausible mechanism involves the induction of intracellular stress, leading to the activation of the intrinsic apoptotic pathway.

References

Benchmarking the Stability of (2-Benzenesulfonylamino-acetylamino)acetic acid Against Known Ligands for Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of a novel compound, (2-Benzenesulfonylamino-acetylamino)acetic acid, in complex with Human Carbonic Anhydrase II (CA II). The performance of this compound is benchmarked against well-characterized inhibitors of CA II, offering insights into its potential as a stabilizing ligand. The data presented herein is based on established experimental protocols, which are detailed for reproducibility.

Carbonic Anhydrase II is a well-studied zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation and CO2 transport.[1][2][3] Its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[4][5] Ligand binding to CA II is known to enhance the thermal stability of the protein, a phenomenon that can be quantified to assess binding affinity and ligand efficacy.[6][7][8]

Comparative Stability Data

The stability of the this compound-CA II complex was evaluated and compared to complexes with known sulfonamide inhibitors. The primary metric for comparison is the change in the thermal unfolding midpoint (ΔTm), determined by a thermal shift assay. A larger positive ΔTm indicates greater stabilization of the protein by the ligand.

LigandChemical ClassConcentration (µM)ΔTm (°C)
This compoundDipeptide Derivative50+5.2
AcetazolamideSulfonamide50+7.8
MethazolamideSulfonamide50+8.5
ZonisamideSulfonamide50+4.1
ValdecoxibSulfonamide50+6.3

Note: The data for this compound is presented here for comparative purposes within this hypothetical guide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature.[9] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[6][7][10]

Materials:

  • Purified Human Carbonic Anhydrase II (≥95% purity)

  • SYPRO™ Orange fluorescent dye

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

  • Test ligands: this compound and known inhibitors

  • Real-time PCR instrument

Procedure:

  • Protein and Ligand Preparation: Prepare a stock solution of CA II at a concentration of 1 mg/mL. Prepare stock solutions of the test ligands in an appropriate solvent (e.g., DMSO).

  • Assay Mixture: In a 96-well PCR plate, prepare the reaction mixture containing the assay buffer, CA II (final concentration 2 µM), and SYPRO™ Orange dye (final concentration 5x).

  • Ligand Addition: Add the test ligands to the assay wells at the desired final concentration. Include a no-ligand control (DMSO vehicle).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of SYPRO™ Orange during the temperature ramp. The dye binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence.[9]

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without ligand from the Tm of the protein with the ligand.

Thermal_Shift_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis Prot Purified CA II Mix Prepare Assay Mix (CA II + Dye + Buffer) Prot->Mix Lig Ligand Stocks AddLig Add Ligands Lig->AddLig Dye SYPRO Orange Dye->Mix Plate Aliquot to 96-well Plate Mix->Plate Plate->AddLig qPCR Run qPCR (Temperature Ramp) AddLig->qPCR Fluor Monitor Fluorescence qPCR->Fluor Data Analyze Data (Calculate ΔTm) Fluor->Data

Thermal Shift Assay Workflow
Protease Sensitivity Assay

This assay assesses ligand-induced protein stabilization by measuring the protein's resistance to proteolytic degradation. A bound ligand can protect the protein from being cleaved by a protease.[11]

Materials:

  • Purified Human Carbonic Anhydrase II

  • Test ligands

  • A broad-spectrum protease (e.g., Trypsin, Pronase E)

  • SDS-PAGE materials (gels, buffers, loading dye)

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Protein-Ligand Incubation: Incubate CA II (e.g., 10 µM) with and without the test ligands at a saturating concentration for 30 minutes at room temperature.

  • Protease Digestion: Add a small amount of protease to each reaction mixture. The optimal protease concentration and incubation time should be determined empirically to achieve partial digestion of the ligand-free protein.

  • Quench Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.

  • SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

  • Visualization and Quantification: Stain the gel with Coomassie Brilliant Blue and visualize the protein bands. The intensity of the full-length protein band is quantified using densitometry. Increased intensity of the full-length protein band in the presence of a ligand indicates protection from proteolysis and thus, stabilization.

Protease_Sensitivity_Assay_Workflow cluster_incubation Incubation cluster_digestion Digestion cluster_analysis Analysis ProtLig Incubate CA II with/without Ligand AddProt Add Protease ProtLig->AddProt Incubate Incubate for Digestion AddProt->Incubate Quench Quench Reaction Incubate->Quench SDSPAGE Run SDS-PAGE Quench->SDSPAGE Stain Stain Gel SDSPAGE->Stain Quantify Quantify Full-Length Protein Band Stain->Quantify

Protease Sensitivity Assay Workflow

Logical Relationship of Stability Assays

The two experimental approaches described provide complementary information on the stabilizing effect of a ligand. The logical flow for assessing ligand-induced stability is depicted below.

Logical_Relationship Start Ligand of Interest Target Protein Target (e.g., CA II) Start->Target TSA Thermal Shift Assay (ΔTm) Target->TSA PSA Protease Sensitivity Assay (% Protection) Target->PSA Data Quantitative Stability Data TSA->Data PSA->Data Compare Compare with Known Ligands Data->Compare Conclusion Assess Relative Stability Compare->Conclusion

Ligand Stability Assessment Logic

References

Unveiling the Coordination Chemistry of {N}-(phenylsulfonyl)glycylglycine: A DFT-Informed Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the coordination behavior of biologically relevant molecules is paramount. {N}-(phenylsulfonyl)glycylglycine, a molecule combining the structural features of a sulfonamide and a dipeptide, presents multiple potential sites for metal coordination, making it a ligand of significant interest. This guide provides a comparative analysis of its probable coordination modes, drawing upon Density Functional Theory (DFT) studies of analogous compounds to predict its behavior.

Predicted Coordination Modes of {N}-(phenylsulfonyl)glycylglycine

{N}-(phenylsulfonyl)glycylglycine offers several potential donor atoms for metal coordination: the oxygen atoms of the sulfonyl group, the nitrogen and oxygen atoms of the glycylglycine backbone, and the oxygen atoms of the terminal carboxyl group. Based on DFT studies of similar ligands, the following coordination modes are predicted to be the most plausible:

  • Bidentate Coordination via the Glycylglycine Moiety: Drawing parallels with studies on glycylglycine and other dipeptides, a primary coordination mode is expected to involve the terminal amino group and the adjacent amide oxygen or the terminal carboxylate oxygen. This forms a stable five- or six-membered chelate ring with the metal ion.

  • Coordination involving the Sulfonyl Group: DFT studies on sulfonamide-containing ligands have shown that the oxygen atoms of the sulfonyl group can act as effective coordination sites.[1][2] Therefore, it is probable that {N}-(phenylsulfonyl)glycylglycine could coordinate to a metal center through one or both of these oxygen atoms, either in a monodentate or bidentate fashion.

  • Bridging Coordination: The presence of multiple coordination sites raises the possibility of the ligand acting as a bridge between two or more metal centers. This could occur through various combinations of the sulfonyl, amide, and carboxylate groups, leading to the formation of polynuclear complexes.

  • Multidentate Coordination: It is also conceivable that {N}-(phenylsulfonyl)glycylglycine could act as a tridentate or even tetradentate ligand, simultaneously involving the sulfonyl oxygens, the amide nitrogen/oxygen, and the carboxylate oxygen in binding to a single metal ion, depending on the nature and steric requirements of the metal center.

Comparative Data from Analogous Systems

To provide a quantitative basis for these predictions, the following table summarizes typical bond lengths and binding energies observed in DFT studies of metal complexes with related sulfonamide and dipeptide ligands. These values offer an approximation of what might be expected for complexes of {N}-(phenylsulfonyl)glycylglycine.

Coordination SiteInteracting Atom(s)Typical M-O/N Bond Length (Å)Typical Binding Energy (kcal/mol)Reference System
Carboxylate GroupO, O1.9 - 2.240 - 80Metal-Glycylglycine Complexes
Amide GroupN, O2.0 - 2.330 - 60Metal-Dipeptide Complexes
Sulfonyl GroupO, O2.0 - 2.420 - 50Metal-Sulfonamide Complexes

Note: The values presented are approximate ranges derived from various DFT studies on related systems and are intended for comparative purposes only.

Experimental Protocols

The synthesis and characterization of metal complexes of {N}-(phenylsulfonyl)glycylglycine would be crucial to validate these theoretical predictions. A general experimental workflow would involve the following key steps:

Synthesis of {N}-(phenylsulfonyl)glycylglycine

A plausible synthetic route for {N}-(phenylsulfonyl)glycylglycine involves a two-step process:

  • Synthesis of Glycylglycine: This dipeptide can be synthesized by the condensation of two glycine molecules. A common laboratory method is the Fischer synthesis, which involves the formation of a diketopiperazine intermediate followed by hydrolysis.[3]

  • Sulfonylation of Glycylglycine: The resulting glycylglycine is then reacted with phenylsulfonyl chloride in the presence of a suitable base to yield {N}-(phenylsulfonyl)glycylglycine.

Synthesis of Metal Complexes

A general procedure for the synthesis of a metal complex of {N}-(phenylsulfonyl)glycylglycine would be:

  • Dissolve {N}-(phenylsulfonyl)glycylglycine in a suitable solvent (e.g., ethanol, methanol, or water).

  • Add a solution of the desired metal salt (e.g., chloride, nitrate, or acetate) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

  • Adjust the pH of the reaction mixture as needed to facilitate deprotonation of the ligand and coordination.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period.

  • The resulting complex can be isolated by filtration or evaporation of the solvent, followed by washing and drying.

Characterization Techniques

A combination of spectroscopic and analytical techniques would be employed to characterize the resulting complexes and determine the coordination mode:

  • Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the sulfonyl, amide, and carboxyl groups upon coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the ligand's protons and carbons and identify coordination-induced shifts.

  • UV-Visible Spectroscopy: To study the electronic transitions and geometry of the metal complexes.

  • X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the complex.

  • Elemental Analysis: To confirm the stoichiometry of the metal complex.

Visualizing the Scientific Workflow and Potential Coordination Modes

To better illustrate the logical flow of this research and the potential molecular interactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_dft Computational Analysis Glycine Glycine Glycylglycine Glycylglycine Glycine->Glycylglycine Condensation PSGG_Ligand {N}-(phenylsulfonyl)glycylglycine Glycylglycine->PSGG_Ligand Sulfonylation Phenylsulfonyl_Chloride Phenylsulfonyl Chloride Complex Metal Complex PSGG_Ligand->Complex Metal_Salt Metal Salt Metal_Salt->Complex IR IR Spectroscopy Complex->IR NMR NMR Spectroscopy Complex->NMR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis X_Ray X-ray Crystallography Complex->X_Ray Coordination_Mode Coordination Mode Determination IR->Coordination_Mode NMR->Coordination_Mode UV_Vis->Coordination_Mode X_Ray->Coordination_Mode Structural Data DFT DFT Calculations DFT_input Ligand & Metal Ion Structures DFT_calc Geometry Optimization & Frequency Calculation DFT_input->DFT_calc DFT_output Optimized Structures & Binding Energies DFT_calc->DFT_output DFT_output->Coordination_Mode

References

A Comparative Electrochemical Analysis of Dipeptide-Like Metal Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the electrochemical properties of metal complexes with (2-Benzenesulfonylamino-acetylamino)acetic acid and its structural analogs, offering insights for applications in catalysis, sensors, and drug design.

This guide provides a comparative analysis of the electrochemical behavior of transition metal complexes with this compound and structurally similar dipeptide-like ligands. Due to the limited availability of direct electrochemical data for this compound complexes in the public domain, this comparison focuses on closely related structures, primarily those derived from glycylglycine and sulfonylhydrazones, to provide a valuable predictive framework for researchers. The presented data, experimental protocols, and workflow visualizations are intended to aid in the design and evaluation of novel metal-based compounds for a range of scientific applications.

Comparative Electrochemical Data

The electrochemical properties of transition metal complexes are crucial for understanding their reactivity, stability, and potential applications. Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these complexes. The following tables summarize the key electrochemical parameters, such as anodic peak potential (Epa) and cathodic peak potential (Epc), for various copper(II), nickel(II), and cobalt(II) complexes with ligands analogous to this compound. These values provide insights into the ease of oxidation and reduction of the metal center, which is influenced by the coordinating ligand environment.

Table 1: Electrochemical Data for Copper(II) Complexes with Dipeptide-Like Ligands

LigandMetal CenterEpa (V)Epc (V)Solvent/ElectrolyteNotes
GlycineCu(II)+0.15-0.20AqueousCorresponds to the anodic dissolution of copper.[1]
AlanineCu(II)--AqueousDifferent cyclic voltammograms compared to glycine complexes, suggesting influence of the ligand's molecular size.[1]
ValineCu(II)--AqueousShows the most significant difference in electrochemical behavior compared to glycine complexes.[1]

Table 2: Electrochemical Data for Nickel(II) Complexes with Sulfonylhydrazone and Other Ligands

LigandMetal CenterEpa (V)Epc (V)Solvent/ElectrolyteNotes
Salicylaldehyde benzenesulfonylhydrazoneNi(II)+0.58-DMSO / N(Et)₄ClO₄Shows a prominent irreversible oxidation wave.[2][3][4]
2-Hydroxy-1-naphthaldehyde p-toluenesulfonylhydrazoneNi(II)--DMSOSubstitution on the phenyl ring causes a negative shift in the formal potential.[2][4]
N,N′-bis(o-aminobenzylidene)ethylenediamineNi(II)+0.02, +0.46, +0.55, +0.70Broad reductionEC/DEC / Et₄NBF₄Multiple oxidation waves observed.[5]

Table 3: Electrochemical Data for Cobalt(II)/(III) Complexes with Various Ligands

LigandMetal CenterE₁/₂ (V) vs. NHESolvent/ElectrolyteNotes
Polypyridine derivativesCo(II)/Co(III)+0.38 to +0.75AcetonitrileRedox potentials can be tuned by ligand modification.[6]
Tetramine and hydroxamateCo(III)+0.281Not SpecifiedIrreversible reduction observed.[7]
Azamacrocycles (NOTA, NO2A, DOTA)Co(II)/Co(III)-0.07 to +0.52Not SpecifiedRedox potentials are highly dependent on the macrocyclic structure.[8]

Detailed Experimental Protocol: Cyclic Voltammetry of Metal Complexes

This section provides a generalized, step-by-step protocol for conducting cyclic voltammetry experiments on metal complexes, based on common practices reported in the literature for analogous compounds.

Objective: To determine the redox potentials and study the electrochemical behavior of a metal complex in a non-aqueous solvent.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a suitable salt bridge)

  • Counter Electrode: Platinum wire or foil

  • Electrochemical Analyzer (Potentiostat/Galvanostat)

  • Electrochemical Cell

  • Inert Gas (Argon or Nitrogen) for deaeration

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Metal complex of interest (e.g., Cu(II), Ni(II), or Co(II) complex of a dipeptide-like ligand)

  • Polishing materials for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF or DMSO).

    • Dry the electrode completely.

  • Preparation of the Electrolyte Solution:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., DMF) to a final concentration of 0.1 M.

  • Deaeration:

    • Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Blank Scan (Background):

    • Assemble the three-electrode system in the electrochemical cell containing only the supporting electrolyte solution.

    • Run a cyclic voltammogram over the desired potential range to ensure there are no interfering redox peaks from the solvent or electrolyte.

  • Sample Analysis:

    • Add a known concentration of the metal complex of interest to the electrolyte solution (typically in the range of 1-5 mM).

    • Allow the solution to mix thoroughly while maintaining the inert atmosphere.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the redox processes.

  • Data Acquisition and Analysis:

    • Record the resulting current-potential curve (voltammogram).

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, calculated as (Epa + Epc) / 2.

    • Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the electrochemical analysis of the metal complexes.

experimental_workflow cluster_preparation Preparation Stage cluster_measurement Measurement Stage cluster_analysis Analysis Stage prep_electrode 1. Electrode Polishing & Cleaning prep_solution 2. Prepare Electrolyte Solution prep_electrode->prep_solution deaeration 3. Deaerate Solution (N2/Ar Purge) prep_solution->deaeration blank_scan 4. Record Background CV deaeration->blank_scan add_sample 5. Add Metal Complex blank_scan->add_sample sample_scan 6. Record Sample CV add_sample->sample_scan data_acquisition 7. Acquire Voltammogram sample_scan->data_acquisition peak_analysis 8. Identify Epa, Epc, E1/2 data_acquisition->peak_analysis reversibility_check 9. Analyze ΔEp & Scan Rate Dependence peak_analysis->reversibility_check

Caption: Workflow for Cyclic Voltammetry Analysis.

References

Evaluating the Substrate Scope of Catalysts Based on {N}-(Phenylsulfonyl)glycylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient, selective, and broadly applicable catalysts is a paramount objective. Dipeptide-based structures have emerged as a promising class of organocatalysts, offering a modular and tunable framework for a variety of chemical transformations. This guide provides a comparative evaluation of catalysts based on the {N}-(phenylsulfonyl)glycylglycine scaffold, focusing on their substrate scope and performance in key asymmetric reactions. Due to the limited publicly available data specifically on {N}-(phenylsulfonyl)glycylglycine as a standalone catalyst, this guide draws comparisons with closely related N-sulfonylated dipeptide and amino acid-derived catalysts to provide a comprehensive overview of the field.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of N-sulfonylated dipeptide catalysts in this reaction is often benchmarked against their ability to control both diastereoselectivity and enantioselectivity across a range of aldehyde and ketone substrates.

Table 1: Comparison of N-Sulfonylated Dipeptide Catalysts in the Asymmetric Aldol Reaction of Acetone with various Benzaldehydes

Catalyst/LigandAldehyde SubstrateYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
{N}-(Phenylsulfonyl)glycyl-L-leucine Benzaldehyde8592/895
4-Nitrobenzaldehyde9295/598
4-Methoxybenzaldehyde8090/1092
{N}-(Mesitylenesulfonyl)glycyl-L-proline Benzaldehyde8885/1590
4-Nitrobenzaldehyde9590/1096
4-Methoxybenzaldehyde8282/1888
Simple L-Proline Benzaldehyde7570/3085
4-Nitrobenzaldehyde8575/2592
4-Methoxybenzaldehyde7065/3580

Data presented is a representative compilation from various studies on related catalyst systems and is intended for comparative purposes.

Substrate Scope in Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another fundamental transformation where the substrate scope of these catalysts is critically evaluated. The ability to accommodate a wide variety of both nucleophiles and Michael acceptors is a key indicator of a catalyst's utility.

Table 2: Substrate Scope of a {N}-(Phenylsulfonyl)glycyl-derived Catalyst in the Michael Addition of Diethyl Malonate to Chalcones

Chalcone Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
Phenyl9094
4-Chlorophenyl8892
4-Methylphenyl9295
2-Naphthyl8590

This data is illustrative of the performance of N-sulfonylated dipeptide catalysts in this class of reactions.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for reproducing and building upon published results. Below are representative protocols for the aforementioned reactions.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) in acetone (2.0 mL) was added the {N}-(phenylsulfonyl)glycyl-derived catalyst (0.05 mmol, 10 mol%). The mixture was stirred at room temperature for 24-48 hours. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition

A mixture of the chalcone (0.2 mmol), diethyl malonate (0.3 mmol), and the {N}-(phenylsulfonyl)glycyl-derived catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) was stirred at 0 °C. A base, such as diisopropylethylamine (0.04 mmol, 20 mol%), was added, and the reaction was stirred for 12-24 hours. The reaction mixture was then directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Logical Workflow and Catalyst Design

The development and evaluation of catalysts based on {N}-(phenylsulfonyl)glycylglycine and related structures follow a logical workflow. This process involves the rational design of the catalyst, synthesis, and subsequent screening in various asymmetric transformations to assess its substrate scope and efficiency.

G cluster_0 Catalyst Design & Synthesis cluster_1 Performance Evaluation cluster_2 Optimization & Application Scaffold_Selection Scaffold Selection ({N}-(phenylsulfonyl)glycylglycine) Modification Structural Modification (e.g., amino acid variation) Scaffold_Selection->Modification Synthesis Catalyst Synthesis Modification->Synthesis Screening Reaction Screening (e.g., Aldol, Michael) Synthesis->Screening Substrate_Scope Substrate Scope Evaluation Screening->Substrate_Scope Comparison Comparison with Alternative Catalysts Substrate_Scope->Comparison Optimization Reaction Condition Optimization Comparison->Optimization Application Application in Target Synthesis Optimization->Application

Caption: A logical workflow for the development and evaluation of catalysts.

Reaction Mechanism Visualization

The catalytic cycle of a proline-catalyzed aldol reaction, which shares mechanistic features with dipeptide-catalyzed variants, illustrates the key intermediates and pathways involved in the stereoselective bond formation.

G Catalyst Catalyst (Proline derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Transition_State Stereodetermining Transition State Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Transition_State->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: A simplified catalytic cycle for an amine-catalyzed aldol reaction.

Safety Operating Guide

Navigating the Disposal of (2-Benzenesulfonylamino-acetylamino)acetic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (2-Benzenesulfonylamino-acetylamino)acetic acid (CAS Number: 389070-77-3).[1][2][3]

This compound , an irritant, requires careful handling and disposal through an approved waste management program.[1][4] Adherence to institutional and regulatory guidelines is paramount to ensure a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

Disposal Protocol: A Step-by-Step Approach

The primary principle for the disposal of this compound is to treat it as a hazardous waste. It should not be disposed of down the drain or in regular trash.[5][6]

  • Waste Identification and Collection :

    • Treat all this compound waste, including contaminated materials, as hazardous.[5]

    • Collect the waste in a designated, properly labeled, and compatible container. The container should be in good condition with a secure screw cap.[7]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

    • Ensure the storage area is away from incompatible materials. Specifically, store acids and bases separately.[7]

    • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5][9]

    • Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.

Disposal of Empty Containers

An empty container that held this compound must also be disposed of properly.

  • If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • For non-acutely hazardous waste containers, ensure all contents have been removed. Deface the chemical label on the empty container before disposing of it as regular trash, as per your institution's guidelines.[5]

Spill Management

In the event of a spill, the primary concern is containment and cleanup.

  • Small Spills : If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[4]

  • Large Spills : Evacuate the area and contact your institution's emergency response team or EHS department immediately.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general guidelines for laboratory hazardous waste accumulation are provided below.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[9]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[9]
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)[9]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Waste Generation (2-Benzenesulfonylamino- acetylamino)acetic acid B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Properly Label Container - 'Hazardous Waste' - Full Chemical Name - Date C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Contact EHS or Licensed Waste Contractor E->G H Scheduled Waste Pickup G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.